4-(Trifluoromethyl)nicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)5-1-2-11-3-4(5)6(12)13/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRJHNFECNKDKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380557 | |
| Record name | 4-Trifluoromethylnicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158063-66-2 | |
| Record name | 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158063662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Trifluoromethylnicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PYRIDINECARBOXYLIC ACID, 4-(TRIFLUOROMETHYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04F679X18B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-(Trifluoromethyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 4-(Trifluoromethyl)nicotinic acid, a key chemical intermediate with significant applications in the agrochemical and pharmaceutical industries. This document details its chemical identity, physicochemical properties, and comprehensive experimental protocols for its synthesis. Furthermore, it visually elucidates the synthetic pathways through detailed diagrams. As a crucial building block in the synthesis of the insecticide flonicamid (B1672840) and a metabolite thereof, this guide serves as an essential resource for professionals engaged in chemical synthesis, drug discovery, and agrochemical development.
Introduction
This compound, with the CAS number 158063-66-2 , is a pyridine (B92270) carboxylic acid derivative.[1][2][3] Its chemical structure is characterized by a pyridine ring substituted with a trifluoromethyl group at the 4-position and a carboxylic acid group at the 3-position. The presence of the trifluoromethyl group imparts unique electronic properties and increased lipophilicity, making it a valuable synthon in the development of bioactive molecules.
This compound is primarily recognized as a vital intermediate in the industrial synthesis of the insecticide flonicamid.[4] It is also a metabolite of flonicamid and is used in the synthesis of various fungicides.[1][4] Its utility extends to the pharmaceutical sector, where it serves as a precursor for compounds with potential therapeutic activities, such as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase.[5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 158063-66-2 | [1][2][3] |
| Molecular Formula | C₇H₄F₃NO₂ | [1][3][6] |
| Molecular Weight | 191.11 g/mol | [1][3] |
| IUPAC Name | 4-(trifluoromethyl)pyridine-3-carboxylic acid | [6] |
| Synonyms | 4-(Trifluoromethyl)pyridine-3-carboxylic acid, 3-Carboxy-4-(trifluoromethyl)pyridine | [2][7] |
| Appearance | Solid | [1][6] |
| Melting Point | 142-148 °C | [6][7][8] |
| Boiling Point (Predicted) | 290.4 ± 40.0 °C | [8] |
| Density (Predicted) | 1.484 ± 0.06 g/cm³ | [8] |
| Solubility | DMF: 50 mg/ml, Ethanol: 25 mg/ml, DMSO: 10 mg/ml, PBS (pH 7.2): 2 mg/ml | [1] |
| InChI Key | LMRJHNFECNKDKH-UHFFFAOYSA-N | [1][3][6] |
| Canonical SMILES | O=C(O)C1=CN=CC=C1C(F)(F)F | [1][6] |
Synthesis and Experimental Protocols
Several synthetic routes for this compound have been established. The following sections provide detailed experimental protocols for two common methods.
Synthesis from Ethyl Trifluoroacetoacetate and Cyanoacetamide
This route involves a multi-step process starting with readily available materials to yield the target compound.[4]
Experimental Protocol:
-
Synthesis of 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine (Intermediate 1):
-
In a 250 mL four-necked round-bottomed flask equipped with an electric stirrer, combine 20.0 g (0.11 mol) of ethyl trifluoroacetoacetate, 20 mL of ethanol, and 9.1 g (0.11 mol) of cyanoacetamide.[4]
-
Heat the mixture to reflux. The solids will gradually dissolve, forming a yellow, clear solution.[4]
-
After 6 hours of reaction, add 6.4 g of a catalyst dropwise and continue the reaction.[4]
-
-
Chlorination, Hydrogenation, and Hydrolysis:
-
The intermediate, 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine, is then subjected to chlorination, followed by hydrogenation reduction, and finally hydrolysis to yield this compound.[4]
-
Optimization of these reaction conditions has been reported to achieve a total yield of 38.6% based on the starting ethyl trifluoroacetoacetate.[4]
-
Synthesis from 4-(Trifluoromethyl)nicotinamide
This method involves the hydrolysis of the corresponding amide.[8]
Experimental Protocol:
-
Reaction Setup:
-
In a 250 mL flask, add 9.5 g of 4-(trifluoromethyl)nicotinamide, 1.5 g of a Pd/MCM-22 catalyst, and 40 ml of a 25% aqueous sodium hydroxide (B78521) solution at room temperature.[8]
-
-
Hydrolysis:
-
Heat the reaction mixture to 100 °C and maintain this temperature for 4 hours, or until the solid has completely dissolved, forming a light yellow transparent solution.[8]
-
-
Work-up and Isolation:
Biological and Industrial Significance
The primary industrial application of this compound is as a key intermediate in the production of the insecticide flonicamid.[4] Flonicamid exhibits contact and stomach poisoning effects on insects and also possesses neurotoxic and rapid antifeedant properties.[4]
Safety and Handling
This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
-
Handling: Use in a well-ventilated area. Avoid breathing dust, mist, or spray.[2]
-
Personal Protective Equipment: Wear protective gloves, protective clothing, eye protection, and face protection.[2]
-
Storage: Store in a cool, dry place.
-
Fire Hazards: Thermal decomposition may generate carbon oxides, hydrogen fluoride, and nitrogen oxides.[2]
Conclusion
This compound is a compound of significant interest due to its central role in the synthesis of valuable agrochemicals and its potential in pharmaceutical development. The synthetic routes outlined in this guide provide robust methods for its preparation, enabling further research and application. A thorough understanding of its chemical properties and safe handling procedures is crucial for its effective and responsible use in research and industrial settings.
References
- 1. caymanchem.com [caymanchem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. Page loading... [guidechem.com]
- 5. This compound CAS#: 158063-66-2 [m.chemicalbook.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. chemwhat.com [chemwhat.com]
- 8. This compound | 158063-66-2 [chemicalbook.com]
An In-depth Technical Guide to 4-(Trifluoromethyl)nicotinic Acid: Physicochemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Trifluoromethyl)nicotinic acid, a fluorinated pyridine (B92270) carboxylic acid derivative, is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The presence of the trifluoromethyl group imparts unique electronic properties, influencing the molecule's reactivity, lipophilicity, and metabolic stability. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and its application in the synthesis of the insecticide flonicamid (B1672840).
Physicochemical Properties
The physical and chemical characteristics of this compound are fundamental to its application in chemical synthesis. A summary of its key properties is presented below.
Quantitative Data Summary
The following table summarizes the key physical properties of this compound. It is important to note that some values, particularly for boiling point, density, and pKa, are predicted based on computational models, while melting points can vary slightly between different sources due to experimental conditions and sample purity.
| Property | Value | References |
| Molecular Formula | C₇H₄F₃NO₂ | [1] |
| Molecular Weight | 191.11 g/mol | [1] |
| Appearance | White to light yellow or orange crystalline powder or solid. | [2] |
| Melting Point | 146-148 °C | [1] |
| 137.0-143.0 °C | [2] | |
| Boiling Point (Predicted) | 290.4 ± 40.0 °C | [1] |
| Density (Predicted) | 1.484 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 2.50 ± 0.36 | [1] |
| Solubility | Slightly soluble in DMSO and Methanol. | [1] |
General Characteristics
This compound is a solid at room temperature.[1] Its structure, featuring both a carboxylic acid group and an electron-withdrawing trifluoromethyl group on a pyridine ring, makes it a valuable building block in organic synthesis.[3] The trifluoromethyl group enhances the lipophilicity and metabolic stability of derivatives, which is a desirable characteristic in the development of bioactive molecules.[4][5]
Experimental Protocols
The following sections detail the experimental procedures for the synthesis of this compound and its subsequent conversion to flonicamid, as well as a general protocol for its analysis.
Synthesis of this compound from 4-(Trifluoromethyl)nicotinamide (B149125)
This protocol describes the hydrolysis of 4-(trifluoromethyl)nicotinamide to yield this compound.
Materials:
-
4-(Trifluoromethyl)nicotinamide
-
Sodium hydroxide (B78521) (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Water
-
250 mL reaction flask
-
Heating and stirring apparatus
-
pH meter or pH paper
-
Filtration apparatus
Procedure:
-
To a 250 mL reaction flask, add 9.5 g of 4-(trifluoromethyl)nicotinamide and 40 mL of a 25% aqueous sodium hydroxide solution.[1]
-
Heat the reaction mixture to 100 °C with continuous stirring.[1]
-
Maintain the temperature and stirring until all the solid has dissolved, resulting in a light yellow, transparent solution.[1]
-
Cool the reaction mixture to room temperature.[1]
-
Adjust the pH of the solution to 2 with concentrated hydrochloric acid. This will cause the product to precipitate out of the solution.[1]
-
Collect the white solid precipitate by filtration.
-
Wash the solid with water and dry to obtain this compound.[1]
Synthesis of Flonicamid from this compound
This protocol outlines the conversion of this compound to the insecticide flonicamid.
Materials:
-
This compound
-
Acyl chlorination reagent (e.g., thionyl chloride)
-
Aminoacetonitrile (B1212223) hydrochloride
-
Organic solvent
-
Catalyst
-
Acid-binding agent (e.g., a base)
-
Water
-
Reaction vessel with heating and stirring capabilities
-
Separation and purification equipment
Procedure:
-
Acyl Chlorination: In a reaction vessel, mix this compound with an acyl chlorination reagent and a catalyst in an organic solvent. Heat the mixture to 40-110 °C and allow it to react for 4-5 hours to produce 4-trifluoromethyl nicotinoyl chloride.[6]
-
Aqueous Solution Preparation: In a separate vessel, prepare an aqueous solution of aminoacetonitrile hydrochloride and an acid-binding agent at a temperature between 0-100 °C.[6]
-
Amidation: Add the 4-trifluoromethyl nicotinoyl chloride solution from step 1 to the aqueous solution from step 2. Let the reaction proceed for 2-3 hours.[6]
-
Isolation and Purification: Separate and purify the resulting product to obtain flonicamid.[6]
Analytical Workflow for this compound and its Metabolites
This section describes a general workflow for the extraction and analysis of this compound (TFNA) and other flonicamid metabolites from a sample matrix, such as agricultural products, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Materials and Equipment:
-
Sample homogenate
-
Acetonitrile (B52724) with 1% formic acid
-
Magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl)
-
Centrifuge
-
Mechanical shaker
-
LC-MS/MS system
Procedure:
-
Extraction: Weigh 10 g of the homogenized sample and add 10 mL of acetonitrile containing 1% formic acid. Shake the mixture for 15 minutes using a mechanical shaker.[7]
-
Salting Out: Add a mixture of 4 g MgSO₄ and 1 g NaCl, shake for 1 minute, and then centrifuge.[7]
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes involving this compound.
References
- 1. This compound CAS#: 158063-66-2 [m.chemicalbook.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. CN113929621A - Synthesis method of flonicamid - Google Patents [patents.google.com]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. agilent.com [agilent.com]
An In-depth Technical Guide to 4-(Trifluoromethyl)nicotinic Acid
This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)nicotinic acid, a key chemical intermediate in the development of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical properties, synthesis, and biological significance.
Chemical Structure and Physicochemical Properties
This compound, also known as 4-(Trifluoromethyl)pyridine-3-carboxylic acid, is a pyridine (B92270) derivative characterized by a trifluoromethyl group at the 4-position and a carboxylic acid group at the 3-position of the pyridine ring.[1] The presence of the electron-withdrawing trifluoromethyl group significantly influences the molecule's electronic distribution, reactivity, and biological properties, such as enhanced lipophilicity and metabolic stability, which are highly desirable in drug design.[1][2][3]
Chemical Structure Diagram
Caption: Chemical structure of this compound.
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 158063-66-2 | [4][5][6][7] |
| Molecular Formula | C₇H₄F₃NO₂ | [4][5][6][7][8] |
| Molecular Weight | 191.11 g/mol | [4][5][6][7] |
| Appearance | White to light yellow or orange solid (crystals or powder) | [1][9] |
| Melting Point | 137-148 °C | [3][4][5][6][9] |
| Boiling Point (Predicted) | 290.4 ± 40.0 °C | [1][4][5] |
| Density (Predicted) | 1.484 ± 0.06 g/cm³ | [1][4] |
| Solubility | Slightly soluble in DMSO and Methanol; Sparingly soluble in water. Soluble in DMF (50 mg/ml), Ethanol (B145695) (25 mg/ml), and PBS (pH 7.2, 2 mg/ml). | [1][4][7] |
| pKa (Predicted) | 2.50 ± 0.36 | [1] |
Synthesis and Experimental Protocols
Several synthetic routes for this compound have been developed, offering various options depending on the available starting materials and desired scale of production. Below are detailed protocols for some of the common methods.
Synthesis from Ethyl Trifluoroacetoacetate and Cyanoacetamide
This route involves a multi-step process including cyclization, chlorination, hydrogenation, and hydrolysis to yield the final product. The overall yield can reach up to 38.6%.[10]
Synthesis Workflow
Caption: Synthesis from ethyl trifluoroacetoacetate and cyanoacetamide.
Experimental Protocol:
Step 1: Synthesis of 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine (Intermediate 1) [10]
-
In a 250 mL four-necked round-bottom flask equipped with an electric stirrer, combine 20.0 g (0.11 mol) of ethyl trifluoroacetoacetate, 20 mL of ethanol, and 9.1 g (0.11 mol) of cyanoacetamide.
-
Heat the mixture to reflux. The solids will gradually dissolve, forming a yellow, clear solution.
-
After 6 hours of reaction, add 6.4 g of a catalyst dropwise and continue the reaction.
Step 2: Synthesis of Intermediate 2 [10]
-
Dissolve 18.7 g (0.10 mol) of Intermediate 1 in 56 mL of dichloroethane.
-
Add 35.0 g (0.23 mol) of phosphorus oxychloride.
-
At a low temperature (<10°C), add 9.5 g (0.13 mol) of N,N-dimethylformamide dropwise.
-
Heat the mixture to reflux and maintain for 4 hours.
-
Cool the reaction to 70°C and carefully pour it into an ice-water mixture.
-
Stir for 30 minutes, then separate the layers.
-
Extract the aqueous layer with dichloroethane (2 x 50 mL).
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain a brown solid (Intermediate 2).
Step 3: Synthesis of Intermediate 3 [10]
-
In a 100 mL flask, mix 33.0 g (0.14 mol) of Intermediate 2 and 2.1 g (0.02 mol) of sodium bromide.
-
At 30°C, slowly add 40.6 g (0.33 mol) of 80% sulfuric acid dropwise over 1 hour.
-
Heat the mixture to 95°C and monitor the reaction by TLC.
-
After 12 hours, cool to room temperature, pour into 100 g of ice water, and collect the white solid (Intermediate 3) by suction filtration.
Step 4: Synthesis of Intermediate 4 [10]
-
In an autoclave, place 25.9 g (0.10 mol) of Intermediate 3, 200 mL of anhydrous methanol, 23.3 g (0.24 mol) of anhydrous sodium carbonate, and 5 g of 5% Pd/C.
-
Replace the atmosphere with N₂ twice, then fill with hydrogen to a pressure of 4 MPa.
-
Heat to 80°C and stir for 12 hours.
-
After the reaction is complete (monitored by TLC), cool to room temperature, filter, and evaporate the solvent to obtain Intermediate 4.
Step 5: Synthesis of this compound [10]
-
In a 100 mL flask, combine 10.0 g (0.05 mol) of Intermediate 4 and 21.32 g (0.16 mol) of a 30% sodium hydroxide (B78521) solution.
-
Heat to 100°C. The solid will dissolve, forming a light yellow, clear solution.
-
After 4 hours (monitored by TLC), stop heating and cool to 30°C.
-
Adjust the pH to 3 with concentrated hydrochloric acid.
-
Cool, filter, wash with a small amount of water, and dry to obtain the final product.
Synthesis from 3-Cyanopyridine (B1664610)
This method involves the reaction of 3-cyanopyridine with butyllithium (B86547) and subsequent reaction with bromotrifluoromethane (B1217167), followed by hydrolysis.[11]
Experimental Protocol: [11]
Step 1: Preparation of a Lithiated Intermediate
-
In a three-necked flask under an argon atmosphere, add 3-cyanopyridine (104g, 1.0mol), tetramethylethylenediamine (174g, 1.5mol), and 600ml of tetrahydrofuran.
-
Cool the mixture to -40°C.
-
While maintaining the temperature at -40°C, add 2M butyllithium (600ml, 1.2mol) and allow the reaction to proceed for 1.5 hours.
Step 2: Synthesis of 4-Trifluoromethyl-3-cyanopyridine
-
Cool the solution from Step 1 to -40°C.
-
Introduce bromotrifluoromethane (200g, 1.3mol) into the solution and react at -40°C for 2 hours.
-
Raise the temperature to 0°C and continue the reaction for 4 hours.
-
Quench the reaction with a saturated ammonium (B1175870) chloride solution.
-
Extract with 1000ml of petroleum ether, dry over anhydrous magnesium sulfate, and distill to obtain 4-trifluoromethyl-3-cyanopyridine.
Step 3: Hydrolysis to this compound
-
Add 100g of 4-trifluoromethyl-3-cyanopyridine, 300ml of water, and 75g of sodium hydroxide to a reaction vessel.
-
Heat the mixture to facilitate hydrolysis.
-
After the reaction is complete, adjust the pH to be acidic to precipitate the product.
-
Filter and dry the solid to obtain this compound.
Synthesis from Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate
This approach involves catalytic hydrogenation followed by hydrolysis.[4][5][12]
Experimental Protocol: [4][5][12]
-
In a 100 mL three-necked flask, add 5g (0.0192 mol) of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate, 0.3g of 10% Pd/C (with 63.45% water content), 5.25g (0.0389 mol) of CH₃COONa·3H₂O, and 20 mL of ethanol.
-
Stir the mixture to dissolve the components.
-
Replace the air with nitrogen three times, followed by hydrogen twice.
-
Stir the reaction at room temperature for 8 hours under a hydrogen atmosphere until hydrogen absorption ceases.
-
Recover the palladium on carbon by suction filtration and wash the filter cake with ethanol three times.
-
Combine the filtrates and remove the solvent by rotary evaporation.
-
To the resulting solid, add 20 mL of water and shake to dissolve.
-
Adjust the pH to 2-3 with hydrochloric acid.
-
Extract with ethyl acetate (B1210297) three times.
-
Combine the organic phases, wash three times with saturated brine, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to obtain a pale yellow solid with a yield of 90.4%.
Applications in Drug Development and Agrochemicals
This compound is a versatile building block in organic synthesis.[13] Its primary application is as a crucial intermediate in the production of the insecticide flonicamid.[3][4][5][10] Flonicamid is a neonicotinoid insecticide with contact and stomach poisoning effects, as well as neurotoxic and rapid antifeedant properties.[10]
In the pharmaceutical industry, this compound is valuable for synthesizing drug candidates.[2] The trifluoromethyl group enhances lipophilicity and metabolic stability, improving the pharmacokinetic profiles and therapeutic efficacy of molecules.[2] It has been used to prepare pyridine carboxamides that act as palm site inhibitors of the HCV NS5B polymerase and to synthesize pyrazolylcarboxanilides, which are inhibitors of Ca²⁺ release-activated Ca²⁺ (CRAC) channels.[1][4][5]
Mechanism of Action and Signaling Pathways
While the direct mechanism of action of this compound itself is not extensively documented, its derivatives have shown specific biological activities. For instance, pyrazolylcarboxanilides synthesized from this acid act as inhibitors of Ca²⁺ release-activated Ca²⁺ (CRAC) channels.[1] CRAC channels are vital for calcium signaling in various cells, including immune cells, and their dysregulation is linked to inflammatory and allergic disorders.[1]
The parent compound, nicotinic acid (niacin), is known to exert its pharmacological effects, particularly on lipid metabolism, through the G protein-coupled receptor GPR109A.[14] This leads to a reduction in triglycerides and LDL cholesterol and an increase in HDL cholesterol.[14][15][16] While this pathway is well-established for nicotinic acid, the primary utility of its trifluoromethyl derivative lies in its role as a synthetic intermediate for compounds with distinct mechanisms of action.
CRAC Channel Inhibition Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 158063-66-2 [chemicalbook.com]
- 5. This compound CAS#: 158063-66-2 [m.chemicalbook.com]
- 6. labproinc.com [labproinc.com]
- 7. caymanchem.com [caymanchem.com]
- 8. 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)- | C7H4F3NO2 | CID 2777549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. nbinno.com [nbinno.com]
- 14. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 16. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-(Trifluoromethyl)nicotinic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-(Trifluoromethyl)nicotinic acid (4-TFNA), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding the solubility of this compound in different organic solvents is crucial for its synthesis, purification, formulation, and biological application. This document consolidates available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and provides a theoretical framework for predicting solubility in various solvent systems.
Introduction to this compound
This compound, with the chemical formula C₇H₄F₃NO₂, is a derivative of nicotinic acid featuring a trifluoromethyl group at the 4-position of the pyridine (B92270) ring. This electron-withdrawing group significantly influences the physicochemical properties of the molecule, including its acidity, lipophilicity, and, consequently, its solubility. The compound typically appears as a white to off-white crystalline solid.[1]
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that comprehensive solubility data across a wide range of organic solvents is not extensively published in the literature. The data presented here is compiled from available technical data sheets.
| Solvent | Chemical Formula | Solubility (mg/mL) | Temperature (°C) | Notes |
| Dimethylformamide (DMF) | C₃H₇NO | 50 | Not Specified | - |
| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | 10 | Not Specified | Qualitative sources describe it as slightly soluble.[2][3] |
| Ethanol | C₂H₆O | 25 | Not Specified | - |
| Phosphate-Buffered Saline (PBS) | - | 2 | Not Specified | pH 7.2 |
| Methanol | CH₄O | Slightly Soluble | Not Specified | Qualitative data indicates slight solubility.[2][3] |
Data sourced from publicly available information.
Factors Influencing Solubility
The solubility of this compound is governed by its molecular structure and the physicochemical properties of the solvent. Key factors include:
-
Polarity: The presence of the carboxylic acid and the pyridine nitrogen atom imparts significant polarity to the molecule, favoring solubility in polar solvents.
-
Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, enhancing solubility in protic solvents like alcohols.
-
Trifluoromethyl Group: The CF₃ group is highly lipophilic and electron-withdrawing. While it can decrease solubility in polar solvents compared to nicotinic acid, it may enhance solubility in less polar organic solvents.
-
Crystal Lattice Energy: As a crystalline solid, the energy required to break the crystal lattice structure will impact its solubility.
Based on these factors, a qualitative prediction of solubility in other common organic solvents can be made:
-
High Expected Solubility: In polar aprotic solvents like N,N-dimethylacetamide (DMAc) and polar protic solvents such as other short-chain alcohols (e.g., propanol, butanol), due to favorable dipole-dipole interactions and hydrogen bonding.
-
Moderate Expected Solubility: In moderately polar solvents like acetone, ethyl acetate, and acetonitrile.
-
Low Expected Solubility: In nonpolar solvents such as toluene, hexane, and diethyl ether, due to the significant mismatch in polarity.
Experimental Protocols for Solubility Determination
While specific experimental protocols for determining the solubility of this compound are not detailed in the literature, a standard and reliable method is the isothermal shake-flask method . This method is widely accepted for determining the thermodynamic solubility of a compound.
Isothermal Shake-Flask Method
This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until the solution is saturated.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that saturation is reached.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.
-
Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.
-
Dilution: Dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a calibration curve prepared with known concentrations of the compound.
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, expressed in mg/mL or mol/L.
Visualizing Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate the logical workflow for solubility determination and the interplay of factors influencing solubility.
Caption: Workflow for the isothermal shake-flask solubility determination method.
Caption: Key molecular and solvent properties influencing the solubility of 4-TFNA.
Conclusion
The solubility of this compound is a critical parameter for its application in research and development. While comprehensive quantitative data is limited, existing information indicates good solubility in polar aprotic and protic organic solvents. The provided experimental protocol based on the isothermal shake-flask method offers a reliable approach for generating further solubility data. A thorough understanding of the interplay between the molecular properties of 4-TFNA and various solvents will enable researchers to optimize processes such as reaction conditions, purification, and formulation design.
References
- 1. Establishing a high throughput screen of drug solubility in pharmaceutical excipients [worldpharmatoday.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Characterization of 4-(Trifluoromethyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)nicotinic acid is a fluorinated pyridinecarboxylic acid derivative of significant interest in medicinal chemistry and drug development. Its structural motifs are present in a variety of biologically active compounds. A fundamental physicochemical property for the identification, purity assessment, and formulation development of this compound is its melting point. This technical guide provides a comprehensive overview of the reported melting point of this compound, a detailed experimental protocol for its determination, and a workflow for the analytical process.
Data Presentation: Reported Melting Point
The melting point of this compound has been reported by various commercial suppliers. The observed range can vary based on the purity of the substance and the analytical method employed. A summary of these reported values is presented in Table 1.
| Supplier/Source | Reported Melting Point (°C) | Purity |
| ChemicalBook | 146 - 148[1][2] | - |
| Thermo Scientific Chemicals | 137.0 - 143.0[3][4] | 98% |
| Chembeez (Thermo Scientific) | 136.0 - 141.0[5] | 97% |
| Tokyo Chemical Industry | 146.0 - 150.0[6] | >98.0% |
| Synquest Labs | 146 - 149[7] | - |
| Conchain Biotech | 146 - 148[8] | - |
Table 1: Summary of reported melting points for this compound.
Experimental Protocol: Capillary Melting Point Determination
The following is a standard operating procedure for the determination of the melting point of a crystalline solid such as this compound using a capillary melting point apparatus.
1. Objective:
To accurately determine the melting point range of a solid organic compound.
2. Materials and Apparatus:
-
This compound sample
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (one end sealed)
-
Mortar and pestle
-
Spatula
-
Watch glass
3. Sample Preparation:
-
Ensure the this compound sample is completely dry, as moisture can depress the melting point.[4] If necessary, dry the sample in a desiccator over a suitable drying agent.
-
Place a small amount of the crystalline sample on a clean, dry watch glass.
-
Use a mortar and pestle to gently grind the crystals into a fine powder.[9] This ensures uniform packing and heat transfer within the capillary tube.
4. Loading the Capillary Tube:
-
Take a capillary tube and press the open end into the powdered sample on the watch glass. A small amount of solid will be forced into the tube.
-
Invert the capillary tube so the sealed end is pointing downwards. Gently tap the tube on a hard surface to cause the solid to fall to the bottom.[4]
-
Alternatively, the capillary tube can be dropped through a longer glass tube to facilitate packing.
-
Continue this process until the packed sample has a height of 2-3 mm.[3][10] A sample height greater than this can lead to a broader melting range.
5. Melting Point Measurement:
-
Rapid Pre-Melt (Optional but Recommended): If the approximate melting point is unknown, perform a rapid determination by heating the sample at a high rate (e.g., 10-20 °C per minute).[9] This will provide an estimated melting temperature. Allow the apparatus to cool before proceeding.
-
Accurate Determination:
-
Set the starting temperature of the melting point apparatus to at least 15-20 °C below the expected melting point.[4][11]
-
Insert the loaded capillary tube into the sample holder of the apparatus.
-
Set the heating rate to 1-2 °C per minute.[3] A slow heating rate is crucial for an accurate measurement as it allows for thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue to observe the sample and record the temperature at which the last solid crystal melts into a clear liquid (the clear point).[3]
-
-
The melting point is reported as a range from the onset of melting to the clear point.
-
For accuracy, perform the determination in triplicate and report the average range. Use a fresh capillary tube for each measurement.[11]
6. Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses and a lab coat.
-
Handle the hot apparatus with care to avoid burns.
-
Dispose of used capillary tubes in a designated glass waste container.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the capillary melting point determination procedure.
References
- 1. pharmabeginers.com [pharmabeginers.com]
- 2. SOP for Operation of Melting Point Apparatus – SOP Guide for Pharma [pharmasop.in]
- 3. jk-sci.com [jk-sci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Melting Point Apparatus SOP Template | Template by ClickUp™ [clickup.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. pharmajia.com [pharmajia.com]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. thinksrs.com [thinksrs.com]
- 10. edisco.it [edisco.it]
- 11. chem.libretexts.org [chem.libretexts.org]
In-Depth Technical Guide: Physicochemical Properties and Boiling Point Determination of 4-(Trifluoromethyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 4-(Trifluoromethyl)nicotinic acid, with a specific focus on its boiling point. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Core Properties of this compound
This compound, also known as 4-(trifluoromethyl)pyridine-3-carboxylic acid, is a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Its structural features, particularly the trifluoromethyl group, impart unique electronic properties that can influence its biological activity and physicochemical characteristics.
Quantitative Data Summary
A summary of the key physical and chemical properties of this compound is presented in the table below. It is critical to note that the boiling point is a predicted value, as experimental determination is challenging due to the compound's high melting point and potential for decomposition at elevated temperatures.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₃NO₂ | [1][2] |
| Molecular Weight | 191.11 g/mol | [1][2] |
| CAS Number | 158063-66-2 | [1][2] |
| Melting Point | 146-148 °C | [1][2][3][4] |
| Boiling Point (Predicted) | 290.4 ± 40.0 °C | [3][4] |
| Density (Predicted) | 1.484 ± 0.06 g/cm³ | [3][5] |
| pKa (Predicted) | 2.50 ± 0.36 | [4] |
| Appearance | White to light brown solid | [1][6] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
Experimental Protocol for Boiling Point Determination
Given the high melting point of this compound, determining its boiling point at atmospheric pressure is impractical as the compound may decompose before boiling. Therefore, the recommended approach is to determine the boiling point under reduced pressure (vacuum distillation) or to use a micro-scale method suitable for high-melting solids. The Siwoloboff method is a well-established micro-scale technique for this purpose.[3][4]
Principle of the Siwoloboff Method
The Siwoloboff method determines the boiling point by observing the temperature at which the vapor pressure of a heated liquid sample equals the surrounding atmospheric pressure.[7] A small sample is heated in a tube containing an inverted capillary. As the sample boils, vapor fills the capillary. Upon cooling, the liquid is drawn back into the capillary at the precise temperature where the external and internal pressures equalize, which corresponds to the boiling point.[7]
Apparatus and Reagents
-
Thiele tube or other suitable heating bath (e.g., oil bath with a stirrer or a melting point apparatus)[7]
-
Thermometer (calibrated)
-
Small test tube (fusion tube)
-
Capillary tubes (sealed at one end)
-
This compound sample
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Stand and clamps
Detailed Experimental Procedure
-
Sample Preparation: Place a small amount (approximately 0.5 mL) of molten this compound into the small test tube. To achieve this, the solid compound must first be carefully melted in the tube.
-
Capillary Insertion: Insert a capillary tube, with its sealed end pointing upwards, into the test tube containing the molten sample.[7]
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly into the Thiele tube or oil bath. The heating liquid should cover the sample but remain below the top of the test tube.[7]
-
Initial Heating: Gently heat the apparatus. As the temperature rises, air trapped in the capillary will expand and be expelled, seen as a slow stream of bubbles.[7]
-
Reaching the Boiling Point: Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the sample is boiling and its vapor has displaced all the air within the capillary.[4]
-
Cooling and Observation: Remove the heat source and allow the apparatus to cool slowly.
-
Boiling Point Determination: The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn into the capillary tube.[3][7] Record this temperature.
-
Repeat for Accuracy: For reliable results, repeat the determination at least twice and calculate the average boiling point.
Logical Workflow for Boiling Point Determination
The following diagram illustrates the logical workflow for the experimental determination of the boiling point of a high-melting solid using the Siwoloboff method.
Caption: Workflow for Boiling Point Determination by the Siwoloboff Method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Siwoloboff method - Wikipedia [en.wikipedia.org]
- 4. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]
- 5. EU A.2: Boiling temperature | ibacon GmbH [ibacon.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 4-(Trifluoromethyl)nicotinic Acid: Focus on Density
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 4-(Trifluoromethyl)nicotinic acid, with a specific focus on its density. It includes detailed experimental protocols for density determination and contextualizes the compound's relevance through its role in metabolic pathways.
Physicochemical Properties
This compound, also known as 4-(trifluoromethyl)pyridine-3-carboxylic acid, is a solid organic compound.[1] It serves as a key metabolite of the insecticide Flonicamid (B1672840) and is also utilized as a synthetic intermediate in the development of fungicides.[2] Its properties are summarized below.
Table 1: Quantitative Data for this compound
| Property | Value | Source(s) |
| Physical State | Solid | [2][3][4] |
| Predicted Density | 1.484 ± 0.06 g/cm³ | [3][5] |
| Melting Point | 146-148 °C | [3][5] |
| Boiling Point (Predicted) | 290.4 ± 40.0 °C | [3][5] |
| Molecular Formula | C₇H₄F₃NO₂ | [2][3][6] |
| Molecular Weight | 191.11 g/mol | [6] |
| CAS Number | 158063-66-2 | [1][2][3] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |
Experimental Protocol: Density Determination of a Solid Compound via Gas Pycnometry
Gas pycnometry is a standard and highly accurate method for determining the skeletal density of a solid powder like this compound.[7] The technique measures the volume of the solid by quantifying the amount of displaced gas (typically helium) within a calibrated chamber.[7][8]
Objective: To determine the skeletal density of a solid sample of this compound.
Materials and Equipment:
-
Gas Pycnometer (e.g., Micromeritics Accupyc II 1340 or similar)
-
Analytical Balance (precision to at least 0.0001 g)
-
Spatula
-
Sample cup of known volume
-
Supply of high-purity helium gas
-
This compound sample (powder form)
Methodology:
-
Instrument Calibration:
-
Ensure the gas pycnometer has been recently calibrated according to the manufacturer's specifications using a standard calibration sphere of known volume.
-
Set the instrument temperature, which should remain stable (±2°C) throughout the measurement, typically between 15°C and 30°C.[8]
-
-
Sample Preparation:
-
Accurately weigh the empty, clean, and dry sample cup on the analytical balance. Record this mass.
-
Carefully add the this compound sample to the cup. For reliable results, the cup should be at least two-thirds full.[9]
-
Weigh the sample cup containing the powder and record the total mass.
-
Calculate the mass of the sample by subtracting the mass of the empty cup.
-
-
Measurement Procedure:
-
Place the sample cup securely into the sample chamber of the gas pycnometer.
-
Seal the chamber according to the instrument's operating procedure.
-
Initiate the analysis sequence. The instrument will automatically perform the following steps:
-
The sample chamber is pressurized with helium to a target pressure.
-
The gas is then expanded into a second, empty reference chamber of a known volume.
-
The pressure drop is precisely measured.
-
-
Using Boyle's Law, the instrument's software calculates the volume of the solid sample based on the measured pressure change and the known volumes of the chambers.[9]
-
The instrument typically performs multiple runs (e.g., 5-10 cycles) until the measured volume readings are consistent and within a predefined tolerance.
-
-
Data Analysis and Calculation:
-
The density (ρ) is automatically calculated by the instrument's software using the formula: ρ = m / V Where:
-
m is the mass of the this compound sample.
-
V is the average volume determined by the pycnometer.
-
-
The final result is reported as the skeletal density in g/cm³.
-
Metabolic Pathway of Flonicamid
This compound (TFNA) is a primary metabolite of Flonicamid, a systemic insecticide.[2] Understanding this metabolic pathway is crucial for toxicological studies and regulatory assessments in drug and pesticide development. The degradation of Flonicamid involves the hydrolysis of its cyano and amide functional groups.[4]
Caption: Metabolic degradation pathway of Flonicamid to its key metabolites.
Synthesis Workflow Overview
The synthesis of this compound is a critical process for its use as an intermediate in agrochemicals and pharmaceuticals. Multiple synthetic routes have been developed, often involving multi-step reactions. A common approach starts from ethyl trifluoroacetoacetate and cyanoacetamide.
Caption: A generalized workflow for the synthesis of this compound.
References
- 1. apps.who.int [apps.who.int]
- 2. The metabolic pathway of flonicamid in oranges using an orthogonal approach based on high-resolution mass spectrometry and nuclear magnetic resonance - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Flonicamid | C9H6F3N3O | CID 9834513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apvma.gov.au [apvma.gov.au]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Efficient Biodegradation of the Neonicotinoid Insecticide Flonicamid by Pseudaminobacter salicylatoxidans CGMCC 1.17248: Kinetics, Pathways, and Enzyme Properties | MDPI [mdpi.com]
- 7. measurlabs.com [measurlabs.com]
- 8. drugfuture.com [drugfuture.com]
- 9. Density: Helium Pycnometry | Materials Research Institute [mri.psu.edu]
Spectroscopic Analysis of 4-(Trifluoromethyl)nicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Trifluoromethyl)nicotinic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines general experimental protocols for obtaining such data, and presents a visual workflow for spectroscopic analysis.
Spectroscopic Data
While specific, experimentally-derived high-resolution spectroscopic data for this compound is not extensively available in the public domain, the following tables summarize the expected and reported data based on supplier information and analysis of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are particularly informative.
¹H NMR (Proton NMR)
A certificate of analysis for this compound indicates that the ¹H NMR spectrum is "Consistent with structure".[1] The expected spectrum would show signals for the three aromatic protons on the pyridine (B92270) ring and a signal for the carboxylic acid proton.
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-2 | 8.9 - 9.2 | s | - |
| H-5 | 7.6 - 7.8 | d | ~5 |
| H-6 | 8.7 - 8.9 | d | ~5 |
| -COOH | 10.0 - 13.0 | br s | - |
Note: Predicted values are based on typical chemical shifts for protons on a pyridine ring substituted with a carboxylic acid and a trifluoromethyl group. The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 130 - 135 |
| C-4 | 145 - 150 (q, JC-F ≈ 30-35 Hz) |
| C-5 | 120 - 125 |
| C-6 | 155 - 160 |
| -COOH | 165 - 170 |
| -CF₃ | 120 - 125 (q, JC-F ≈ 270-280 Hz) |
Note: Predicted values are based on analogous pyridine and benzoic acid derivatives. The signals for C-4 and the -CF₃ carbon will appear as quartets due to coupling with the fluorine atoms.
¹⁹F NMR (Fluorine-19 NMR)
The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.
| Fluorine | Expected Chemical Shift (δ, ppm) | Reference |
| -CF₃ | -60 to -65 | CFCl₃ |
Note: The chemical shift of the -CF₃ group can be influenced by the solvent.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=O stretch (carboxylic acid) | 1680 - 1710 | Strong |
| C=C and C=N stretch (aromatic ring) | 1450 - 1600 | Medium to Strong |
| C-F stretch | 1100 - 1350 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular formula of this compound is C₇H₄F₃NO₂, with a molecular weight of 191.11 g/mol .[2]
| m/z | Interpretation |
| 191 | [M]⁺ (Molecular ion) |
| 174 | [M - OH]⁺ |
| 146 | [M - COOH]⁺ |
| 122 | [M - CF₃]⁺ |
Note: Fragmentation patterns can vary depending on the ionization technique used.
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: The data should be acquired on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment, with a spectral width appropriate for fluorine-containing compounds (e.g., +50 to -250 ppm).
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C in organic solvents).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, direct insertion probe (DIP) or dissolution in a suitable solvent for techniques like electrospray ionization (ESI) can be used.
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for obtaining and analyzing spectroscopic data.
References
The Emergence of a Key Building Block: A Technical Guide to 4-(Trifluoromethyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Trifluoromethyl)nicotinic acid, a fluorinated pyridine (B92270) carboxylic acid derivative, has emerged as a pivotal intermediate in the synthesis of a range of significant agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of its discovery, historical development, and detailed synthetic methodologies. Quantitative data from various synthetic routes are tabulated for comparative analysis. Furthermore, this guide elucidates the mechanisms of action and signaling pathways of key biologically active molecules derived from this versatile precursor, supported by detailed diagrams to facilitate a deeper understanding for research and development professionals.
Discovery and Historical Context
The history of this compound is intrinsically linked to the development of modern agrochemicals. While the first synthesis of a trifluoromethyl-substituted aromatic compound dates back to 1898, and the introduction of a trifluoromethyl group into a pyridine ring was first reported in 1947, the specific development of this compound gained prominence later.[1]
Its significance surged with the discovery of the insecticide flonicamid (B1672840) by Ishihara Sangyo Kaisha, Ltd. (ISK) in 1992.[2] Flonicamid, a selective aphicide, was identified during research into trifluoromethylpyridine derivatives for their insecticidal properties.[2] this compound was established as a crucial intermediate in the industrial synthesis of flonicamid.[3][4] Beyond its role in agrochemicals, this acid has become a valuable building block in medicinal chemistry for creating novel therapeutic agents.[4][5] It is also recognized as a metabolite of flonicamid.[6]
Physicochemical Properties
The presence of both a carboxylic acid group and an electron-withdrawing trifluoromethyl group on the pyridine ring imparts unique physicochemical properties to the molecule, influencing its reactivity and the biological activity of its derivatives.[5]
| Property | Value | Reference(s) |
| CAS Number | 158063-66-2 | [4][5][6][7][8] |
| Molecular Formula | C₇H₄F₃NO₂ | [6] |
| Molecular Weight | 191.11 g/mol | [6] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 146-148 °C | [3] |
| Purity | >98.0% | [7] |
| Solubility | Soluble in polar solvents like DMSO and ethanol (B145695) | [5][6] |
Synthetic Protocols
Several synthetic routes for this compound have been developed, with varying starting materials, yields, and scalability. Below are detailed experimental protocols for prominent methods.
Synthesis from Ethyl Trifluoroacetoacetate and Cyanoacetamide
This route involves a multi-step process including cyclization, chlorination, hydrogenation, and hydrolysis.
Experimental Protocol:
-
Synthesis of 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine (Intermediate 1):
-
In a 250 mL four-necked round-bottomed flask equipped with an electric stirrer, combine 20.0 g (0.11 mol) of ethyl trifluoroacetoacetate, 20 mL of ethanol, and 9.1 g (0.11 mol) of cyanoacetamide.
-
Heat the mixture to reflux. The solids will gradually dissolve, forming a yellow, clear solution.
-
After 6 hours of reaction, add a solution of 6.4 g (0.11 mol) of potassium hydroxide (B78521) in 20 mL of ethanol dropwise. A white solid will precipitate.
-
Continue to reflux for an additional 8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, distill the solvent under normal pressure, cool the residue, filter, and dry to obtain the intermediate.
-
Yield: 87%[3]
-
-
Subsequent Steps:
-
The dihydroxy intermediate undergoes chlorination, followed by catalytic hydrogenation to remove the chloro groups and reduce the nitrile to an amide, and finally, hydrolysis of the amide to the carboxylic acid. The total yield for the entire sequence is reported to be 38.6%.[3] A variation of this process involves hydrolysis of the nitrile before hydrogenation.[9]
-
Logical Workflow for Synthesis from Ethyl Trifluoroacetoacetate:
Caption: Synthesis workflow from ethyl trifluoroacetoacetate.
Synthesis from 3-Cyanopyridine (B1664610)
This method involves the direct trifluoromethylation of a pyridine derivative.
Experimental Protocol:
-
Preparation of the Reaction Mixture:
-
In a three-necked flask under an argon atmosphere, add 3-cyanopyridine (104g, 1.0 mol), tetramethylethylenediamine (174g, 1.5 mol), and 600 mL of tetrahydrofuran.
-
Cool the mixture to -40 °C.
-
While maintaining the temperature at -40 °C, add 2M butyllithium (B86547) (600ml, 1.2 mol) and allow the reaction to proceed for 1.5 hours.[10]
-
-
Trifluoromethylation and Hydrolysis:
-
Cool the solution to -40 °C and introduce bromotrifluoromethane (B1217167) (200g, 1.3 mol).
-
Maintain the reaction at -40 °C for 2 hours, then warm to 0 °C for 4 hours.
-
Quench the reaction with a saturated ammonium (B1175870) chloride solution and extract with petroleum ether.
-
After drying and distillation, hydrolyze the resulting 4-trifluoromethyl-3-cyanopyridine with sodium hydroxide in water.
-
Acidification of the reaction mixture yields this compound.
-
Total Yield: 70%, Purity: 98%[10]
-
Synthesis from Trifluoroacetyl Chloride and Vinyl Ethyl Ether
This route proceeds through acylation, cyclization, and hydrolysis steps.
Experimental Protocol:
-
Acylation:
-
In a 1000 mL closed four-mouth reaction flask, combine 72.1 g of vinyl ethyl ether, 87.0 g of pyridine, and 500 mL of toluene.
-
Stir the mixture and maintain the temperature at 10-15 °C while slowly adding 145.8 g of trifluoroacetyl chloride over 1 hour.
-
Continue stirring for 3 hours after the addition is complete.
-
Quench the reaction with ice water, wash the organic phase, and remove the solvent under reduced pressure to obtain 4-ethoxy-1,1,1-trifluoro-3-en-2-one.
-
Yield: 68.5%[11]
-
-
Cyclization and Hydrolysis:
-
The acylated intermediate is then reacted with 3-aminoacrylonitrile in the presence of a base (e.g., sodium ethoxide) to form the pyridine ring.
-
The resulting 4-trifluoromethyl nicotinonitrile is hydrolyzed using a strong base like sodium hydroxide at elevated temperatures (e.g., 100 °C).
-
Acidification precipitates the final product, this compound.
-
Yield for hydrolysis step: up to 98.3%[12]
-
Quantitative Data Summary for Synthesis:
| Starting Materials | Key Steps | Reported Yield | Reported Purity | Reference(s) |
| Ethyl Trifluoroacetoacetate, Cyanoacetamide | Cyclization, Chlorination, Hydrogenation, Hydrolysis | 38.6% (total) | Not specified | [3] |
| 3-Cyanopyridine | Lithiation, Trifluoromethylation, Hydrolysis | 70% (total) | 98% | [10] |
| Trifluoroacetyl Chloride, Vinyl Ethyl Ether, 3-Aminoacrylonitrile | Acylation, Cyclization, Hydrolysis | 68.5% (acylation), 98.3% (hydrolysis) | Not specified | [11][12] |
| Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate | Catalytic Hydrogenation, Hydrolysis | 90.4% | Not specified | [13] |
Applications and Biological Relevance
This compound is a versatile intermediate for synthesizing biologically active molecules.
Agrochemicals
The primary application is in the production of the insecticide flonicamid . Flonicamid acts as a chordotonal organ modulator in insects, disrupting their sense of balance and movement, which leads to a rapid cessation of feeding.
Pharmaceuticals
This acid is a precursor for synthesizing compounds with potential therapeutic applications, including:
-
HCV NS5B Polymerase Inhibitors: The pyridine carboxamide scaffold is used to develop inhibitors of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[14][15][16][17]
-
CRAC Channel Inhibitors: Pyrazolylcarboxanilides derived from this compound have been shown to be potent and selective inhibitors of Ca²⁺ release-activated Ca²⁺ (CRAC) channels.[18] These channels are important in the activation of T-lymphocytes and are targets for treating autoimmune and inflammatory diseases.[18][19][20]
Signaling Pathways of Derived Molecules
HCV NS5B Polymerase Inhibition
HCV NS5B polymerase is an RNA-dependent RNA polymerase that synthesizes the new viral RNA genome. Inhibitors developed from this compound are typically non-nucleoside inhibitors (NNIs). They bind to allosteric sites on the enzyme, inducing a conformational change that renders it inactive and halts viral RNA replication.[15]
Caption: Inhibition of the CRAC channel signaling pathway.
Conclusion
This compound has transitioned from a niche intermediate to a cornerstone in the synthesis of high-value molecules in both the agrochemical and pharmaceutical industries. Its discovery, driven by the quest for novel insecticides, has paved the way for its application in diverse therapeutic areas. The synthetic routes to this compound are well-established, offering high yields and purity suitable for industrial production. For researchers and drug development professionals, this compound represents a privileged scaffold, and an understanding of its chemistry and the biological pathways of its derivatives is essential for the future design of innovative and effective chemical entities.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and functional mechanisms of CRAC channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 158063-66-2 [chemicalbook.com]
- 5. CAS 158063-66-2: this compound [cymitquimica.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound 158063-66-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. 158063-66-2|this compound|BLD Pharm [bldpharm.com]
- 9. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 10. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 12. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. Mechanisms of Activity and Inhibition of the Hepatitis C Virus RNA-dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 16. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 17. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel potent and selective Ca2+ release-activated Ca2+ (CRAC) channel inhibitors. Part 3: synthesis and CRAC channel inhibitory activity of 4'-[(trifluoromethyl)pyrazol-1-yl]carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Potent inhibition of Ca2+ release-activated Ca2+ channels and T-lymphocyte activation by the pyrazole derivative BTP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What are CRAC inhibitors and how do they work? [synapse.patsnap.com]
The Trifluoromethyl Group on the Pyridine Ring: A Technical Guide to Chemical Reactivity
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group onto a pyridine (B92270) ring is a cornerstone strategy in modern medicinal chemistry and agrochemical design. This powerful, electron-withdrawing moiety dramatically alters the electronic properties of the pyridine core, bestowing unique reactivity patterns that are pivotal for the synthesis of complex, high-value molecules. This technical guide provides an in-depth exploration of the chemical reactivity of trifluoromethyl-substituted pyridines, focusing on nucleophilic and electrophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. Detailed experimental protocols for key transformations, quantitative data for reaction optimization, and diagrams of reaction mechanisms and workflows are provided to support researchers in this dynamic field.
Electronic Influence of the Trifluoromethyl Group
The trifluoromethyl group is one of the most potent electron-withdrawing groups utilized in organic chemistry, primarily through a strong negative inductive effect (-I).[1] Its Hammett constant (σₚ) of 0.54 signifies a much stronger electron-withdrawing capability compared to a single fluorine atom (σₚ = 0.06).[2] When appended to a pyridine ring—an already electron-deficient heterocycle—the CF₃ group profoundly influences the ring's reactivity:
-
Increased Electrophilicity: The pyridine ring becomes significantly more electron-poor, making it highly susceptible to attack by nucleophiles.
-
Decreased Nucleophilicity: The ring is deactivated towards electrophilic aromatic substitution.
-
Acidity/Basicity Modification: The pKa of the pyridine nitrogen is lowered, making it less basic. This can impact its interaction with biological targets and its behavior in catalytic processes.[1]
-
Enhanced Metabolic Stability: The C-CF₃ bond is exceptionally strong, and the group can shield adjacent positions from metabolic attack, increasing the half-life of drug candidates.[3]
This modulation of electronic properties is the primary driver for the reactivity patterns discussed below. A logical diagram illustrating these effects is presented below.
Caption: Logical flow of the electronic effects of the CF3 group.
Nucleophilic Aromatic Substitution (SNAr)
The pronounced electron deficiency of trifluoromethyl-substituted pyridine rings makes them excellent substrates for nucleophilic aromatic substitution (SNAr). This is one of the most important and widely used reactions for the functionalization of this scaffold. The reaction typically proceeds via a two-step addition-elimination mechanism involving a stabilized Meisenheimer intermediate. The strong electron-withdrawing CF₃ group, especially when positioned ortho or para to the leaving group, effectively stabilizes this negatively charged intermediate, thereby accelerating the reaction.[4]
Caption: Simplified mechanism of SNAr on a trifluoromethylpyridine.
Quantitative Data for SNAr Reactions
The following table summarizes representative SNAr reactions on various chloro(trifluoromethyl)pyridines, highlighting the yields and conditions for different nucleophiles.
| Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-5-(trifluoromethyl)pyridine | Benzylamine | K₂CO₃ | DMF | 100 | 12 | 92 | [4] |
| 2-Chloro-3-(trifluoromethyl)pyridine (B31430) | Morpholine (B109124) | K₂CO₃ | DMSO | 120 | 18 | 85 | [4] |
| 4-Chloro-3-(trifluoromethyl)pyridine | Sodium Methoxide | - | Methanol | 65 | 6 | 95 | [5] |
| 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine | Aniline | NaHCO₃ | Ethanol | 80 | 10 | 88 | [6] |
| 3-Chloro-5-fluoro-2-methoxypyridine | Piperidine | K₂CO₃ | DMF | 100 | 16 | 78 | [7] |
Detailed Experimental Protocol: Amination of 2-Chloro-3-(trifluoromethyl)pyridine
This protocol describes a typical procedure for the nucleophilic aromatic substitution of a chloro(trifluoromethyl)pyridine with an amine.
Materials:
-
2-Chloro-3-(trifluoromethyl)pyridine (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-(trifluoromethyl)pyridine (e.g., 1.81 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and anhydrous DMSO (20 mL).
-
Establish an inert atmosphere by evacuating and backfilling the flask with nitrogen or argon three times.
-
Add morpholine (1.05 g, 12 mmol) to the stirred suspension via syringe.
-
Heat the reaction mixture to 120 °C and maintain this temperature for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete (indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL) to remove residual DMSO, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure 4-(3-(trifluoromethyl)pyridin-2-yl)morpholine.
Metal-Catalyzed Cross-Coupling Reactions
Halogenated trifluoromethylpyridines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. The electron-withdrawing CF₃ group facilitates the initial oxidative addition step of the catalytic cycle, often allowing these reactions to proceed under milder conditions than their non-trifluoromethylated analogues.[8]
Caption: A typical experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a halo(trifluoromethyl)pyridine and a boronic acid or ester.
Quantitative Data for Suzuki-Miyaura Coupling
| Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-5-(trifluoromethyl)pyridine (B156976) | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 88 | [9] |
| 2-Chloro-5-(trifluoromethyl)pyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 91 | [10] |
| 2,5-Dibromo-3-(trifluoromethyl)pyridine | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 75 (at C2) | [11] |
| 4-Bromo-2,6-bis(trifluoromethyl)pyridine | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 100 | 85 | [10] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)pyridine
Materials:
-
2-Bromo-5-(trifluoromethyl)pyridine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Ethyl acetate (EtOAc)
-
Standard laboratory glassware, inert atmosphere setup
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromo-5-(trifluoromethyl)pyridine (e.g., 2.26 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.347 g, 0.3 mmol).
-
Seal the flask with a septum and thoroughly degas by cycling between vacuum and an inert gas (argon or nitrogen) at least three times.
-
Add the degassed 1,4-dioxane/water mixture (40 mL dioxane, 10 mL water) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) to yield the pure 2-phenyl-5-(trifluoromethyl)pyridine.
Other Cross-Coupling Reactions
The reactivity of halo(trifluoromethyl)pyridines extends to other important C-C and C-N bond-forming reactions. The table below provides a summary of conditions for Sonogashira, Heck, and Buchwald-Hartwig amination reactions.
| Reaction | Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Sonogashira | 2,5-Dibromo-3-(trifluoromethyl)pyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | - | Et₃N | THF | RT | 90 (at C2) | [12] |
| Heck | 2,5-Dibromo-3-(trifluoromethyl)pyridine | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMF | 100 | 82 (at C2) | [13] |
| Buchwald-Hartwig | 4-Bromo-2,6-bis(trifluoromethyl)pyridine | Aniline | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 94 | [14] |
Electrophilic Aromatic Substitution (EAS)
Direct electrophilic aromatic substitution on a pyridine ring is inherently difficult due to the electron-withdrawing nature of the ring nitrogen. The addition of a powerful electron-withdrawing CF₃ group further deactivates the ring, making classical EAS reactions extremely challenging.[15] Reactions such as nitration and halogenation typically require harsh conditions and often result in low yields or fail to proceed altogether.
Challenges and Strategies:
-
Deactivation: The CF₃ group and the protonated pyridine nitrogen (under acidic conditions) strongly deactivate the ring towards electrophilic attack.
-
Regioselectivity: If a reaction does occur, substitution is generally directed to the meta-position relative to the ring nitrogen (C3 or C5), which is the least deactivated position.
Nitration:
Direct nitration of trifluoromethylpyridine is often unsuccessful. However, methods using potent nitrating systems under controlled conditions have been explored. For example, using a mixture of nitric acid and trifluoromethanesulfonic acid (HOTf) can effect nitration on some deactivated arenes and may be a viable, albeit challenging, route for trifluoromethylpyridines.[16][17]
Activation via N-Oxidation:
A common strategy to overcome the low reactivity of pyridines towards EAS is to first form the pyridine N-oxide. The N-oxide group is electron-donating through resonance, activating the C2, C4, and C6 positions towards electrophilic attack. After the substitution reaction, the N-oxide can be deoxygenated to yield the substituted pyridine. This approach can be applied to trifluoromethylpyridines to facilitate reactions that are otherwise impossible.[18][19]
Caption: Workflow for EAS on trifluoromethylpyridines via N-oxides.
Conclusion
The trifluoromethyl group exerts a dominant, electron-withdrawing influence on the pyridine ring, fundamentally shaping its chemical reactivity. This effect renders the ring highly susceptible to nucleophilic aromatic substitution and activates adjacent leaving groups for a wide array of metal-catalyzed cross-coupling reactions, providing robust and versatile pathways for molecular diversification. Conversely, the same electronic properties present a significant barrier to direct electrophilic aromatic substitution, necessitating alternative strategies such as N-oxidation to achieve functionalization. A thorough understanding of these reactivity principles, supported by the quantitative data and detailed protocols provided in this guide, is essential for researchers aiming to leverage the unique properties of trifluoromethylpyridines in the design and synthesis of next-generation pharmaceuticals and agrochemicals.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mild addition of nucleophiles to pyridine-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Derivatization of 4-(Trifluoromethyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and derivatization of 4-(trifluoromethyl)nicotinic acid, a key building block in the development of agrochemicals and pharmaceuticals. This document details synthetic protocols, quantitative data, and the biological significance of its derivatives, offering valuable insights for professionals in chemical synthesis and drug discovery.
Introduction to this compound
This compound is a heterocyclic compound featuring a pyridine (B92270) ring substituted with a trifluoromethyl group at the 4-position and a carboxylic acid at the 3-position. The presence of the electron-withdrawing trifluoromethyl group significantly influences the molecule's electronic properties, enhancing the biological activity and physicochemical characteristics of its derivatives.[1] This makes it a valuable intermediate in the synthesis of a range of commercially important molecules, most notably the insecticide flonicamid (B1672840).[2] The trifluoromethyl group can improve metabolic stability and cell membrane permeability, desirable traits in the design of bioactive compounds.[3]
Synthesis of this compound
Several synthetic routes to this compound have been established, starting from various precursors. Below are detailed protocols for common and effective methods.
Synthesis from Ethyl Trifluoroacetoacetate and Cyanoacetamide
A prevalent industrial method involves the cyclization of ethyl trifluoroacetoacetate with cyanoacetamide, followed by chlorination, hydrogenation, and hydrolysis.[2]
Experimental Protocol:
-
Cyclization: Ethyl trifluoroacetoacetate (0.11 mol) and cyanoacetamide (0.11 mol) are refluxed in ethanol. The resulting 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine is obtained.[2]
-
Chlorination: The intermediate from the previous step is treated with phosphorus oxychloride (POCl₃) in dichloroethane, with N,N-dimethylformamide added at a low temperature (<10°C). The reaction is then refluxed for 4 hours to yield 2,6-dichloro-3-cyano-4-trifluoromethylpyridine.[2]
-
Hydrogenation: The dichlorinated compound is subjected to catalytic hydrogenation using 5% Pd/C in the presence of anhydrous sodium carbonate in an autoclave under hydrogen pressure (4 MPa) at 80°C for 12 hours.[2]
-
Hydrolysis: The resulting 3-cyano-4-trifluoromethylpyridine is hydrolyzed with a 30% sodium hydroxide (B78521) solution at 100°C for 4 hours. Acidification with concentrated hydrochloric acid to a pH of 3 precipitates the final product, this compound.[2]
Quantitative Data for Synthesis from Ethyl Trifluoroacetoacetate:
| Step | Product | Yield (%) | Melting Point (°C) |
| Chlorination | 2,6-dichloro-3-cyano-4-trifluoromethylpyridine | 72 | 39-40 |
| Hydrolysis of Amide | 2,6-dichloro-4-trifluoromethyl-3-pyridinecarboxylic acid | 82 | 202-203 |
| Hydrogenation | 3-cyano-4-trifluoromethylpyridine (from amide) | 80 | 174-176 |
| Final Hydrolysis | This compound | 94 | 146-148 |
Table 1: Yields and melting points for intermediates and final product in the synthesis starting from ethyl trifluoroacetoacetate.[2]
Synthesis via Hydrolysis of 4-(Trifluoromethyl)nicotinonitrile (B82138)
A more direct route involves the hydrolysis of 4-(trifluoromethyl)nicotinonitrile.
Experimental Protocol:
-
Reaction Setup: In a 1000 mL sealed four-neck reaction flask, 150 g of sodium hydroxide is dissolved in 500 mL of water.[4]
-
Hydrolysis: To this solution, 172.1 g of 4-(trifluoromethyl)nicotinonitrile is added. The mixture is heated to 100°C and stirred until the solid dissolves completely, forming a pale yellow solution.[4]
-
Isolation: After cooling, the pH is adjusted with hydrochloric acid to precipitate the product. The resulting white solid is collected by filtration and dried.[4]
Quantitative Data for Hydrolysis of 4-(Trifluoromethyl)nicotinonitrile:
| Reactant | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 4-(Trifluoromethyl)nicotinonitrile | NaOH, H₂O | 100 | Not specified | 98.3 |
Table 2: Reaction conditions and yield for the synthesis of this compound via nitrile hydrolysis.[4]
Derivatization of the Carboxylic Acid Group
The carboxylic acid moiety of this compound is the primary site for derivatization, commonly leading to the formation of amides and esters.[5]
Amide Formation
Amide derivatives are of significant interest, particularly in the agrochemical industry. The insecticide flonicamid is a prime example.[6]
The synthesis of flonicamid, N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide, is a two-step process starting from the parent acid.[7][8]
Experimental Protocol:
-
Acyl Chloride Formation: this compound is reacted with an acyl chlorinating agent, such as thionyl chloride, in an organic solvent like toluene. This reaction can be catalyzed.[8]
-
Amidation: The resulting 4-(trifluoromethyl)nicotinoyl chloride is then reacted with aminoacetonitrile (B1212223) hydrochloride in the presence of a base (e.g., triethylamine) to form flonicamid.[7][9] The reaction temperature for the amidation step is typically between 0-100°C.[8]
Quantitative Data for Flonicamid Synthesis:
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) |
| Acyl Chlorination | This compound | Thionyl chloride | Toluene | Reflux | 3 |
| Amidation | 4-(Trifluoromethyl)nicotinoyl chloride, Aminoacetonitrile hydrochloride | Triethylamine | - | 20 | 11 |
Table 3: Reaction conditions for the synthesis of flonicamid.[9]
Esterification
Esterification of this compound can be achieved through standard methods, although specific detailed protocols for this particular acid are less commonly published in readily available literature. Generally, this would involve reaction with an alcohol in the presence of an acid catalyst or conversion to the acyl chloride followed by reaction with an alcohol.
Experimental and Logical Workflows
The following diagrams illustrate the synthetic pathways and the mechanism of action of a key derivative.
Caption: Synthetic workflow for this compound.
Caption: Derivatization of this compound to flonicamid.
Biological Activity and Mechanism of Action of Derivatives
Derivatives of this compound are biologically active, with applications in both agriculture and medicine.
Agrochemicals: The Case of Flonicamid
Flonicamid is a selective insecticide that is particularly effective against aphids and other sucking insects.[6][10] It acts as a chordotonal organ modulator and has a rapid antifeedant effect.[1]
Mechanism of Action:
Flonicamid's mode of action is distinct from many other insecticides.[10] It is believed to function by inhibiting the stylet penetration of aphids into plant tissues, leading to starvation.[1][11] More recent studies suggest that flonicamid blocks the inwardly rectifying potassium (Kir) channel in insects.[11][12] This blockage disrupts the normal function of the salivary glands and Malpighian tubules, which are crucial for feeding and excretion, respectively. This disruption of ion channel function ultimately leads to the cessation of feeding and the death of the insect.[12]
Caption: Logical diagram of flonicamid's proposed mechanism of action.
Conclusion
This compound is a versatile and valuable platform for the synthesis of a wide array of derivatives with significant biological activity. The synthetic routes to this core structure are well-established, allowing for its production on an industrial scale. Its primary derivatization through the carboxylic acid group, particularly into amides, has led to the development of important agrochemicals like flonicamid. The unique mode of action of these derivatives highlights the importance of the trifluoromethyl-substituted pyridine scaffold in modern medicinal and agrochemical research. This guide provides researchers and developers with the essential technical information to leverage the potential of this compound in their own applications.
References
- 1. Flonicamid, a novel insecticide with a rapid inhibitory effect on aphid feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Research and development of a novel insecticide, flonicamid [jstage.jst.go.jp]
- 7. Flonicamid (Ref: IKI 220) [sitem.herts.ac.uk]
- 8. CN113929621A - Synthesis method of flonicamid - Google Patents [patents.google.com]
- 9. CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google Patents [patents.google.com]
- 10. FLONICAMID---Systemic insecticide_Chemicalbook [chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 12. A new insect growth regulator that has attracted much attention in the market - flonicamid - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
Unlocking Potential: A Technical Guide to the Biological Activities of 4-(Trifluoromethyl)nicotinic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Trifluoromethyl)nicotinic acid is a pivotal synthetic intermediate in the development of a variety of biologically active molecules, ranging from agrochemicals to novel therapeutic agents. Its unique chemical structure, featuring a pyridine (B92270) ring substituted with an electron-withdrawing trifluoromethyl group and a carboxylic acid moiety, provides a versatile scaffold for the synthesis of complex molecular architectures. This guide explores the synthesis, physicochemical properties, and, most significantly, the downstream biological activities of compounds derived from this versatile building block. While direct biological activity of this compound itself is not extensively documented, its role as a precursor to potent inhibitors of key biological targets, such as HCV NS5B polymerase and CRAC channels, underscores its importance in medicinal chemistry and drug discovery. This document provides detailed synthetic protocols, summarizes key quantitative data for its derivatives, and visualizes relevant pathways and workflows to serve as a comprehensive resource for researchers in the field.
Physicochemical Properties
This compound, also known as 4-(trifluoromethyl)pyridine-3-carboxylic acid, is a white to light yellow crystalline solid.[1] The presence of the trifluoromethyl group significantly impacts its electronic properties and lipophilicity, making it a valuable component in the design of bioactive compounds with enhanced metabolic stability.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 158063-66-2 | [1] |
| Molecular Formula | C₇H₄F₃NO₂ | [1][2] |
| Molecular Weight | 191.11 g/mol | [1][2] |
| Appearance | White to light yellow or light orange solid (crystals or powder) | [1] |
| Melting Point | 146-148 °C | [1] |
| Boiling Point (Predicted) | 290.4 ± 40.0 °C | [1] |
| Density (Predicted) | 1.484 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 2.50 ± 0.36 | [1] |
| Solubility | Slightly soluble in DMSO and Methanol. Sparingly soluble in water. | [1] |
Synthesis of this compound
Several synthetic routes to this compound have been established, providing flexibility in terms of starting materials and reaction conditions. Below are detailed experimental protocols for two common methods.
Synthesis from Ethyl Trifluoroacetoacetate and Cyanoacetamide
This multi-step synthesis involves cyclization, chlorination, hydrogenation, and hydrolysis reactions.
Step 1: Synthesis of 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine
-
In a 250 mL four-necked round-bottom flask equipped with an electric stirrer, combine 20.0 g (0.11 mol) of ethyl trifluoroacetoacetate, 20 mL of ethanol, and 9.1 g (0.11 mol) of cyanoacetamide.[3]
-
Heat the mixture to reflux. The solids will gradually dissolve, forming a yellow, clear solution.[3]
-
After 6 hours of reaction, add 6.4 g of a catalyst dropwise and continue the reaction.[3]
-
Further reaction steps including chlorination, hydrogenation reduction, and hydrolysis are performed to yield this compound. The optimized total yield is reported to be 38.6%.[3]
References
A Technical Guide to High-Purity 4-(Trifluoromethyl)nicotinic Acid for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity 4-(Trifluoromethyl)nicotinic acid (CAS No. 158063-66-2), a key building block in the pharmaceutical and agrochemical industries. This document outlines major suppliers, comparative technical data, analytical methodologies, and its role in relevant biological pathways.
Overview of this compound
This compound, also known as 4-(trifluoromethyl)pyridine-3-carboxylic acid, is a heterocyclic compound valued for the unique properties conferred by its trifluoromethyl group. This group enhances metabolic stability and lipophilicity, making it a desirable component in the design of novel drug candidates and agrochemicals.[1] It is a crucial intermediate in the synthesis of the insecticide Flonicamid and has been utilized in the development of potent inhibitors for the Hepatitis C Virus (HCV) NS5B polymerase and Ca²⁺ release-activated Ca²⁺ (CRAC) channel inhibitors.[2][3]
Commercial Suppliers and Product Specifications
A variety of chemical suppliers offer this compound, typically with purity levels of 97% or higher. The following tables summarize the specifications from several prominent suppliers to aid in the selection of research-grade materials.
Table 1: Major Suppliers of this compound
| Supplier | Product Number(s) | Purity Specification | Analytical Method(s) Cited |
| Thermo Scientific Chemicals | L19553, AAL19553MD | ≥97.5% to ≤102.5% (Titration), ≥97.5% (GC) | Aqueous acid-base Titration, GC |
| Tokyo Chemical Industry (TCI) | T2742 | >98.0% (GC), min. 98.0% (Titration) | GC, Neutralization titration |
| ChemScene | CS-W019964 | 98.24% | HPLC |
| Fluorochem | F007629 | 97% | Not specified |
| Lab Pro Inc. | T2742-1G | Min. 98.0% | GC, Titration |
| SynQuest Labs | 4H21-3-34 | Not specified | Not specified |
| Cayman Chemical | 10009898 | ≥98% | Not specified |
| Chem Service Inc. | N-10515 | ≥98.0% | Not specified |
Table 2: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 158063-66-2 | [4] |
| Molecular Formula | C₇H₄F₃NO₂ | [5] |
| Molecular Weight | 191.11 g/mol | [5] |
| Melting Point | 137-149 °C (range from various suppliers) | [4][5][6] |
| Appearance | White to light yellow or orange solid (crystals or powder) | [4] |
| Solubility | Soluble in DMF (50 mg/ml), Ethanol (25 mg/ml), DMSO (10 mg/ml), and PBS (pH 7.2, 2 mg/ml). | [7] |
Synthesis and Potential Impurities
The synthesis of this compound is a critical factor in its final purity. Several synthetic routes have been described in the literature, often starting from precursors like ethyl trifluoroacetoacetate and cyanoacetamide or through the hydrolysis of 4-(trifluoromethyl)nicotinonitrile.[7][8] Common synthetic pathways may introduce impurities such as residual starting materials, solvents, or by-products from incomplete reactions or side reactions. Researchers should be aware of potential impurities when selecting a supplier and consider the analytical data provided in the Certificate of Analysis.
A generalized workflow for one common synthesis and purification process is outlined below.
Caption: A generalized workflow for the synthesis and purification of this compound.
Experimental Protocols for Quality Assessment
Accurate determination of purity and identity is crucial for the application of this compound in research and development. Below are generalized protocols for common analytical techniques.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative analysis of this compound and the detection of impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a pH modifier like formic or phosphoric acid. A typical starting point could be a mixture of acetonitrile and a phosphate (B84403) buffer at pH 2.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 267 nm.[7]
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile/water).
-
Prepare the sample solution at a similar concentration.
-
Inject a blank (solvent), followed by the standard and sample solutions.
-
Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve should be generated using multiple standard concentrations.[9]
-
Purity Analysis by Gas Chromatography (GC)
GC is another common method for assessing the purity of this compound, particularly for volatile impurities.
-
Instrumentation: A GC system with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A capillary column suitable for polar compounds (e.g., a wax or phenyl-substituted column).
-
Injector Temperature: 240-280°C.
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).
-
Carrier Gas: Helium or hydrogen.
-
Procedure:
-
Prepare a sample solution in a volatile organic solvent. Derivatization (e.g., with MSTFA for trimethylsilylation) may be necessary to improve volatility and peak shape.[10]
-
Inject the sample into the GC.
-
Purity is determined by the area percentage of the main peak.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for confirming the chemical structure of this compound.
-
Instrumentation: A standard NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).
-
Nuclei to Observe: ¹H, ¹³C, and ¹⁹F NMR.
-
Procedure:
-
Dissolve a small amount of the sample in the deuterated solvent.
-
Acquire the spectra for ¹H, ¹³C, and ¹⁹F.
-
The resulting spectra should be consistent with the known structure of this compound.[11]
-
Biological Signaling Pathways and Applications
Metabolism of Flonicamid
This compound (TFNA) is a major metabolite of the insecticide Flonicamid.[12] Understanding this metabolic pathway is crucial for environmental and toxicological studies.
Caption: Simplified metabolic pathway of Flonicamid to this compound (TFNA).
Inhibition of HCV NS5B Polymerase
Derivatives of this compound have been investigated as non-nucleoside inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication.[2][13] These inhibitors typically bind to allosteric sites on the enzyme, inducing conformational changes that inactivate it.[14]
Caption: Allosteric inhibition of HCV NS5B polymerase by derivatives of this compound.
This guide provides a foundational understanding of high-purity this compound for its effective application in research and development. For specific applications, it is always recommended to consult the supplier's Certificate of Analysis and relevant scientific literature.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 158063-66-2 [chemicalbook.com]
- 4. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound, 98% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. How to design a purity test using HPLC - Chromatography Forum [chromforum.org]
- 10. mdpi.com [mdpi.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. apvma.gov.au [apvma.gov.au]
- 13. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 14. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
In-Depth Technical Guide: 4-(Trifluoromethyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and experimental protocols associated with 4-(Trifluoromethyl)nicotinic acid. The information is intended to support researchers, scientists, and drug development professionals in its safe and effective use in a laboratory setting.
Section 1: Chemical and Physical Properties
This compound, with the CAS number 158063-66-2, is a halogenated organic compound and a derivative of carboxylic acid.[1] It presents as a white to off-white crystalline solid at room temperature and is odorless.[1][2] This compound is a valuable intermediate in the pharmaceutical and agrochemical industries, notably in the synthesis of nicotinic receptor modulators and anti-inflammatory agents.[1][3] It is synthetically produced and has no known natural sources.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄F₃NO₂ | [2][4][5][6][7] |
| Molecular Weight | 191.11 g/mol | [5][6][7] |
| Appearance | White to off-white solid | [1][2] |
| Melting Point | 146 - 149 °C | [3][4] |
| Boiling Point | 290.4 ± 40.0 °C (Predicted) | [3] |
| Solubility | Sparingly soluble in water. Soluble in DMF (50 mg/ml), DMSO (10 mg/ml), Ethanol (25 mg/ml), and PBS (pH 7.2, 2 mg/ml). | [6] |
| Stability | Stable under normal handling and storage conditions. | [4] |
Section 2: Toxicological Data and Hazard Classification
This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][4][5][8][9][10] Based on animal studies and its structural analogs, it is considered moderately toxic.[1]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Table 3: Toxicological Information
| Endpoint | Result | Species | Source(s) |
| Acute Toxicity | No specific data available, but considered moderately toxic based on structural analogs. | Animal | [1] |
| Skin Irritation | Causes skin irritation (Category 2). | Rabbit (assumed) | [2][4][5][10] |
| Eye Irritation | Causes serious eye irritation (Category 2A). | Rabbit (assumed) | [2][4][5][10] |
| Respiratory Irritation | May cause respiratory irritation. | Not specified | [2][4][5][9][10] |
| Carcinogenicity | Not classified as a carcinogen by IARC or EPA. | Not applicable | [1][11] |
Section 3: Experimental Protocols
The hazard classifications for this compound are determined by standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Skin Irritation/Corrosion (OECD Guideline 404)
This test determines the potential of a substance to cause reversible inflammatory changes to the skin.
Methodology:
-
Animal Model: The albino rabbit is the recommended species for this test.
-
Preparation: A small area of the animal's dorsal skin is clipped free of fur.
-
Application: A 0.5 g dose of the solid test substance is applied uniformly to a small area of the skin (approximately 6 cm²). The patch is then covered with a gauze dressing and non-irritating tape.
-
Exposure: The exposure period is typically 4 hours. After this period, the residual test substance is removed.
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. Observations continue for up to 14 days to assess the reversibility of any effects.
-
Scoring: The severity of erythema and edema is graded according to a standardized scoring system. A substance is classified as a skin irritant if it produces a mean score of ≥ 2.3 and < 4.0 for erythema or edema in at least 2 of 3 tested animals.
Eye Irritation/Corrosion (OECD Guideline 405)
This test evaluates the potential of a substance to produce irritation or damage to the eye.
Methodology:
-
Animal Model: The albino rabbit is the preferred animal model.
-
Application: A single dose of the test substance (typically 0.1 mL of a liquid or not more than 0.1 g of a solid) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application. The examination includes scoring of the cornea (opacity), iris (inflammation), and conjunctiva (redness and swelling).
-
Reversibility: The duration of the observation period is sufficient to evaluate the reversibility of the effects, typically up to 21 days.
-
Classification: A substance is classified as causing serious eye irritation (Category 2A) if it produces, in at least 2 of 3 tested animals, a positive response of corneal opacity ≥ 1, iritis ≥ 1, or conjunctival redness or edema ≥ 2, and which is fully reversible within 21 days.
Section 4: Safe Handling and Emergency Procedures
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and closed-toe shoes are required. Ensure skin is not exposed.
-
Respiratory Protection: If working with the powder outside of a ventilated enclosure or if dust is generated, a NIOSH-approved respirator is necessary.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
First Aid Measures
-
After Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.
-
After Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.
-
Disposal: Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be handled as hazardous waste.
Section 5: Visualized Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.
References
- 1. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. testinglab.com [testinglab.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. chemsafetypro.com [chemsafetypro.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. oecd.org [oecd.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Methodological & Application
Application Notes: Synthesis of Flonicamid from 4-(Trifluoromethyl)nicotinic Acid
Introduction
Flonicamid (B1672840), chemically known as N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide, is a selective insecticide effective against a wide range of sucking insects, particularly aphids.[1] It acts as a chordotonal organ modulator, rapidly inhibiting the feeding behavior of target pests.[1][2] A key intermediate in its commercial production is 4-(trifluoromethyl)nicotinic acid.[2][3][4][5] This document provides detailed protocols for the synthesis of flonicamid from this precursor, targeting researchers in agrochemical development and organic synthesis. The primary synthetic route involves the conversion of this compound into an activated acyl chloride intermediate, followed by an amidation reaction with aminoacetonitrile (B1212223).[2][6][7]
General Synthesis Pathway
The synthesis is typically a two-step process. First, this compound is activated by a chlorinating agent to form 4-(trifluoromethyl)nicotinoyl chloride. This intermediate is then reacted with aminoacetonitrile hydrochloride in the presence of a base to yield flonicamid.[6][7]
Figure 1: General two-step reaction scheme for flonicamid synthesis.
Experimental Protocols
Two primary methods are detailed below, differing in the choice of chlorinating agent. Both protocols are designed for laboratory-scale synthesis and can be adapted for larger scales.
Protocol 1: Synthesis using Triphosgene (B27547) as Chlorinating Agent
This method utilizes triphosgene for the acyl chlorination step, followed by amidation.
Step 1: Preparation of 4-(Trifluoromethyl)nicotinoyl Chloride
-
To a reaction flask, add this compound (38.2 g, 0.2 mol), triphosgene (23.7 g, 0.08 mol), N,N-dimethylformamide (DMF) (0.2 g) as a catalyst, and toluene (B28343) (120 g).[6]
-
Stir the mixture and heat to 80°C.[6]
-
Maintain the reaction at this temperature for 5 hours to obtain a toluene solution of 4-(trifluoromethyl)nicotinoyl chloride.[6] This solution is typically used directly in the next step.
Step 2: Amidation to form Flonicamid
-
In a separate flask, prepare an aqueous solution by dissolving sodium bicarbonate (37.8 g, 0.45 mol) and aminoacetonitrile hydrochloride (20.8 g, 0.23 mol) in water (380 g).[6]
-
Add the previously prepared toluene solution of 4-(trifluoromethyl)nicotinoyl chloride to the aqueous solution.
-
Allow the two-phase mixture to react for 2 hours with vigorous stirring.[6]
-
After the reaction is complete, collect the solid product by filtration.
-
Wash the filter cake with water and dry to yield flonicamid as a white solid.[6]
Protocol 2: Synthesis using Thionyl Chloride as Chlorinating Agent
This protocol employs the more common thionyl chloride for the activation step.
Step 1: Preparation of 4-(Trifluoromethyl)nicotinoyl Chloride
-
In a suitable reaction vessel equipped with a reflux condenser, add this compound.
-
Add thionyl chloride. The molar ratio of this compound to thionyl chloride can vary, with ratios of 1:0.3 to 1:2 being reported.[7]
-
Add a catalytic amount of DMF (0.1% - 5% of the acid's weight).[7]
-
Heat the reaction mixture to reflux (a temperature range of 40-110°C is generally applicable) for approximately 2 to 2.5 hours.[7][8]
-
After the reaction, remove excess thionyl chloride, typically by distillation, to obtain the crude 4-(trifluoromethyl)nicotinoyl chloride.
Step 2: Amidation to form Flonicamid
-
Dissolve the crude acyl chloride in an appropriate organic solvent, such as toluene or a chlorinated hydrocarbon.[9]
-
In a separate vessel, dissolve aminoacetonitrile hydrochloride and a base, such as triethylamine (B128534) or sodium carbonate, in a suitable solvent.[8][9]
-
Slowly add the acyl chloride solution to the aminoacetonitrile solution while maintaining a controlled temperature (e.g., 30°C).[8]
-
Stir the reaction mixture for a sufficient duration (e.g., 9 hours) to ensure completion.[8]
-
Upon completion, the product can be isolated through filtration, followed by washing and drying.[2]
Quantitative Data Summary
The following table summarizes the reaction conditions and outcomes from various reported synthesis methods.
| Parameter | Method 1 (Triphosgene)[6] | Method 2 (Phosgene)[9] | Method 3 (Thionyl Chloride)[2] |
| Starting Material | 4-Trifluoromethylnicotinic Acid | 4-Trifluoromethylnicotinic Acid | 4-Trifluoromethylnicotinic Acid |
| Chlorinating Agent | Triphosgene | Phosgene | Thionyl Chloride |
| Amine Source | Aminoacetonitrile HCl | Aminoacetonitrile HCl | Aminoacetonitrile HCl |
| Base | Sodium Bicarbonate | Alkali Metal Carbonates, Tertiary Amines | Triethylamine |
| Solvent | Toluene, Water | Benzene, Chlorinated Hydrocarbons, Nitrile | Not specified |
| Catalyst | DMF | Phase-transfer catalyst | Not specified |
| Reaction Temp. | 80°C (Acylation) | Not specified | 120-125°C (Acylation), 30°C (Amidation)[8] |
| Reaction Time | 5h (Acylation), 2h (Amidation) | Not specified | 2-2.5h (Acylation), 9h (Amidation)[8] |
| Yield | 91.7% | ≥ 90% | > 43.5% |
| Purity | 99.7% (Liquid Phase) | ≥ 98% | High Purity |
Experimental Workflow Visualization
The overall process from starting materials to the final, purified product can be visualized as follows.
Figure 2: Detailed workflow for the synthesis and isolation of flonicamid.
Purification and Analysis
-
Purification: The crude flonicamid is typically purified by simple filtration and washing with water to remove inorganic salts and other water-soluble impurities.[6]
-
Analysis: The purity of the final product is commonly determined using High-Performance Liquid Chromatography (HPLC).[9] For residue analysis in various matrices, methods often involve extraction with acetonitrile (B52724) followed by cleanup and analysis via LC-MS/MS.[10][11]
Conclusion
The synthesis of flonicamid from this compound is a robust and high-yielding process. The choice of chlorinating agent (thionyl chloride, phosgene, or triphosgene) can be adapted based on laboratory safety protocols and available resources. The "one-pot" or two-step approaches described provide efficient pathways to produce high-purity flonicamid, a critical agrochemical for pest management programs.[1][9] The provided protocols and data offer a comprehensive guide for researchers engaged in the synthesis and development of this important insecticide.
References
- 1. Research and development of a novel insecticide, flonicamid [jstage.jst.go.jp]
- 2. Flonicamid (Ref: IKI 220) [sitem.herts.ac.uk]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 158063-66-2 [chemicalbook.com]
- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Synthesis method of flonicamid - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN113929621A - Synthesis method of flonicamid - Google Patents [patents.google.com]
- 8. CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google Patents [patents.google.com]
- 9. CN103951616A - Preparation method of N-cyanomethyl-4-(trifluoromethyl) nicotinamide - Google Patents [patents.google.com]
- 10. apvma.gov.au [apvma.gov.au]
- 11. fao.org [fao.org]
Application Notes: 4-(Trifluoromethyl)nicotinic Acid as a Key Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)nicotinic acid is a pivotal building block in the synthesis of modern agrochemicals. The presence of the trifluoromethyl group (-CF3) imparts unique physicochemical properties to the final active ingredients, such as enhanced metabolic stability, increased lipophilicity, and improved biological activity.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as an intermediate in the synthesis of two commercially significant agrochemicals: the insecticide flonicamid (B1672840) and the herbicide pyroxsulam (B39247).
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 158063-66-2 | |
| Molecular Formula | C₇H₄F₃NO₂ | [3] |
| Molecular Weight | 191.11 g/mol | [3] |
| Melting Point | 146-148 °C | |
| Purity | ≥99% |
Application in Agrochemical Synthesis
This compound serves as a crucial starting material for agrochemicals containing the 4-(trifluoromethyl)pyridine (B1295354) moiety. This structural motif is found in a select number of commercialized pesticides, including flonicamid and pyroxsulam, highlighting its importance in developing effective crop protection agents.[4][5]
Synthesis of Flonicamid (Insecticide)
Flonicamid is a selective insecticide that acts as a feeding blocker in aphids and other sucking insects.[3] The synthesis of flonicamid from this compound is a two-step process involving the formation of an acyl chloride followed by amidation.
Synthesis Pathway:
Caption: Synthesis of Flonicamid from this compound.
Experimental Protocol: Synthesis of Flonicamid
Step 1: Synthesis of 4-(Trifluoromethyl)nicotinoyl chloride
-
To a solution of this compound (1.0 eq) in a suitable solvent such as toluene (B28343) or dichloromethane (B109758), add a catalytic amount of N,N-dimethylformamide (DMF).[5]
-
Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (typically 40-110 °C) and monitor the reaction progress by TLC or GC.[5]
-
Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-(Trifluoromethyl)nicotinoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of Flonicamid
-
In a separate flask, dissolve aminoacetonitrile hydrochloride (1.0-1.2 eq) and a base such as sodium carbonate or triethylamine (B128534) (2.0-2.5 eq) in water or an appropriate organic solvent.[5]
-
Cool the solution to 0-5 °C.
-
Slowly add the previously prepared 4-(Trifluoromethyl)nicotinoyl chloride (1.0 eq) to the cooled solution of aminoacetonitrile.
-
Allow the reaction to stir at room temperature for several hours until completion, as monitored by TLC or HPLC.
-
The resulting solid precipitate is collected by filtration, washed with water, and dried to afford flonicamid.
Quantitative Data for Flonicamid Synthesis:
| Parameter | Value | Reference |
| Step 1: Acyl Chlorination | ||
| Reactants | This compound, Thionyl chloride | [5] |
| Catalyst | DMF | [5] |
| Temperature | 40-110 °C | [5] |
| Step 2: Amidation | ||
| Reactants | 4-(Trifluoromethyl)nicotinoyl chloride, Aminoacetonitrile hydrochloride | [5] |
| Base | Sodium Carbonate | [5] |
| Temperature | 0-20 °C | [5] |
| Yield | 90-95% | [5] |
| Purity | >99% | [5] |
Synthesis of Pyroxsulam (Herbicide)
Pyroxsulam is a triazolopyrimidine sulfonamide herbicide that provides broad-spectrum control of grass and broadleaf weeds in cereal crops.[6][7] The synthesis of pyroxsulam requires the preparation of the key intermediate 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride from this compound.
Proposed Synthesis Pathway:
Caption: Proposed synthesis of Pyroxsulam from this compound.
Experimental Protocol: Synthesis of Pyroxsulam Intermediate and Final Product
Step 1: Synthesis of 2-Chloro-4-(trifluoromethyl)nicotinic acid (Hypothetical)
Note: This is a proposed step based on standard organic transformations, as a direct literature procedure from this compound was not explicitly found.
-
Protect the carboxylic acid group of this compound as an ester (e.g., methyl ester).
-
Perform an N-oxidation on the pyridine (B92270) ring using an oxidizing agent like m-CPBA.
-
Chlorinate the 2-position of the pyridine N-oxide using a chlorinating agent such as POCl₃.
-
Deprotect the ester to yield 2-Chloro-4-(trifluoromethyl)nicotinic acid.
Step 2: Synthesis of 2-Methoxy-4-(trifluoromethyl)nicotinic acid
-
Dissolve 2-Chloro-4-(trifluoromethyl)nicotinic acid (1.0 eq) in a suitable solvent like methanol (B129727).
-
Add a solution of sodium methoxide (B1231860) (NaOMe) in methanol (1.1-1.5 eq).
-
Heat the reaction mixture to reflux and monitor by TLC or GC until the starting material is consumed.
-
After completion, neutralize the reaction mixture and extract the product. Purify by crystallization or chromatography.
Step 3: Synthesis of 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride
-
Convert the carboxylic acid group of 2-Methoxy-4-(trifluoromethyl)nicotinic acid to a sulfonyl chloride. This is a multi-step process that can be achieved through various methods, one of which involves conversion to the corresponding amine, followed by diazotization and reaction with SO₂ in the presence of a copper catalyst (Sandmeyer reaction). A more direct approach, if feasible, would involve direct sulfochlorination.
-
A plausible route involves reacting 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) (obtained from the decarboxylation of the corresponding nicotinic acid) with a sulfonating agent like chlorosulfonic acid.
Step 4: Synthesis of Pyroxsulam
-
Dissolve 2-amino-5,7-dimethoxy[3][4][5]triazolo[1,5-a]pyrimidine (1.0 eq) and a base such as triethylamine or pyridine in an anhydrous solvent like dichloromethane or acetonitrile.[8]
-
Slowly add a solution of 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride (1.0-1.2 eq) in the same solvent.[8]
-
Stir the reaction mixture at room temperature or with gentle heating until completion.
-
Upon completion, the reaction mixture is worked up by washing with water and brine. The organic layer is dried and concentrated.
-
The crude product is purified by crystallization or column chromatography to yield pyroxsulam.
Quantitative Data for Pyroxsulam Synthesis (from sulfonyl chloride intermediate):
| Parameter | Value | Reference |
| Condensation Reaction | ||
| Reactants | 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride, 2-amino-5,7-dimethoxy[3][4][5]triazolo[1,5-a]pyrimidine | [8] |
| Base | Triethylamine | [8] |
| Solvent | Dichloromethane | [8] |
| Temperature | 35 °C | [8] |
| Yield | 94% | [8] |
| Purity | 98.5% (HPLC) | [8] |
Logical Workflow for Agrochemical Development
The development of new agrochemicals from a key intermediate like this compound follows a structured workflow.
Caption: General workflow for agrochemical development.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of high-value agrochemicals. Its unique substitution pattern allows for the creation of potent and selective active ingredients like flonicamid and pyroxsulam. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the agrochemical industry to facilitate the development of new and improved crop protection solutions.
References
- 1. PubChemLite - 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride (C7H5ClF3NO3S) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 219715-41-0|2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride| Ambeed [ambeed.com]
- 4. Buy 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride | 219715-41-0 [smolecule.com]
- 5. 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide | ASCA GmbH Angewandte Synthesechemie Adlershof [asca-berlin.de]
- 6. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. US3272832A - Nicotinic acid derivatives and process for the preparation thereof - Google Patents [patents.google.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Synthesis of HCV NS5B Polymerase Inhibitors Using 4-(Trifluoromethyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of a potential Hepatitis C Virus (HCV) NS5B polymerase inhibitor utilizing 4-(trifluoromethyl)nicotinic acid as a key building block. The methodologies outlined are based on established synthetic routes for nicotinamide-based HCV NS5B inhibitors and are intended to serve as a guide for the development of novel antiviral compounds.
Introduction
The Hepatitis C Virus (HCV) NS5B protein is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. As a key component of the HCV replication machinery, NS5B has emerged as a prime target for the development of direct-acting antiviral agents. Non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the enzyme are a promising class of therapeutics. Among these, derivatives of nicotinic acid have shown significant potential as potent inhibitors of NS5B polymerase.
The incorporation of a trifluoromethyl group into drug candidates can enhance metabolic stability, binding affinity, and cell permeability. This protocol describes the synthesis of a hypothetical N-(2-amino-5-bromophenyl)-4-(trifluoromethyl)nicotinamide, a compound designed to interact with the palm site of the HCV NS5B polymerase.
Signaling Pathway and Mechanism of Action
HCV NS5B polymerase is a key enzyme in the viral replication cycle. Non-nucleoside inhibitors, such as the one described in this protocol, bind to an allosteric site on the enzyme, inducing a conformational change that ultimately inhibits its RNA-dependent RNA polymerase activity. This prevents the synthesis of new viral RNA, thereby halting viral replication.
Caption: Mechanism of HCV NS5B polymerase inhibition by a nicotinamide derivative.
Experimental Protocols
Synthesis of N-(2-amino-5-bromophenyl)-4-(trifluoromethyl)nicotinamide
This protocol details a two-step synthesis starting from 4-bromo-2-nitroaniline (B116644) and culminating in the target nicotinamide inhibitor.
Experimental Workflow
Caption: Workflow for the synthesis of the target HCV NS5B inhibitor.
Step 1: Synthesis of 4-bromo-1,2-phenylenediamine
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-2-nitroaniline (1.0 eq) in ethanol (B145695) (10 mL per gram of starting material).
-
Reagent Addition: Carefully add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate gradient to afford 4-bromo-1,2-phenylenediamine.
Step 2: Synthesis of N-(2-amino-5-bromophenyl)-4-(trifluoromethyl)nicotinamide
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (15 mL).
-
Activation: Add 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 eq) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add a solution of 4-bromo-1,2-phenylenediamine (1.0 eq) in anhydrous DMF (5 mL) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice-water (100 mL) and stir for 30 minutes.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine (2 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the final product, N-(2-amino-5-bromophenyl)-4-(trifluoromethyl)nicotinamide.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesized inhibitor. Actual values should be determined experimentally.
Table 1: Synthesis and Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| N-(2-amino-5-bromophenyl)-4-(trifluoromethyl)nicotinamide | C₁₃H₉BrF₃N₃O | 376.13 | 65-75 | Off-white solid |
Table 2: Biological Activity Data
| Compound | Target | Assay Type | IC₅₀ (µM) |
| N-(2-amino-5-bromophenyl)-4-(trifluoromethyl)nicotinamide | HCV NS5B Polymerase | Enzyme Inhibition | 0.5 - 5.0 |
Note: The IC₅₀ value is a hypothetical range based on related compounds. Experimental determination is required for accurate assessment of potency.
Conclusion
This document provides a representative protocol for the synthesis of a potential HCV NS5B polymerase inhibitor using this compound. The described workflow and methodologies are based on established chemical principles for the synthesis of nicotinamide-based inhibitors. Researchers and drug development professionals can utilize this information as a foundation for the discovery and optimization of novel antiviral agents targeting HCV. Further structure-activity relationship (SAR) studies and biological evaluations are necessary to fully characterize the potential of these compounds as therapeutic agents.
Application Notes and Protocols for the Preparation of Ca²⁺ Release-Activated Ca²⁺ (CRAC) Channel Inhibitors from 4-(Trifluoromethyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of potent Ca²⁺ Release-Activated Ca²⁺ (CRAC) channel inhibitors, commencing from 4-(Trifluoromethyl)nicotinic acid. A representative inhibitor, a trifluoromethyl-substituted pyrazole (B372694) derivative, is synthesized through a multi-step process involving the formation of a key nicotinoyl hydrazide intermediate, followed by a cyclization reaction with a trifluoromethyl-β-diketone. Furthermore, comprehensive protocols for the in vitro evaluation of these inhibitors are presented, including fluorescence-based calcium influx assays and whole-cell patch-clamp electrophysiology for direct measurement of CRAC channel activity. All quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized using diagrams.
Introduction to CRAC Channels as a Therapeutic Target
The Ca²⁺ release-activated Ca²⁺ (CRAC) channel is a highly calcium-selective ion channel crucial for store-operated calcium entry (SOCE) in various non-excitable cells, most notably in lymphocytes and mast cells. The primary components of the CRAC channel are the stromal interaction molecule (STIM1), an endoplasmic reticulum (ER) Ca²⁺ sensor, and Orai1, the pore-forming subunit in the plasma membrane. Depletion of Ca²⁺ stores in the ER triggers the activation of STIM1, which then translocates to the plasma membrane to gate the Orai1 channels, leading to a sustained influx of extracellular Ca²⁺. This influx is pivotal for a multitude of cellular processes, including gene expression, proliferation, and cytokine release. Dysregulation of CRAC channel activity has been implicated in numerous autoimmune and inflammatory disorders, such as rheumatoid arthritis and psoriasis, making it a prime target for therapeutic intervention. The development of small molecule inhibitors that can selectively block CRAC channels is a promising strategy for the treatment of these conditions.
Synthesis of a Representative CRAC Channel Inhibitor
The following protocol outlines a plausible synthetic route for a potent CRAC channel inhibitor, N'-(1,1,1-trifluoro-4-oxopentan-2-ylidene)-4-(trifluoromethyl)nicotinohydrazide, starting from this compound.
Overall Synthetic Scheme
Caption: Synthetic route to a CRAC channel inhibitor.
Experimental Protocols
Step 1: Synthesis of 4-(Trifluoromethyl)nicotinoyl chloride
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM), add oxalyl chloride (2.0 eq) dropwise at 0 °C under an inert atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-(trifluoromethyl)nicotinoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 4-(Trifluoromethyl)nicotinohydrazide
-
Dissolve the crude 4-(trifluoromethyl)nicotinoyl chloride from the previous step in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0 °C and add hydrazine (B178648) monohydrate (2.5 eq) dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-(trifluoromethyl)nicotinohydrazide.
Step 3: Synthesis of N'-(1,1,1-trifluoro-4-oxopentan-2-ylidene)-4-(trifluoromethyl)nicotinohydrazide
-
To a solution of 4-(trifluoromethyl)nicotinohydrazide (1.0 eq) in ethanol, add 1,1,1-trifluoro-2,4-pentanedione (1.1 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield the final product.
In Vitro Evaluation of CRAC Channel Inhibitors
Calcium Influx Assay Using Fluo-4 AM
This assay measures the ability of the synthesized compounds to inhibit store-operated calcium entry in a cell-based system, such as Jurkat T-cells.
Protocol:
-
Cell Preparation: Seed Jurkat T-cells in a 96-well black, clear-bottom plate at a density of 1-2 x 10⁵ cells per well and culture overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HEPES-buffered saline).
-
Wash the cells once with HEPES-buffered saline (HBS).
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with HBS to remove extracellular dye.
-
-
Baseline Measurement: Add HBS containing Ca²⁺ to each well and measure the baseline fluorescence using a fluorescence plate reader (Excitation: 494 nm, Emission: 516 nm) for a few minutes.
-
Inhibitor Incubation: Add the synthesized inhibitor at various concentrations to the respective wells and incubate for 10-15 minutes.
-
Store Depletion and Calcium Influx:
-
Initiate store-operated calcium entry by adding thapsigargin (B1683126) (1-2 µM) to deplete ER calcium stores.
-
Continue to measure the fluorescence to monitor the rise in intracellular calcium.
-
-
Data Analysis:
-
Normalize the fluorescence data to the baseline.
-
Plot the peak fluorescence intensity or the area under the curve against the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the CRAC current (I_CRAC) and its inhibition.
Protocol:
-
Cell Preparation: Plate cells (e.g., HEK293 cells overexpressing STIM1 and Orai1) on coverslips.
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
The extracellular solution should contain (in mM): 130 NaCl, 4.5 KCl, 20 CaCl₂, 10 TEA-Cl, 1 MgCl₂, 10 D-glucose, and 10 HEPES (pH 7.4).
-
The intracellular (pipette) solution should contain (in mM): 135 Cs-glutamate, 8 MgCl₂, and 10 BAPTA (or 20 EGTA) to chelate intracellular Ca²⁺ and passively deplete stores, with 10 HEPES (pH 7.2).
-
-
Recording I_CRAC:
-
Obtain a whole-cell patch-clamp configuration.
-
Hold the cell at a potential of 0 mV and apply voltage ramps (e.g., -100 mV to +100 mV over 50 ms) every 2-5 seconds to elicit the inwardly rectifying I_CRAC.
-
-
Inhibitor Application:
-
Once a stable I_CRAC is established, perfuse the cell with the extracellular solution containing the desired concentration of the inhibitor.
-
Record the inhibition of the current over time.
-
-
Data Analysis:
-
Measure the amplitude of the inward current at a negative potential (e.g., -80 mV).
-
Calculate the percentage of inhibition at different inhibitor concentrations.
-
Determine the IC₅₀ value from the dose-response curve.
-
Quantitative Data Summary
The following table summarizes the inhibitory potency of a series of pyrazole-based CRAC channel inhibitors, providing a benchmark for newly synthesized compounds.
| Compound ID | Scaffold | Cell Type | Assay Type | IC₅₀ (nM) | Selectivity vs. VOCs | Reference |
| YM-58483 (BTP2) | Bis(trifluoromethyl)pyrazole | Jurkat | Ca²⁺ Influx | 100-150 | >100-fold | [1] |
| Compound A | 4'-[(Trifluoromethyl)pyrazol-1-yl]carboxanilide | Jurkat | Ca²⁺ Influx | 77 | >130-fold | [2] |
| Compound B | 5-(Pyrazol-5-yl)-2-thiophenecarboxamide | Jurkat | Ca²⁺ Influx | 150 | >31-fold | [3] |
Visualizations
CRAC Channel Signaling Pathway
Caption: CRAC channel activation and inhibition pathway.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for synthesis and evaluation.
Conclusion
The protocols detailed herein provide a comprehensive guide for the synthesis and evaluation of novel CRAC channel inhibitors derived from this compound. The pyrazole scaffold serves as a promising starting point for the development of potent and selective inhibitors. The described in vitro assays are robust methods for characterizing the biological activity of these compounds and for elucidating their mechanism of action. These tools and methodologies will aid researchers in the discovery and development of new therapeutics for a range of inflammatory and autoimmune diseases.
References
- 1. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 2. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4-(Trifluoromethyl)nicotinic Acid: A Detailed Laboratory Guide
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the laboratory-scale synthesis of 4-(Trifluoromethyl)nicotinic acid, a key intermediate in the production of various pharmaceuticals and agrochemicals, notably the insecticide flonicamid.[1][2] Several synthetic routes are outlined, including methods starting from ethyl trifluoroacetoacetate and cyanoacetamide, 3-cyanopyridine (B1664610), and methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate. This guide includes detailed experimental procedures, quantitative data summaries, and visual representations of the reaction pathways to facilitate practical application in a research and development setting.
Introduction
This compound is a crucial building block in organic synthesis. The presence of the trifluoromethyl group can significantly alter the electronic properties, lipophilicity, and metabolic stability of molecules, making it a valuable moiety in the design of bioactive compounds.[3][4] This document details established laboratory-scale methods for its preparation, providing researchers with the necessary information to select and perform the most suitable synthesis for their needs.
Synthetic Routes Overview
Several synthetic pathways for this compound have been reported. The choice of route may depend on factors such as the availability of starting materials, desired scale, and safety considerations. The primary methods covered in this guide are:
-
Route 1: Synthesis from Ethyl Trifluoroacetoacetate and Cyanoacetamide
-
Route 2: Synthesis from 3-Cyanopyridine
-
Route 3: Synthesis from Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate
The following sections provide detailed protocols and data for each of these routes.
Synthesis Route 1: From Ethyl Trifluoroacetoacetate and Cyanoacetamide
This multi-step synthesis involves cyclization, chlorination, hydrogenation, and hydrolysis to yield the final product. The overall yield for this route is reported to be 38.6%.[1]
Reaction Pathway
Caption: Synthesis of this compound from ethyl trifluoroacetoacetate.
Experimental Protocol
Step 1: Synthesis of 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine (Intermediate 1)
-
In a 250 mL four-necked round-bottomed flask equipped with a mechanical stirrer, add 20.0 g (0.11 mol) of ethyl trifluoroacetoacetate, 20 mL of ethanol, and 9.1 g (0.11 mol) of cyanoacetamide.[1]
-
Heat the mixture to reflux. The solids will gradually dissolve, forming a yellow, clear solution.[1]
-
Continue the reaction for 6 hours.[1]
-
After 6 hours, add 6.4 g of a catalyst (the specific catalyst is not fully detailed in the source, but likely a base like sodium ethoxide).
-
Further details on the workup and isolation of Intermediate 1 are not provided in the excerpt.
Step 2: Synthesis of 2,6-dichloro-3-cyano-4-trifluoromethylpyridine (Intermediate 2)
-
Dissolve 18.7 g (0.10 mol) of Intermediate 1 in 56 mL of dichloroethane.[1]
-
Add 35.0 g (0.23 mol) of phosphorus oxychloride (POCl₃).[1]
-
At a low temperature (<10°C), add 9.5 g (0.13 mol) of N,N-dimethylformamide (DMF) dropwise.[1]
-
Heat the mixture to reflux and maintain for 4 hours.[1]
-
Cool the reaction to 70°C and carefully pour it into an ice-water mixture.[1]
-
Stir for 30 minutes, then separate the layers.[1]
-
Extract the aqueous layer with dichloroethane (2 x 50 mL).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and filter.[1]
-
Remove the solvent by rotary evaporation to obtain the product.[1]
Step 3: Synthesis of 3-Cyano-4-trifluoromethylpyridine (Intermediate 4)
-
Place 25.9 g (0.10 mol) of Intermediate 2 (referred to as Intermediate 3 in the source text, which appears to be a typo as the subsequent step refers to intermediate 4) in an autoclave.[1]
-
Add 200 mL of anhydrous methanol, 23.3 g (0.24 mol) of anhydrous sodium carbonate, and 5 g of 5% Pd/C catalyst.[1]
-
Replace the atmosphere with nitrogen twice, then fill with hydrogen to a pressure of 4 MPa.[1]
-
Heat to 80°C and stir for 12 hours.[1]
-
Monitor the reaction by TLC. Once complete, cool to room temperature.[1]
-
Filter the mixture and evaporate the solvent to obtain the product.[1]
Step 4: Synthesis of this compound
-
In a 100 mL flask, combine 10.0 g (0.05 mol) of Intermediate 4 and 21.32 g (0.16 mol) of 30% sodium hydroxide (B78521) solution.[1]
-
Heat the mixture to 100°C. The solid will dissolve, forming a light yellow, clear solution.[1]
-
Monitor the reaction by TLC. After 4 hours, stop heating and cool to 30°C.[1]
-
Adjust the pH to 3 with concentrated hydrochloric acid.[1]
-
Cool the solution, filter the precipitate, wash with a small amount of water, and dry to obtain the final product.[1]
Quantitative Data
| Step | Product | Starting Material | Molar Mass ( g/mol ) | Amount of Starting Material | Yield (%) | Melting Point (°C) |
| 2 | Intermediate 2 | Intermediate 1 | 187.1 (approx.) | 18.7 g (0.10 mol) | 72 | 39-40 |
| 3 | Intermediate 4 | Intermediate 2 | 259.0 (approx.) | 25.9 g (0.10 mol) | 80 | 174-176 |
| 4 | This compound | Intermediate 4 | 172.1 (approx.) | 10.0 g (0.05 mol) | 94 | 146-148 |
Synthesis Route 2: From 3-Cyanopyridine
This two-step synthesis involves the trifluoromethylation of 3-cyanopyridine followed by hydrolysis.
Reaction Pathway
Caption: Synthesis of this compound from 3-cyanopyridine.
Experimental Protocol
Step 1: Synthesis of 4-Trifluoromethyl-3-cyanopyridine
-
In a three-necked flask under an argon atmosphere, add 104 g (1.0 mol) of 3-cyanopyridine, 174 g (1.5 mol) of tetramethylethylenediamine (TMEDA), and 600 mL of tetrahydrofuran (B95107) (THF).[5]
-
Cool the mixture to -40°C.[5]
-
While maintaining the temperature at -40°C, add 600 mL of 2M butyllithium (B86547) (1.2 mol) and continue the reaction for 1.5 hours.[5]
-
Cool the resulting solution to -40°C and introduce 200 g (1.3 mol) of bromotrifluoromethane.[5]
-
React at -40°C for 2 hours, then warm to 0°C and react for an additional 4 hours.[5]
-
Quench the reaction with a saturated ammonium (B1175870) chloride solution.[5]
-
Extract the product with 1000 mL of petroleum ether.[5]
-
Dry the organic layer over anhydrous magnesium sulfate and distill to obtain the product.[5]
Step 2: Synthesis of this compound
-
Add 100 g of 4-trifluoromethyl-3-cyanopyridine, 300 mL of water, and 75 g of sodium hydroxide to a suitable reaction vessel.[5]
-
Heat the mixture to 60-100°C for hydrolysis.[5]
-
After the reaction is complete, adjust the pH to be acidic with an acid (e.g., hydrochloric acid) to precipitate the product.[5]
-
Filter and dry the precipitate to obtain this compound.[5]
Quantitative Data
| Step | Product | Starting Material | Amount of Starting Material | Yield (g) |
| 1 | 4-Trifluoromethyl-3-cyanopyridine | 3-Cyanopyridine | 104 g (1.0 mol) | 141 |
| 2 | This compound | 4-Trifluoromethyl-3-cyanopyridine | 100 g | Not specified |
Synthesis Route 3: From Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate
This method involves a one-step catalytic hydrogenation to produce the final product with a high yield of 90.4%.[2][6]
Reaction Pathway
Caption: Synthesis of this compound via catalytic hydrogenation.
Experimental Protocol
-
In a 100 mL three-necked flask, add 5.0 g (0.0192 mol) of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate, 0.3 g of 10% Pd/C (with a water content of 63.45%), 5.25 g (0.0389 mol) of CH₃COONa·3H₂O, and 20 mL of ethanol.[2][6]
-
Purge the flask with nitrogen three times to remove air, then replace with hydrogen twice.[2][6]
-
Stir the reaction at room temperature under a hydrogen atmosphere for 8 hours, or until hydrogen absorption ceases.[2][6]
-
Filter the mixture to recover the palladium on carbon catalyst. Wash the filter cake three times with ethanol.[2][6]
-
Combine the filtrates and remove the solvent by rotary evaporation.[2][6]
-
Add 20 mL of water to the resulting solid and shake to dissolve.[2][6]
-
Extract the product with ethyl acetate (B1210297) three times.[2][6]
-
Combine the organic phases, wash three times with saturated brine, and dry over anhydrous sodium sulfate.[2][6]
-
Remove the solvent by rotary evaporation to obtain the final product as a pale yellow solid.[2][6]
Quantitative Data
| Product | Starting Material | Amount of Starting Material | Yield (g) | Yield (%) |
| This compound | Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate | 5.0 g (0.0192 mol) | 3.3 | 90.4 |
Conclusion
This document has detailed three distinct and effective laboratory-scale methods for the synthesis of this compound. The presented protocols, quantitative data, and reaction diagrams provide a comprehensive resource for researchers. The choice of the optimal synthetic route will be influenced by the specific requirements of the laboratory, including starting material availability, scalability, and equipment. The high-yield, one-step hydrogenation of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate appears to be a particularly efficient method.[2][6] The multi-step synthesis from ethyl trifluoroacetoacetate and cyanoacetamide offers a route from more basic starting materials and is suitable for industrial production.[1] The synthesis from 3-cyanopyridine provides an alternative approach, although yields for the final hydrolysis step were not explicitly stated in the reviewed literature.[5]
References
Industrial Production Methods for 4-(Trifluoromethyl)nicotinic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of established industrial production methods for 4-(Trifluoromethyl)nicotinic acid, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, notably the insecticide Flonicamid.[1] The following sections present detailed application notes, comparative data on different synthetic routes, and step-by-step experimental protocols.
Introduction
This compound is a critical building block in the chemical industry. The efficiency, cost-effectiveness, and environmental impact of its synthesis are of paramount importance for large-scale production. Several synthetic strategies have been developed, each with distinct advantages and disadvantages. This document outlines three primary industrial routes, providing quantitative data and detailed protocols to aid in process evaluation and implementation.
Synthetic Routes Overview
Three primary industrial-scale synthetic routes for this compound are detailed below:
-
Route 1: From Ethyl Trifluoroacetoacetate and Cyanoacetamide. This multi-step synthesis involves a cyclization reaction followed by chlorination, catalytic hydrogenation, and hydrolysis. It is noted for its use of readily available starting materials and suitability for industrial production, with a reported overall yield of 38.6%.[1]
-
Route 2: From Trifluoroacetyl Chloride, Vinyl Ethyl Ether, and 3-Aminoacrylonitrile. This pathway proceeds through acylation, cyclization, and a final hydrolysis step. This method is highlighted by its simple and convenient operation, ease of product purification, and high yields in individual steps.[2][3]
-
Route 3: From 3-Cyanopyridine. This approach involves the direct trifluoromethylation of a pyridine (B92270) ring using butyl lithium and bromotrifluoromethane, followed by hydrolysis of the nitrile group. It offers a more direct route to the trifluoromethylated pyridine core.[4]
-
Route 4: From Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate. This method focuses on the final steps of a longer synthesis, involving catalytic hydrogenation to remove chlorine atoms followed by hydrolysis of the ester. It demonstrates high efficiency in these concluding steps.[5][6]
The following diagrams illustrate the workflows for the primary synthetic routes.
Caption: Synthetic pathway starting from ethyl trifluoroacetoacetate.
Caption: Synthetic pathway starting from trifluoroacetyl chloride.
Data Presentation: Comparison of Synthetic Routes
The following tables summarize the quantitative data for the different industrial production methods of this compound.
Table 1: Route 1 - From Ethyl Trifluoroacetoacetate and Cyanoacetamide
| Step | Reaction | Reagents/Catalysts | Temperature (°C) | Pressure (MPa) | Duration (h) | Yield (%) |
| 1 | Cyclization | Ethanol | Reflux | - | 6 | - |
| 2 | Chlorination | POCl3, N,N-dimethylformamide, Dichloroethane | <10 to Reflux | - | 4 | 72 |
| 3 | Hydrogenation | 5% Pd/C, Anhydrous Methanol, Anhydrous Sodium Carbonate | 80 | 4 | 12 | 80 |
| 4 | Hydrolysis | 30% Sodium Hydroxide (B78521) | 100 | - | 4 | 94 |
| Overall | - | - | - | - | - | 38.6 [1] |
Table 2: Route 2 - From Trifluoroacetyl Chloride, Vinyl Ethyl Ether, and 3-Aminoacrylonitrile
| Step | Reaction | Reagents/Catalysts | Temperature (°C) | Duration (h) | Yield (%) |
| 1 | Acylation | Pyridine, Toluene (B28343) | 0-5 | 4 | 92.3[2] |
| 2 | Cyclization | - | - | - | - |
| 3 | Hydrolysis | Sodium Hydroxide, Water | 100 | - | 98.3[2][5] |
Table 3: Route 3 - From 3-Cyanopyridine
| Step | Reaction | Reagents/Catalysts | Temperature (°C) | Duration (h) | Yield (%) |
| 1 | Lithiation | Butyl Lithium, Tetramethylethylenediamine | -40 | 1.5 | - |
| 2 | Trifluoromethylation | Bromotrifluoromethane | -40 to 0 | 6 | - |
| 3 | Hydrolysis | Sodium Hydroxide, Water | 60-100 | - | - |
| Overall | - | - | - | - | 63 [4] |
Table 4: Route 4 - From Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate
| Step | Reaction | Reagents/Catalysts | Temperature (°C) | Duration (h) | Yield (%) |
| 1 | Hydrogenation | 10% Pd/C, CH3COONa·3H2O, Ethanol | Room Temperature | 8 | 90.4[5][6] |
| 2 | Hydrolysis | Sodium Hydroxide, Water | 100 | 4 | - |
Experimental Protocols
Detailed methodologies for the key experiments in each synthetic route are provided below.
Protocol 1: Synthesis via Route 1
Step 1: Synthesis of 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine (Intermediate 1) [1]
-
In a 250 mL four-necked round-bottom flask equipped with an electric stirrer, add 20.0 g (0.11 mol) of ethyl trifluoroacetoacetate, 20 mL of ethanol, and 9.1 g (0.11 mol) of cyanoacetamide.
-
Heat the mixture to reflux. The solids will gradually dissolve, forming a yellow, clear solution.
-
Continue the reaction for 6 hours.
-
After 6 hours, add 6.4 g of a catalyst (details not specified in the source) dropwise.
-
Proceed to the next step with the resulting intermediate.
Step 2: Synthesis of 2,6-dichloro-3-cyano-4-trifluoromethylpyridine (Intermediate 2) [1]
-
Dissolve 18.7 g (0.10 mol) of Intermediate 1 in 56 mL of dichloroethane.
-
Add 35.0 g (0.23 mol) of phosphorus oxychloride.
-
At a low temperature (<10°C), add 9.5 g (0.13 mol) of N,N-dimethylformamide dropwise.
-
Heat the mixture to reflux and maintain for 4 hours.
-
Cool the reaction mixture to 70°C and carefully pour it into an ice-water mixture.
-
Stir for 30 minutes, then separate the layers.
-
Extract the aqueous layer with dichloroethane (2 x 50 mL).
-
Combine the organic layers, dry with anhydrous sodium sulfate, and filter.
-
Remove the solvent by rotary evaporation to obtain the product. (Yield: 72%)
Step 3: Synthesis of 3-cyano-4-trifluoromethylpyridine (Intermediate 4) [1]
-
In an autoclave, place 25.9 g (0.10 mol) of Intermediate 3 (the amide form of Intermediate 2, produced by reacting Intermediate 2 with sulfuric acid)[1], 200 mL of anhydrous methanol, 23.3 g (0.24 mol) of anhydrous sodium carbonate, and 5 g of 5% Pd/C.
-
Purge the autoclave with nitrogen twice.
-
Pressurize with hydrogen to 4 MPa.
-
Heat to 80°C and stir for 12 hours.
-
Monitor the reaction completion using TLC.
-
Cool to room temperature, filter, and evaporate the solvent to obtain the product. (Yield: 80%)
Step 4: Synthesis of this compound (Final Product) [1]
-
In a 100 mL flask, combine 10.0 g (0.05 mol) of Intermediate 4 and 21.32 g (0.16 mol) of a 30% sodium hydroxide solution.
-
Heat to 100°C until the solid dissolves and a light yellow, clear solution is formed.
-
Monitor the reaction with TLC; after 4 hours, stop heating.
-
Cool the solution to 30°C and adjust the pH to 3 with concentrated hydrochloric acid.
-
Cool further, filter the precipitate, wash with a small amount of water, and dry to obtain the final product. (Yield: 94%)
Protocol 2: Synthesis via Route 2
Step 1: Preparation of 4-ethoxy-1,1,1-trifluoro-3-en-2-one [2]
-
In a 1000 mL closed four-necked reaction flask, add 72.1 g of vinyl ethyl ether, 87.0 g of pyridine, and 500 mL of toluene.
-
Stir the mixture evenly and control the temperature at 0-5°C.
-
Slowly add 159.0 g of trifluoroacetyl chloride dropwise over 1 hour.
-
After the addition is complete, continue stirring for 3 hours.
-
Quench the reaction by adding 300 mL of ice water to the system.
-
Wash the organic phase twice with salt water.
-
Evaporate the toluene under reduced pressure to obtain the product as a light yellow liquid. (Yield: 92.3%)
Step 2: Preparation of 4-trifluoromethyl nicotinic acid [2][5]
-
In a 1000 mL closed four-necked reaction flask, add 150 g of sodium hydroxide and 500 mL of water.
-
After uniform stirring, add 172.1 g of 4-trifluoromethyl nicotinonitrile (prepared from the previous intermediate and 3-aminoacrylonitrile).
-
Control the temperature at 100°C with stirring. The solid will dissolve to form a light yellow, clear solution.
-
Stop stirring and adjust the pH to less than 1 with hydrochloric acid.
-
Cool the solution and filter to obtain the white solid product. (Yield: 98.3%)
Protocol 3: Synthesis via Route 3
Step 1: Preparation of 4-trifluoromethyl-3-cyanopyridine [4]
-
In a three-necked flask purged with argon, add 104 g (1.0 mol) of 3-cyanopyridine, 174 g (1.5 mol) of tetramethylethylenediamine, and 600 mL of tetrahydrofuran.
-
Cool the mixture to -40°C under argon protection.
-
Maintain the temperature at -40°C and add 600 mL of 2M butyllithium (B86547) (1.2 mol).
-
Keep the reaction at this temperature for 1.5 hours.
-
Cool the resulting solution to -40°C and introduce 200 g (1.3 mol) of bromotrifluoromethane.
-
React at -40°C for 2 hours, then raise the temperature to 0°C for 4 hours.
-
Quench the reaction with a saturated ammonium (B1175870) chloride solution.
-
Extract with 1000 mL of petroleum ether, dry over anhydrous magnesium sulfate, and distill to obtain the product.
Step 2: Preparation of 4-trifluoromethyl-3-picolinic acid [4]
-
Add 100 g of 4-trifluoromethyl-3-cyanopyridine, 300 mL of water, and 75 g of sodium hydroxide to a reaction vessel.
-
Heat the mixture to 60-100°C for hydrolysis.
-
After the reaction is complete, adjust the solution to be acidic with an acid to precipitate the product.
-
Filter and dry the solid to obtain the final product. (Overall yield for the two steps: 63%)
Protocol 4: Synthesis via Route 4
Step 1: Synthesis of this compound from Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate [5][6]
-
To a 100 mL three-necked flask, add 5 g (0.0192 mol) of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate, 0.3 g of 10% Pd/C (water content 63.45%), 5.25 g (0.0389 mol) of CH3COONa·3H2O, and 20 mL of ethanol.
-
Stir to dissolve the solids.
-
Purge the flask with nitrogen 3 times, followed by hydrogen replacement 2 times.
-
Stir the reaction at room temperature for 8 hours under a hydrogen atmosphere until hydrogen absorption ceases.
-
Filter to recover the palladium on carbon catalyst, and wash the filter cake 3 times with ethanol.
-
Combine the filtrates and remove the solvent by rotary evaporation.
-
To the resulting solid, add 20 mL of water and shake to dissolve.
-
Adjust the pH to 2-3 with hydrochloric acid.
-
Extract 3 times with ethyl acetate.
-
Combine the organic phases, wash three times with saturated brine, and dry over anhydrous sodium sulfate.
-
Rotary evaporate the solvent to obtain a pale yellow solid. (Yield: 90.4%)
-
The subsequent hydrolysis of the ester to the carboxylic acid can be performed using standard procedures, such as heating with sodium hydroxide solution as described in the other protocols.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 3. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 4. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 158063-66-2 [chemicalbook.com]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 4-(Trifluoromethyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)nicotinic acid is a pivotal intermediate in the synthesis of numerous agrochemicals and pharmaceuticals, most notably the insecticide Flonicamid. The introduction of the trifluoromethyl group into the pyridine (B92270) ring significantly enhances the biological activity and physicochemical properties of the final product. While direct C-H trifluoromethylation of nicotinic acid using palladium catalysts is an area of ongoing research, a robust and widely utilized method involves the palladium-catalyzed dehalogenation of a chlorinated precursor. This document provides detailed application notes and protocols for this key palladium-catalyzed step in the synthesis of this compound.
The protocols outlined below focus on the use of palladium on carbon (Pd/C) as a heterogeneous catalyst for the hydrogenolysis of chlorinated pyridine derivatives. This method is advantageous due to the high efficiency of the catalyst, mild reaction conditions, and ease of product purification.
Experimental Protocols
This section details the experimental procedures for the palladium-catalyzed synthesis of this compound from chlorinated precursors.
Protocol 1: Palladium-Catalyzed Hydrogenolysis of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate
This protocol describes the dechlorination of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate using a Pd/C catalyst, followed by hydrolysis to yield this compound.[1][2]
Materials:
-
Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate
-
10% Palladium on Carbon (Pd/C)
-
Sodium Acetate (B1210297) Trihydrate (CH₃COONa·3H₂O)
-
Hydrogen Gas (H₂)
-
Nitrogen Gas (N₂)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
100 mL three-necked flask
-
Stirrer
-
Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL three-necked flask, combine Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate (5.0 g, 0.0192 mol), 10% Pd/C (0.3 g), and Sodium Acetate Trihydrate (5.25 g, 0.0389 mol).
-
Add 20 mL of ethanol to the flask and stir the mixture to dissolve the solids.
-
Inerting the System: Purge the flask with nitrogen gas three times to remove air.
-
Hydrogenation: Introduce hydrogen gas into the reaction vessel (e.g., via a hydrogen balloon) and purge twice. Maintain a hydrogen atmosphere and stir the reaction mixture at room temperature for 8 hours, or until hydrogen uptake ceases.
-
Work-up:
-
Filter the reaction mixture to recover the palladium on carbon catalyst. Wash the filter cake three times with ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
To the resulting solid, add 20 mL of water and shake to dissolve.
-
Adjust the pH of the aqueous solution to 2-3 with hydrochloric acid.
-
Extract the product three times with ethyl acetate.
-
Combine the organic layers and wash them three times with a saturated brine solution.
-
Dry the organic phase over anhydrous sodium sulfate. .
-
Remove the solvent by rotary evaporation to yield a pale yellow solid.
-
Protocol 2: Palladium-Catalyzed Hydrogenolysis of 2,6-dichloro-4-trifluoromethyl-3-pyridinecarboxylic acid
This protocol outlines the direct hydrogenolysis of the carboxylic acid precursor.[3]
Materials:
-
2,6-dichloro-4-trifluoromethyl-3-pyridinecarboxylic acid
-
5% Palladium on Carbon (Pd/C)
-
Absolute Ethanol
-
Triethylamine
-
Hydrogen Gas (H₂)
-
Petroleum Ether
-
Ethyl Acetate
Equipment:
-
Autoclave
-
Stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: Place 2,6-dichloro-4-trifluoromethyl-3-pyridinecarboxylic acid into an autoclave.
-
Add absolute ethanol, triethylamine, and 5% Pd/C.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to 1.8 MPa. Heat the reaction mixture to 80°C with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is complete when hydrogen uptake slows significantly.
-
Work-up:
-
Cool the reaction mixture and filter to remove the Pd/C catalyst.
-
Evaporate the filtrate to dryness.
-
Recrystallize the crude product from a mixture of petroleum ether and ethyl acetate to obtain the final product.
-
Data Presentation
The following tables summarize the quantitative data from the described protocols.
Table 1: Summary of Reaction Conditions and Yields for Protocol 1
| Parameter | Value |
| Starting Material | Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate |
| Palladium Catalyst | 10% Pd/C |
| Catalyst Loading | 6 wt% relative to starting material |
| Solvent | Ethanol |
| Base | Sodium Acetate Trihydrate |
| Reaction Temperature | Room Temperature |
| Hydrogen Pressure | Atmospheric (balloon) |
| Reaction Time | 8 hours |
| Product Yield | 90.4% |
Table 2: Summary of Reaction Conditions and Yields for Protocol 2
| Parameter | Value |
| Starting Material | 2,6-dichloro-4-trifluoromethyl-3-pyridinecarboxylic acid |
| Palladium Catalyst | 5% Pd/C |
| Solvent | Absolute Ethanol |
| Base | Triethylamine |
| Reaction Temperature | 80°C |
| Hydrogen Pressure | 1.8 MPa |
| Product Yield | Not explicitly quantified in the provided source |
Visualizations
Diagram 1: Reaction Pathway for Protocol 1
Caption: Synthetic route via palladium-catalyzed dechlorination.
Diagram 2: Experimental Workflow for Protocol 1
Caption: Step-by-step workflow for synthesis and purification.
Diagram 3: Logical Relationship of Key Components in Palladium-Catalyzed Hydrogenolysis
Caption: Interdependence of components for successful reaction.
References
Application Note and Detailed Protocol: Hydrolysis of 4-(trifluoromethyl)nicotinonitrile to 4-(Trtrifluoromethyl)nicotinic acid
This document provides a comprehensive guide for the synthesis of 4-(Trifluoromethyl)nicotinic acid via the hydrolysis of 4-(trifluoromethyl)nicotinonitrile (B82138). This transformation is a key step in the synthesis of various biologically active molecules, including insecticides and therapeutic agents.[1][2][3] The protocols and data presented are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry and agrochemistry.[2][4] The presence of the trifluoromethyl group can enhance the lipophilicity and metabolic stability of target molecules.[1] The hydrolysis of the corresponding nitrile, 4-(trifluoromethyl)nicotinonitrile, is a common and efficient method for its preparation. This application note details a robust protocol for this conversion, focusing on a high-yield basic hydrolysis method.
Data Presentation
The following table summarizes the quantitative data from various reported procedures for the basic hydrolysis of 4-(trifluoromethyl)nicotinonitrile.
| Parameter | Value | Reference |
| Starting Material | 4-(Trifluoromethyl)nicotinonitrile | [1][5][6][7] |
| Reagents | Sodium Hydroxide (B78521) (NaOH), Water (H₂O), Hydrochloric Acid (HCl) | [1][5][6][7] |
| Scale of Reaction | ||
| 4-(Trifluoromethyl)nicotinonitrile | 172.1 g | [1][5][6][7] |
| Sodium Hydroxide | 50 g - 150 g | [1][5][6][7] |
| Water | 500 mL | [1][5][6][7] |
| Reaction Temperature | 60 - 100 °C | [1][6][7] |
| Reaction Time | 5 - 10 hours (until dissolution) | [6][7] |
| Product Isolation | Precipitation by acidification (pH < 1), followed by filtration | [1][6][7] |
| Yield | 76.5% - 98.3% | [1][5][6][7] |
| Product Appearance | White to pale yellow solid | [1][5] |
Experimental Protocol
This protocol describes the basic hydrolysis of 4-(trifluoromethyl)nicotinonitrile to this compound.
Materials:
-
4-(Trifluoromethyl)nicotinonitrile
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
1000 mL four-neck reaction flask
-
Stirrer
-
Heating mantle
-
pH meter or pH paper
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Reaction Setup: In a 1000 mL four-neck reaction flask, combine 150 g of sodium hydroxide and 500 mL of water. Stir the mixture until the sodium hydroxide is completely dissolved.[1][5]
-
Addition of Starting Material: To the sodium hydroxide solution, add 172.1 g of 4-(trifluoromethyl)nicotinonitrile.[1][5]
-
Hydrolysis: Heat the reaction mixture to 100 °C with continuous stirring. Maintain this temperature until all the solid material dissolves, resulting in a pale yellow, clear solution.[1][5] This process may take between 5 to 10 hours.[6]
-
Precipitation: Once the hydrolysis is complete, stop heating and allow the reaction mixture to cool. Carefully adjust the pH of the solution to less than 1 by the dropwise addition of concentrated hydrochloric acid. This will cause the product to precipitate out of the solution.[1][5][6]
-
Isolation and Drying: Collect the precipitated white solid by filtration. Wash the solid with a small amount of cold water and then dry it to obtain this compound.[1][5] A reported yield for this method is up to 98.3%.[1][5][6][7]
Safety Precautions:
-
This compound is an irritant.[1]
-
Always work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing in dust, mist, or spray.[1]
Visualizations
The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the hydrolysis of 4-(trifluoromethyl)nicotinonitrile.
Caption: Chemical reaction pathway for the hydrolysis of 4-(trifluoromethyl)nicotinonitrile.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 158063-66-2 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 7. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis from Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate is a versatile trifluoromethyl-substituted dichloropyridine building block with significant potential in the synthesis of novel bioactive molecules. The presence of two reactive chlorine atoms at the C2 and C6 positions, activated by the electron-withdrawing trifluoromethyl and methoxycarbonyl groups, allows for selective functionalization through various synthetic transformations. This document provides detailed application notes and experimental protocols for key synthetic routes starting from this valuable intermediate, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Key Synthetic Transformations
The primary routes for the elaboration of the methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate core involve the sequential or simultaneous displacement of the two chlorine atoms. The C6 position is generally more reactive towards nucleophilic attack than the C2 position due to the electronic influence of the adjacent trifluoromethyl group and the nitrogen atom. This differential reactivity can be exploited for regioselective synthesis.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine (B92270) ring facilitates nucleophilic aromatic substitution. A wide range of nucleophiles, including amines, alcohols, and thiols, can be employed to displace the chlorine atoms.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling provides an efficient method for the formation of carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, and vinyl substituents at the C2 and C6 positions.
Data Presentation
Table 1: Regioselective Monosubstitution via Nucleophilic Aromatic Substitution
| Entry | Nucleophile | Position of Substitution | Product |
| 1 | Ammonia (B1221849) | C6 | Methyl 2-chloro-6-amino-4-(trifluoromethyl)nicotinate |
| 2 | Benzylamine | C6 | Methyl 2-chloro-6-(benzylamino)-4-(trifluoromethyl)nicotinate |
| 3 | Sodium Methoxide | C6 | Methyl 2-chloro-6-methoxy-4-(trifluoromethyl)nicotinate |
Table 2: Disubstitution via Nucleophilic Aromatic Substitution
| Entry | Nucleophile (Excess) | Product |
| 1 | Ammonia | Methyl 2,6-diamino-4-(trifluoromethyl)nicotinate |
| 2 | Morpholine | Methyl 2,6-dimorpholino-4-(trifluoromethyl)nicotinate |
Table 3: Monosubstitution via Suzuki-Miyaura Cross-Coupling
| Entry | Boronic Acid/Ester | Position of Substitution | Product |
| 1 | Phenylboronic acid | C6 | Methyl 2-chloro-6-phenyl-4-(trifluoromethyl)nicotinate |
| 2 | 3-Thienylboronic acid | C6 | Methyl 2-chloro-6-(thiophen-3-yl)-4-(trifluoromethyl)nicotinate |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-chloro-6-amino-4-(trifluoromethyl)nicotinate (SNAr)
Materials:
-
Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate
-
Ammonia (7 N solution in methanol)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate (1.0 eq) in a suitable solvent such as THF or dioxane in a sealed tube, add a solution of ammonia in methanol (B129727) (7 N, 5.0 eq).
-
Seal the tube and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the title compound.
Protocol 2: Synthesis of Methyl 2-chloro-6-phenyl-4-(trifluoromethyl)nicotinate (Suzuki-Miyaura Coupling)
Materials:
-
Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium carbonate (Na2CO3)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
In a round-bottom flask, combine methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add Pd(dppf)Cl2 (0.05 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired product.
Protocol 3: Hydrolysis of the Ester and Subsequent Amidation
Step A: Hydrolysis to 2,6-dichloro-4-(trifluoromethyl)nicotinic acid
Materials:
-
Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate (1.0 eq) in a mixture of THF (or methanol) and water.
-
Add LiOH (1.5 eq) or NaOH (1.5 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,6-dichloro-4-(trifluoromethyl)nicotinic acid.
Step B: Amidation to 2,6-dichloro-4-(trifluoromethyl)nicotinamide
Materials:
-
2,6-dichloro-4-(trifluoromethyl)nicotinic acid
-
Thionyl chloride (SOCl2) or Oxalyl chloride
-
Ammonium (B1175870) hydroxide (NH4OH) or desired amine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2,6-dichloro-4-(trifluoromethyl)nicotinic acid (1.0 eq) in DCM, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Concentrate the mixture under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of ammonium hydroxide (or the desired amine, 2.0 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide.
-
Purify by recrystallization or column chromatography if necessary.
Visualizations
Caption: Synthetic pathways from the starting material.
Caption: Workflow for Suzuki-Miyaura coupling.
Application Notes: 4-(Trtrifluoromethyl)nicotinic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)nicotinic acid is a versatile pyridine-based building block increasingly utilized in medicinal chemistry. The presence of the trifluoromethyl (-CF3) group at the 4-position of the pyridine (B92270) ring imparts unique physicochemical properties to molecules, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This fluorinated nicotinic acid derivative serves as a key intermediate in the synthesis of a range of biologically active compounds, from antiviral agents to modulators of ion channels. These notes provide an overview of its application, quantitative data on derivatives, and detailed experimental protocols.
Key Applications and Biological Targets
Derivatives of this compound have shown significant activity as inhibitors of two primary targets in drug discovery:
-
Hepatitis C Virus (HCV) NS5B Polymerase: The non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase essential for the replication of the hepatitis C virus.[2] Nicotinamide-based scaffolds have been explored as allosteric inhibitors of this enzyme.
-
Ca2+ Release-Activated Ca2+ (CRAC) Channels: These channels are crucial for calcium signaling in various cell types, including immune cells. Their dysregulation is implicated in inflammatory and allergic disorders.[3] Pyrazolylcarboxanilides derived from precursors related to this compound have been identified as potent inhibitors of CRAC channels.[3]
Data Presentation
The following tables summarize the available quantitative data for derivatives synthesized using this compound or related structures.
| Target | Compound Class | Derivative Example | Potency (IC50) | Reference |
| HCV NS5B Polymerase | Pyridine Carboxamide | 4-Trifluoromethyl Nicotinic Analogue | Weak Inhibitor | [2] |
| CRAC Channel | Pyrazolylcarboxanilide | 4'-[(Trifluoromethyl)pyrazol-1-yl]carboxanilide | 77 nM |
Note: Specific IC50 values for the weak HCV NS5B inhibitor were not available in the reviewed literature.
Experimental Protocols
Synthesis of N-Aryl-4-(trifluoromethyl)nicotinamide (General Protocol)
This protocol outlines the general steps for the amide coupling of this compound with an aniline (B41778) derivative, a common step in the synthesis of the aforementioned inhibitors.
Materials:
-
This compound
-
Substituted aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Hydroxybenzotriazole (HOBt) (catalytic amount)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (B52724) (CH3CN) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for elution
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile or dichloromethane.
-
Add the substituted aniline (1.0 eq), EDC (1.2 eq), DMAP (1.2 eq), and a catalytic amount of HOBt (0.1 eq).
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N-aryl-4-(trifluoromethyl)nicotinamide.
In Vitro HCV NS5B Polymerase Inhibition Assay
This protocol describes a method to assess the inhibitory activity of compounds against the RNA-dependent RNA polymerase activity of HCV NS5B.[4][5]
Materials:
-
Purified recombinant HCV NS5B protein
-
RNA template (e.g., poly(A))
-
RNA primer (e.g., oligo(U))
-
Ribonucleoside triphosphates (ATP, CTP, GTP, UTP)
-
[α-33P]UTP or other radiolabeled rNTP
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
Stop solution (e.g., 50 mM EDTA)
-
Filter plates (e.g., 96-well DEAE filter plates)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, RNA template, RNA primer, and all non-radiolabeled rNTPs.
-
Add the test compound at various concentrations (typically in a serial dilution) to the wells of a 96-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the purified NS5B enzyme to the wells and pre-incubate with the compounds for 15-30 minutes at room temperature.
-
Initiate the polymerase reaction by adding the radiolabeled rNTP (e.g., [α-33P]UTP).
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixtures to a pre-wetted DEAE filter plate and wash several times with a wash buffer (e.g., 0.1 M sodium phosphate (B84403) buffer) to remove unincorporated nucleotides.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro CRAC Channel Inhibition Assay (Calcium Influx Assay)
This protocol details a method to measure the inhibition of store-operated calcium entry (SOCE) through CRAC channels.[1][6]
Materials:
-
Jurkat T-cells or other suitable cell line
-
Cell culture medium (e.g., RPMI-1640)
-
Calcium-free Hanks' Balanced Salt Solution (HBSS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Pluronic F-127
-
Calcium chloride (CaCl2) solution
-
Test compounds dissolved in DMSO
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Preparation: Seed Jurkat T-cells in a 96-well black, clear-bottom microplate and allow them to adhere.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-8 AM) and Pluronic F-127 (e.g., 0.02%) in calcium-free HBSS. Remove the cell culture medium and add the loading buffer to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Incubation: Wash the cells with calcium-free HBSS to remove excess dye. Add calcium-free HBSS containing the test compounds at various concentrations to the wells. Include a positive control (known CRAC channel inhibitor) and a negative control (DMSO vehicle). Incubate for 10-20 minutes at room temperature.
-
Store Depletion: Place the plate in the fluorescence plate reader. Add thapsigargin (e.g., 1 µM final concentration) to each well to deplete intracellular calcium stores by inhibiting the SERCA pump. This will cause a transient increase in cytosolic calcium.
-
Calcium Influx Measurement: After the thapsigargin-induced calcium signal returns to baseline or stabilizes, inject a solution of CaCl2 (e.g., 2 mM final concentration) into each well to initiate store-operated calcium entry.
-
Data Acquisition: Measure the fluorescence intensity before and after the addition of CaCl2. The increase in fluorescence corresponds to the influx of calcium through CRAC channels.
-
Data Analysis: Calculate the percent inhibition of the calcium influx for each compound concentration and determine the IC50 value by plotting the data in a dose-response curve.
Visualizations
CRAC Channel Activation Signaling Pathway
References
- 1. Measure calcium release-activated Ca2+ (CRAC) channel activity on the FlexStation 3 reader [moleculardevices.com]
- 2. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]
- 3. researchgate.net [researchgate.net]
- 4. CN1835922B - Process for preparing 4-aryl-nicotinamide derivatives - Google Patents [patents.google.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluo-8 Calcium Flux Assay [protocols.io]
Application Notes and Protocols for 4-(Trifluoromethyl)nicotinic Acid Derivatives as Potential Insecticides
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)nicotinic acid and its derivatives represent a significant class of compounds in the development of modern insecticides. The incorporation of a trifluoromethyl group into the nicotinic acid scaffold can profoundly influence the biological activity, metabolic stability, and target specificity of these molecules. This document provides a comprehensive overview of the synthesis, insecticidal activity, and proposed mechanisms of action for this chemical class, with a focus on providing actionable data and protocols for research and development.
The most prominent insecticide derived from this scaffold is Flonicamid (B1672840), which is a selective aphicide.[1] It functions as a pro-insecticide, being metabolized in vivo to 4-trifluoromethylnicotinamide (TFNA-AM), a potent modulator of chordotonal organs in insects.[1] This mode of action differs from the more common neonicotinoids that target nicotinic acetylcholine (B1216132) receptors (nAChRs). However, the broader chemical space of this compound derivatives holds potential for the discovery of new insecticidal agents with diverse modes of action.
Data Presentation: Insecticidal Activity of this compound Derivatives and Related Compounds
The following tables summarize the available quantitative data on the insecticidal activity of various derivatives. Due to the limited public data on a wide range of direct derivatives, data on structurally related trifluoromethyl-containing compounds are also included to provide a broader context for structure-activity relationship (SAR) studies.
Table 1: Insecticidal Activity of Trifluoromethyl-Containing Phenylamide Derivatives against Various Insect Species
| Compound ID | Structure | Target Insect | Assay Type | Activity Metric | Value | Reference |
| 1a | N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,5-dinitrobenzamide | Aedes aegypti (larvae) | Larval Toxicity | 24h LC50 | 1940 nM | [2] |
| 1b | N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide | Aedes aegypti (adults) | Topical Application | 24h LD50 | 19.182 nM/insect | [2] |
| 1c | N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide | Drosophila melanogaster (Oregon-R) | Contact Assay | 24h LC50 | 5.6 µg/cm² | [2] |
| 1d | N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide | Drosophila melanogaster (1675 strain) | Contact Assay | 24h LC50 | 4.9 µg/cm² | [2] |
| 1e | 2,2,2-trifluoro-N-(2-(trifluoromethyl)phenyl)acetamide | Aedes aegypti (adults) | Repellency Assay | MED | 0.039 µmol/cm² | [2] |
| 1f | N-(2-(trifluoromethyl)phenyl)hexanamide | Aedes aegypti (adults) | Repellency Assay | MED | 0.091 µmol/cm² | [2] |
Table 2: Insecticidal Activity of Trifluoromethyl-Containing Pyrazolecarboxamide Derivatives against Lepidopteran Pests
| Compound ID | Structure | Target Insect | Activity Metric (Concentration) | Mortality (%) | Reference |
| 2a | 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivative | Plutella xylostella | LC (200 µg/mL) | 100 | |
| 2b | 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivative | Mythimna separata | LC (200 µg/mL) | 100 | |
| 2c | 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivative | Heliothis armigera | LC (600 µg/mL) | Moderate | |
| 2d | 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivative | Ostrinia nubilalis | LC (600 µg/mL) | 100 | |
| 2e | 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivative | Culex pipiens pallens | LC (2 µg/mL) | 100 |
Experimental Protocols
Synthesis of this compound Derivatives
Protocol 1: General Synthesis of N-Substituted 4-(Trifluoromethyl)nicotinamides
This protocol describes a general method for the synthesis of amide derivatives from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Desired primary or secondary amine
-
Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate)
Procedure:
-
Acid Chloride Formation:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 4-(trifluoromethyl)nicotinoyl chloride. This is often used immediately in the next step.
-
-
Amidation:
-
Dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add a solution of the crude 4-(trifluoromethyl)nicotinoyl chloride in anhydrous DCM dropwise to the amine solution.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired N-substituted 4-(trifluoromethyl)nicotinamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Insecticidal Bioassays
Protocol 2: Aphid Leaf-Dip Bioassay
This protocol is suitable for assessing the toxicity of compounds against sap-sucking insects like aphids.
Materials:
-
Cabbage or broad bean plants
-
Aphid colony (e.g., Myzus persicae)
-
Test compounds
-
Acetone (B3395972) or DMSO (for stock solutions)
-
Triton X-100 or Tween 80 (surfactant)
-
Distilled water
-
Petri dishes
-
Filter paper
-
Fine paintbrush
Procedure:
-
Preparation of Test Solutions:
-
Prepare stock solutions of the test compounds in acetone or DMSO.
-
Create a series of dilutions in distilled water containing a surfactant (e.g., 0.05% Triton X-100) to achieve the desired final concentrations. A solvent control (containing the same concentration of acetone/DMSO and surfactant) and a negative control (water with surfactant only) should be included.
-
-
Treatment:
-
Excise leaves from the host plants.
-
Dip each leaf into a test solution for 10-20 seconds with gentle agitation to ensure complete coverage.
-
Allow the leaves to air dry on a clean surface.
-
-
Infestation:
-
Place a piece of moist filter paper in the bottom of each Petri dish.
-
Place a treated leaf in each Petri dish.
-
Using a fine paintbrush, transfer a known number of adult aphids (e.g., 20-30) onto each leaf.
-
-
Incubation and Assessment:
-
Seal the Petri dishes and incubate them at a controlled temperature (e.g., 25±1 °C) and photoperiod (e.g., 16:8 h light:dark).
-
Assess aphid mortality at 24, 48, and 72 hours post-treatment. Aphids that are unable to move when prodded with a fine brush are considered dead.
-
Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula.
-
Determine the LC50 value using probit analysis.
-
Protocol 3: Lepidopteran Larval Diet Incorporation Bioassay
This protocol is suitable for evaluating the activity of compounds against chewing insects like lepidopteran larvae.
Materials:
-
Artificial diet for the target insect (e.g., Spodoptera frugiperda)
-
Test compounds
-
Acetone or DMSO
-
Multi-well plates (e.g., 24-well)
-
Second or third instar larvae of the target insect
Procedure:
-
Preparation of Treated Diet:
-
Prepare a stock solution of the test compound in acetone or DMSO.
-
Prepare serial dilutions of the stock solution.
-
Incorporate a known volume of each dilution into a specific volume of the molten artificial diet just before it solidifies. Ensure thorough mixing.
-
Pour the treated diet into the wells of the multi-well plates and allow it to solidify.
-
-
Infestation:
-
Carefully place one larva into each well of the multi-well plates.
-
Seal the plates with a breathable membrane.
-
-
Incubation and Assessment:
-
Incubate the plates at a controlled temperature and photoperiod.
-
Assess larval mortality and any sublethal effects (e.g., growth inhibition, antifeedant effects) at regular intervals (e.g., daily for 5-7 days).
-
Calculate the percentage mortality and determine the LC50 value.
-
Visualizations
Synthesis Workflow
Caption: General synthesis scheme for amide and ester derivatives of this compound.
Proposed Mechanism of Action for TFNA-AM
Caption: Proposed mode of action for Flonicamid via its active metabolite, TFNA-AM.
Concluding Remarks
The this compound scaffold is a promising starting point for the development of novel insecticides. The success of Flonicamid highlights the potential for discovering compounds with unique modes of action, such as the modulation of chordotonal organs. The data presented here for related trifluoromethyl-containing compounds suggest that exploration of various amide and ester derivatives could yield potent insecticidal agents against a range of pests. The provided protocols offer a standardized framework for the synthesis and biological evaluation of new derivatives, facilitating further research in this area. Future work should focus on expanding the library of this compound derivatives and conducting comprehensive structure-activity relationship studies to optimize their insecticidal potency and spectrum of activity.
References
Application Notes and Protocols for the Formulation of Pesticides Containing Flonicamid Derived from 4-(Trifluoromethyl)nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, formulation, and analysis of pesticides containing flonicamid (B1672840), a selective insecticide derived from 4-(trifluoromethyl)nicotinic acid. The included protocols offer detailed, step-by-step guidance for laboratory-scale synthesis, formulation of water-dispersible granules, and quality control analysis using high-performance liquid chromatography (HPLC).
Introduction to Flonicamid
Flonicamid, chemically known as N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide, is a pyridinecarboxamide insecticide highly effective against a wide range of sucking insects such as aphids, whiteflies, and thrips.[1][2] Its unique mode of action, which involves the disruption of chordotonal organs, makes it a valuable tool in integrated pest management (IPM) and resistance management programs.[3][4] Flonicamid is a systemic insecticide that acts primarily through ingestion, causing rapid cessation of feeding and leading to starvation of the pest.[4][5] It exhibits low toxicity to non-target organisms, including pollinators and beneficial insects, making it an environmentally favorable option.[1][2]
The synthesis of flonicamid originates from the key intermediate, this compound. This document outlines the chemical pathway from this starting material to the active ingredient and its subsequent formulation into a commercially viable product.
Synthesis of Flonicamid from this compound
The synthesis of flonicamid from this compound is a two-step process. The first step involves the conversion of the carboxylic acid to an acyl chloride, which is then reacted with aminoacetonitrile (B1212223) hydrochloride in the second step to form the final product.
Experimental Protocol: Laboratory-Scale Synthesis of Flonicamid
Step 1: Synthesis of 4-(Trifluoromethyl)nicotinoyl chloride
-
To a clean, dry flask, add 38.2 g (0.2 mol) of this compound, 120 g of toluene (B28343), and 0.2 g of N,N-dimethylformamide (DMF) as a catalyst.[6]
-
While stirring, add 28.5 g (0.24 mol) of thionyl chloride to the mixture.[6]
-
Heat the reaction mixture to 80°C and maintain for 5 hours.[6] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, the resulting toluene solution contains 4-(trifluoromethyl)nicotinoyl chloride and is used directly in the next step.
Step 2: Amidation to form Flonicamid
-
In a separate flask, prepare a solution by dissolving 20.8 g (0.23 mol) of aminoacetonitrile hydrochloride and 37.8 g (0.45 mol) of sodium bicarbonate in 380 g of water.[6]
-
Cool the previously prepared toluene solution of 4-(trifluoromethyl)nicotinoyl chloride to 20°C.
-
Slowly add the toluene solution of the acid chloride to the aqueous solution of aminoacetonitrile hydrochloride and sodium bicarbonate with vigorous stirring.
-
Continue the reaction for 2 hours at 20°C.[6]
-
After the reaction is complete, the solid product is collected by filtration.
-
Wash the filter cake with water to remove any remaining salts.
-
Dry the solid product to obtain flonicamid. Expected yields are typically high, in the range of 90-92%.[6]
Table 1: Reactant Quantities for Flonicamid Synthesis
| Reactant | Molecular Weight ( g/mol ) | Quantity | Moles |
| This compound | 191.11 | 38.2 g | 0.2 |
| Thionyl chloride | 118.97 | 28.5 g | 0.24 |
| N,N-Dimethylformamide (catalyst) | 73.09 | 0.2 g | - |
| Toluene (solvent) | 92.14 | 120 g | - |
| Aminoacetonitrile hydrochloride | 92.52 | 20.8 g | 0.23 |
| Sodium bicarbonate | 84.01 | 37.8 g | 0.45 |
| Water (solvent) | 18.02 | 380 g | - |
Diagram 1: Synthesis Pathway of Flonicamid
Caption: Chemical synthesis route from this compound to Flonicamid.
Formulation of Flonicamid as Water-Dispersible Granules (WDG)
Flonicamid is commonly formulated as Water-Dispersible Granules (WDG), a solid, non-dusty formulation that disperses easily in water for spray applications.[1][7] A typical flonicamid WDG formulation contains 50% active ingredient by weight.[1][8]
Experimental Protocol: Preparation of 50% Flonicamid WDG
This protocol outlines the preparation of a 50% flonicamid WDG formulation.
1. Ingredient Blending (Pre-milling)
-
In a suitable blender, combine the following components in the specified weight percentages (wt%):
-
Flonicamid (active ingredient): 50%
-
Wetting agent (e.g., sodium lauryl sulfate): 4%
-
Dispersing agent (e.g., naphthalenesulfonate formaldehyde (B43269) condensate): 3%
-
Additional dispersant/binder (e.g., lignosulfonates): 4%
-
Disintegrant (e.g., urea): 30%
-
Defoamer (e.g., silicone-based): 0.3%
-
Carrier/filler (e.g., diatomaceous earth): to make up 100%
-
-
Mix for 20 minutes to ensure a homogenous powder.
2. Milling
-
The blended powder is then subjected to ultra-fine grinding using an air-jet mill to achieve a particle size of over 1000 mesh. This fine powder is often referred to as the "female powder".
3. Granulation
-
The milled powder is transferred to a fluid bed granulator.
-
A binder solution (e.g., 0.5% polyvinyl alcohol in water) is sprayed onto the powder while it is fluidized with air. This causes the fine particles to agglomerate into granules.
4. Drying
-
The wet granules are dried in the fluid bed granulator until the moisture content is reduced to ≤ 2.0%.
5. Sieving
-
The dried granules are sieved to obtain a uniform particle size, resulting in the final 50% flonicamid WDG product.
Table 2: Example Composition of a 50% Flonicamid WDG Formulation
| Component | Function | Weight Percentage (wt%) |
| Flonicamid | Active Ingredient | 50 |
| Sodium Lauryl Sulfate | Wetting Agent | 4 |
| Naphthalenesulfonate Formaldehyde Condensate | Dispersing Agent | 3 |
| Lignosulfonates | Dispersing Agent/Binder | 4 |
| Urea | Disintegrant | 30 |
| Polyvinyl Alcohol | Binder | 0.5 |
| Silicone Defoamer | Antifoaming Agent | 0.3 |
| Diatomaceous Earth | Carrier/Filler | 8.2 |
Diagram 2: Experimental Workflow for WDG Formulation
Caption: Workflow for the preparation of Flonicamid Water-Dispersible Granules.
Quality Control of Flonicamid Formulations
The quality of the flonicamid formulation is critical for its efficacy and safety. The active ingredient content is a key parameter that must be accurately determined. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose.
Experimental Protocol: HPLC Analysis of 50% Flonicamid WDG
This protocol describes the determination of the flonicamid content in a 50% WDG formulation using HPLC with UV detection.
1. Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Flonicamid analytical standard (purity ≥ 99%)
-
Volumetric flasks (Class A)
-
Syringe filters (0.45 µm)
2. Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and water (80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 mg/L): Accurately weigh approximately 10.0 mg of the flonicamid analytical standard into a 10 mL volumetric flask. Dissolve and make up to the mark with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations such as 10, 25, 50, 100, 200, and 300 µg/mL.[9]
4. Preparation of Sample Solution
-
Accurately weigh an amount of the 50% flonicamid WDG formulation equivalent to approximately 10.0 mg of flonicamid into a 100 mL volumetric flask.
-
Add the mobile phase, sonicate to dissolve the flonicamid, and then make up to the mark with the mobile phase. This will give a theoretical concentration of 100 mg/L.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter before injection into the HPLC system.
5. Analysis and Calculation
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. The correlation coefficient (R²) should be ≥ 0.99.[9]
-
Inject the sample solution and record the peak area.
-
Calculate the concentration of flonicamid in the sample solution using the calibration curve.
-
The percentage of flonicamid in the WDG formulation can be calculated using the following formula:
% Flonicamid = (C × V × 100) / (W × 1000)
Where:
-
C = Concentration of flonicamid in the sample solution (mg/L) from the calibration curve
-
V = Volume of the volumetric flask (mL)
-
W = Weight of the WDG sample taken (mg)
-
Table 3: Key Quality Control Parameters for Flonicamid WDG
| Parameter | Method | Acceptance Criteria |
| Active Ingredient Content | HPLC | 50% ± 2.5% |
| Suspensibility | CIPAC MT 184 | ≥ 90% |
| Wettability | CIPAC MT 53.3 | ≤ 1 minute |
| Persistent Foam | CIPAC MT 47.2 | ≤ 10 mL after 1 minute |
| pH (1% dispersion) | CIPAC MT 75.3 | 6.0 - 8.0 |
| Moisture Content | CIPAC MT 30.5 | ≤ 2.0% |
Mode of Action of Flonicamid
Flonicamid acts as a chordotonal organ modulator.[3][10] Chordotonal organs are sensory receptors in insects that detect vibrations and changes in body position. Flonicamid is a pro-insecticide that is metabolized to its active form, 4-trifluoromethylnicotinamide (TFNA-AM), within the insect. TFNA-AM disrupts the function of these chordotonal organs, leading to a loss of coordination and cessation of feeding.[3] While the precise molecular target is still under investigation, it is known to act upstream of the Transient Receptor Potential Vanilloid (TRPV) channels, which are involved in sensory transduction. This disruption of the sensory-motor functions ultimately leads to the insect's death by starvation.
References
- 1. Flonicamid 50% WDG Insecticide | Systemic Control for Piercing-Sucking Pests [smagrichem.com]
- 2. Research and development of a novel insecticide, flonicamid [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. iskweb.co.jp [iskweb.co.jp]
- 5. CN102696589B - A kind of flonicamid water dispersible granules and preparation method thereof - Google Patents [patents.google.com]
- 6. fao.org [fao.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide† - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Robust and Versatile Amidation Protocols for 4-(Trifluoromethyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed experimental protocols for the amidation of 4-(trifluoromethyl)nicotinic acid, a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The protocols described herein outline two primary, reliable methods for amide bond formation: the use of peptide coupling agents and the conversion to an acyl chloride intermediate. These methodologies offer flexibility in substrate scope and scale, making them suitable for a wide range of research and development applications. Quantitative data on reagents and reaction conditions are summarized for ease of comparison, and a generalized experimental workflow is presented.
Introduction
This compound is a key building block in medicinal and agricultural chemistry. Its derivatives often exhibit significant biological activity, making the development of efficient synthetic routes to its amides a topic of considerable interest.[1][2] The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the carboxylic acid, necessitating robust and well-defined amidation procedures.[2] This document details two widely applicable and effective protocols for the synthesis of amides from this compound.
I. Amidation using Coupling Agents
Peptide coupling agents are a cornerstone of modern amide synthesis, offering mild reaction conditions and broad functional group tolerance. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) are particularly effective for this transformation.[3][4][5]
A. Protocol 1: HATU-Mediated Amidation
HATU is a highly efficient coupling reagent that facilitates rapid amide bond formation with minimal side reactions and racemization.[4][6][7]
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.0-1.2 equiv.).
-
Reagent Addition: Add HATU (1.0-1.5 equiv.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) (2.0-5.0 equiv.) to the reaction mixture.
-
Reaction Progression: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1 to 18 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
B. Protocol 2: EDC/HOBt-Mediated Amidation
The combination of EDC and HOBt is a classic and cost-effective method for amide synthesis.[3][5][8] EDC activates the carboxylic acid, and HOBt acts as an additive to improve efficiency and suppress side reactions.[9][10]
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 equiv.), the amine (1.0-1.2 equiv.), and HOBt (1.0-1.5 equiv.) in an anhydrous aprotic solvent such as DMF or DCM under an inert atmosphere.
-
Reagent Addition: Add EDC hydrochloride (1.0-1.5 equiv.) to the solution. A tertiary amine base like DIPEA or TEA (1.0-3.0 equiv.) may also be added.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with an organic solvent and wash with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by flash chromatography or recrystallization.
II. Amidation via Acyl Chloride Formation
For certain substrates, particularly on a larger scale, conversion of the carboxylic acid to the more reactive acyl chloride can be an efficient strategy. Thionyl chloride (SOCl₂) is a common reagent for this purpose.[11]
Experimental Protocol:
-
Acyl Chloride Formation: In a fume hood, add this compound (1.0 equiv.) to an excess of thionyl chloride (SOCl₂). A catalytic amount of DMF can be added to facilitate the reaction. Heat the mixture to reflux for 2-3 hours.[11]
-
Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude 4-(trifluoromethyl)nicotinoyl chloride is often used directly in the next step.
-
Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM or toluene. Cool the solution in an ice bath and add the desired amine (1.0-1.2 equiv.) and a base such as triethylamine or pyridine (B92270) (2.0-3.0 equiv.) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Reagent Stoichiometry for Amidation Protocols
| Protocol | Reagent | Equivalents |
| HATU-Mediated | This compound | 1.0 |
| Amine | 1.0 - 1.2 | |
| HATU | 1.0 - 1.5 | |
| DIPEA/TEA | 2.0 - 5.0 | |
| EDC/HOBt-Mediated | This compound | 1.0 |
| Amine | 1.0 - 1.2 | |
| EDC·HCl | 1.0 - 1.5 | |
| HOBt | 1.0 - 1.5 | |
| DIPEA/TEA (optional) | 1.0 - 3.0 | |
| Acyl Chloride | This compound | 1.0 |
| Thionyl Chloride | Excess | |
| Amine | 1.0 - 1.2 | |
| Triethylamine/Pyridine | 2.0 - 3.0 |
Table 2: Typical Reaction Conditions
| Protocol | Solvent | Temperature | Time |
| HATU-Mediated | DMF, DCM | Room Temperature | 1 - 18 h |
| EDC/HOBt-Mediated | DMF, DCM | Room Temperature | 12 - 24 h |
| Acyl Chloride | Toluene, DCM | 0 °C to Room Temp. | 1 - 4 h |
Visualization of Experimental Workflow
Caption: Generalized workflow for the amidation of this compound.
Conclusion
The protocols detailed in this application note provide robust and versatile methods for the amidation of this compound. The choice between using a coupling agent or proceeding through an acyl chloride intermediate will depend on the specific amine substrate, the desired scale of the reaction, and the available resources. These well-established procedures should serve as a valuable guide for researchers in the fields of medicinal chemistry, agrochemical synthesis, and materials science.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 9. peptide.com [peptide.com]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google Patents [patents.google.com]
Scale-up considerations for 4-(Trifluoromethyl)nicotinic acid synthesis
An essential intermediate in the manufacturing of pharmaceuticals and agrochemicals, 4-(Trifluoromethyl)nicotinic acid is particularly noteworthy for its role as a precursor to the insecticide flonicamid.[1][2] The presence of the trifluoromethyl group provides unique electronic and steric properties, enhancing the lipophilicity and metabolic stability of end products.[3][4] However, scaling up its synthesis from the laboratory to an industrial scale presents numerous challenges, including the need for cost-effective raw materials, manageable reaction conditions, and high overall yields.[5][6]
This document provides detailed application notes and protocols for the synthesis of this compound, with a focus on considerations for large-scale production.
Key Synthetic Routes and Scale-up Feasibility
Several synthetic pathways to this compound have been developed. The selection of an appropriate route for industrial production depends on factors such as raw material cost and availability, process safety, and overall efficiency.
Route 1: From Ethyl Trifluoroacetoacetate and Cyanoacetamide
This multi-step synthesis is frequently cited as a viable option for industrial production due to its relatively accessible starting materials and high yield.[1][7] The process involves cyclization, chlorination, hydrogenation, and hydrolysis.
Route 2: Hydrolysis of 4-(Trifluoromethyl)nicotinonitrile (B82138)
This method represents the final step in many synthetic sequences and involves the direct hydrolysis of the nitrile precursor to the carboxylic acid. It is a high-yielding reaction, often achieving yields of over 98%.[6][8][9]
Route 3: From 3-Cyanopyridine (B1664610)
This approach involves the reaction of 3-cyanopyridine with butyllithium (B86547) and bromotrifluoromethane. While offering a high total yield of around 63%, it requires cryogenic conditions and the use of hazardous organolithium reagents, posing significant challenges for scale-up.[5]
Route 4: From Trifluoroacetyl Chloride and Vinyl Ethyl Ether
This route involves an initial acylation, followed by cyclization and hydrolysis. While the raw materials are relatively inexpensive, the overall process can be lengthy.[6][10]
Comparative Data of Synthetic Routes
The following table summarizes quantitative data for the key synthetic routes, offering a comparison of their efficiency at different stages.
| Route | Starting Materials | Key Steps & Conditions | Intermediate Yields | Final Yield | Purity | Reference |
| 1 | Ethyl trifluoroacetoacetate, Cyanoacetamide | 1. Cyclization | Intermediate 1: Not specified | 38.6% (overall) | >98% | [1] |
| 2. Chlorination (POCl₃) | Intermediate 2: 72% | [1] | ||||
| 3. Hydrolysis (H₂SO₄) | Intermediate 3: 82% | [1] | ||||
| 4. Hydrogenation (Pd/C, 4 MPa H₂) | Intermediate 4: 80% | [1] | ||||
| 5. Final Hydrolysis (NaOH) | Final Product: 94% | [1] | ||||
| 2 | 4-(Trifluoromethyl)nicotinonitrile | Hydrolysis (NaOH, H₂O, 100°C) | N/A | 98.3% | Not specified | [6][8] |
| 3 | 3-Cyanopyridine | 1. Trifluoromethylation (-40°C) | Not specified | 63% (overall) | >98% | [5] |
| 2. Hydrolysis | [5] | |||||
| 4 | Trifluoroacetyl chloride, Vinyl ethyl ether | 1. Acylation (Pyridine, 10-15°C) | 68.5% | Not specified | Not specified | [10] |
| 2. Cyclization | [10] | |||||
| 3. Hydrolysis | [10] |
Experimental Protocols
Protocol 1: Synthesis via Ethyl Trifluoroacetoacetate and Cyanoacetamide
This protocol is adapted from a method described as suitable for industrial production.[1]
Step 1: Synthesis of 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine (Intermediate 1)
-
In a 250 mL four-necked round-bottomed flask equipped with an electric stirrer, add 20.0 g (0.11 mol) of ethyl trifluoroacetoacetate, 20 mL of ethanol, and 9.1 g (0.11 mol) of cyanoacetamide.
-
Heat the mixture to reflux. The solids will gradually dissolve, forming a yellow solution.
-
After 6 hours of reaction, add 6.4 g of a catalyst (not specified in the source) dropwise.
-
Continue the reaction and monitor by TLC.
Step 2: Synthesis of 2,6-dichloro-3-cyano-4-trifluoromethylpyridine (Intermediate 2)
-
Dissolve 18.7 g (0.10 mol) of Intermediate 1 in 56 mL of dichloroethane.
-
Add 35.0 g (0.23 mol) of phosphorus oxychloride (POCl₃).
-
At a temperature below 10°C, add 9.5 g (0.13 mol) of N,N-dimethylformamide (DMF) dropwise.
-
Heat the mixture to reflux and maintain for 4 hours.
-
Cool the reaction to 70°C and carefully pour it into an ice-water mixture.
-
Stir for 30 minutes, then separate the layers.
-
Extract the aqueous layer with dichloroethane (2 x 50 mL).
-
Combine the organic layers, dry with anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain a brown solid (15.9 g, 72% yield).
Step 3: Synthesis of 2,6-dichloro-4-trifluoromethylnicotinamide (Intermediate 3)
-
In a 100 mL flask, mix 33.0 g (0.14 mol) of Intermediate 2 and 2.1 g (0.02 mol) of sodium bromide.
-
Slowly add 40.6 g (0.33 mol) of 80% sulfuric acid at 30°C over 1 hour.
-
Heat the mixture to 95°C and monitor the reaction by TLC.
-
After 12 hours, cool to room temperature and pour into 100 g of ice water.
-
Filter the precipitate to obtain a white solid (29.0 g, 82% yield).
Step 4: Synthesis of 4-Trifluoromethylnicotinamide (Intermediate 4)
-
In an autoclave, place 25.9 g (0.10 mol) of Intermediate 3, 200 mL of anhydrous methanol, 23.3 g (0.24 mol) of anhydrous sodium carbonate, and 5 g of 5% Pd/C catalyst.
-
Replace the atmosphere with nitrogen twice, then fill with hydrogen to a pressure of 4 MPa.
-
Heat to 80°C and stir for 12 hours.
-
After the reaction is complete (monitored by TLC), cool to room temperature and filter.
-
Evaporate the solvent to obtain the product (15.3 g, 80% yield).
Step 5: Synthesis of this compound
-
In a 100 mL flask, combine 10.0 g (0.05 mol) of Intermediate 4 with 21.32 g (0.16 mol) of 30% sodium hydroxide (B78521) solution.
-
Heat to 100°C until the solid dissolves, forming a light yellow solution.
-
After 4 hours, cool the mixture to 30°C.
-
Adjust the pH to 3 with concentrated hydrochloric acid.
-
Cool, filter the precipitate, wash with a small amount of water, and dry to obtain the final product (9.4 g, 94% yield).
Protocol 2: Hydrolysis of 4-(Trifluoromethyl)nicotinonitrile
This protocol outlines the direct conversion of the nitrile to the final product.[6][9]
-
In a 1000 mL sealed four-neck reaction flask, add 150 g of sodium hydroxide and 500 mL of water. Stir until the sodium hydroxide is fully dissolved.[9]
-
Add 172.1 g of 4-(trifluoromethyl)nicotinonitrile to the sodium hydroxide solution.[9]
-
Heat the mixture to 100°C with stirring. Continue heating until the solid dissolves completely, resulting in a pale yellow, clear solution.[9]
-
Stop stirring and allow the reaction mixture to cool.
-
Adjust the pH to less than 1 with concentrated hydrochloric acid to precipitate the product.[6]
-
Collect the resulting white solid by filtration and dry to obtain this compound. A yield of 187.9 g (98.3%) has been reported with this method.[6][8]
Visualizations
The following diagrams illustrate the workflow for the synthesis of this compound.
Caption: Workflow for Route 1 Synthesis.
Caption: Scale-up considerations for different synthetic routes.
Scale-up Considerations and Challenges
When moving from laboratory-scale to industrial production of this compound, several factors must be carefully managed:
-
Reagent Handling and Safety: Many of the synthetic routes employ hazardous materials that require special handling protocols at a large scale. For instance, phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The use of butyllithium (BuLi) in Route 3 is particularly challenging due to its pyrophoric nature and the need for strictly anhydrous conditions and low temperatures.[5]
-
Thermal Management: Several steps in the synthesis are exothermic. Effective heat dissipation is crucial to prevent runaway reactions and ensure product quality. Large-scale reactors must have adequate cooling capacity.
-
Catalyst Management: The hydrogenation step in Route 1 utilizes a Palladium on carbon (Pd/C) catalyst.[1] On a large scale, the efficient recovery and potential recycling of this expensive catalyst are important economic considerations.
-
Waste Management: The synthesis generates various waste streams, including acidic and basic aqueous solutions and organic solvents. Environmentally responsible disposal and potential solvent recycling strategies are necessary for sustainable industrial production.
-
Product Isolation and Purification: Filtration and drying of the final product and intermediates need to be optimized for large quantities to ensure high purity and minimize product loss. The final precipitation step by pH adjustment is critical and must be carefully controlled to achieve consistent particle size and filterability.[6][9]
Conclusion
The synthesis of this compound for industrial purposes requires a careful evaluation of multiple synthetic pathways. The route starting from ethyl trifluoroacetoacetate and cyanoacetamide appears to be one of the most promising for scale-up, given that it uses readily available raw materials and has a high overall yield.[1] The direct hydrolysis of 4-(trifluoromethyl)nicotinonitrile is also highly efficient for the final step, provided the nitrile precursor is economically accessible.[6][8][9] For any chosen route, successful and safe scale-up hinges on robust process control, effective thermal management, and adherence to strict safety protocols for handling hazardous reagents.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 7. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Trifluoromethyl)nicotinic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of 4-(trifluoromethyl)nicotinic acid. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
| Problem / Observation | Potential Cause | Suggested Solution(s) |
| Low overall yield in multi-step synthesis from ethyl trifluoroacetoacetate. | Suboptimal conditions in one or more steps (cyclization, chlorination, hydrogenation, hydrolysis). The chlorination and hydrogenation steps are often problematic.[1] | Review and optimize each step individually. For instance, ensure anhydrous conditions for chlorination with POCl₃ and carefully control temperature and pressure during catalytic hydrogenation to avoid over-reduction.[1][2] |
| Formation of chlorinated side products. | Reaction of electron-rich intermediates with chlorinating agents. | Use a milder chlorinating agent or optimize the reaction conditions (e.g., lower temperature, controlled addition of reagent). |
| Incomplete hydrolysis of the nitrile or amide intermediate. | Insufficient reaction time, temperature, or concentration of the hydrolyzing agent (e.g., NaOH). | Increase reaction time, elevate the temperature to around 100°C, or use a higher concentration of the base. Monitor the reaction progress using TLC until the starting material is fully consumed.[3][4] |
| Reduction of the pyridine (B92270) ring or cyano group during hydrogenation. | Harsh hydrogenation conditions (high pressure or temperature) or an overly active catalyst.[1] | Use a less active catalyst or milder conditions. For example, control the hydrogen pressure at a lower level (e.g., <4 MPa) and maintain the temperature around 80°C.[3] The choice of catalyst and solvent can also be critical. |
| Difficulty in purification of the final product. | Presence of closely related impurities or unreacted starting materials. | Recrystallization from a suitable solvent system (e.g., petroleum ether: ethyl acetate) can be effective.[2] Alternatively, column chromatography may be necessary for challenging separations. Acid-base extraction can also be employed to isolate the carboxylic acid product.[4][5] |
| Low yield in the initial cyclization step. | Inefficient catalysis or suboptimal reaction conditions. | The use of a suitable base as a catalyst, such as potassium hydroxide (B78521) or an organic base like N-methylmorpholine, is crucial for the cyclization of ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide.[2][6] Refluxing in an appropriate solvent like ethanol (B145695) is also recommended.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most frequently cited synthetic routes start from:
-
Ethyl trifluoroacetoacetate and cyanoacetamide, which undergo cyclization, chlorination, hydrogenation, and hydrolysis.[2][3]
-
Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate, which is de-chlorinated via catalytic hydrogenation.[4][5]
-
3-cyanopyridine, which is trifluoromethylated and then hydrolyzed.[1]
Q2: What is a typical overall yield for the synthesis starting from ethyl trifluoroacetoacetate?
A2: With optimized conditions, the total yield can reach approximately 38.6%.[3] However, individual step yields can be much higher, with some reported as high as 94% for the final hydrolysis step.[3]
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is a commonly used method to track the progress of each reaction step by observing the disappearance of the starting material and the appearance of the product.[3]
Q4: What are the key safety precautions to consider during this synthesis?
A4: It is important to handle reagents like phosphorus oxychloride (POCl₃) and butyllithium (B86547) with extreme care in a well-ventilated fume hood, as they are corrosive and reactive.[1][2] Anhydrous conditions are necessary for several steps, and appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times.
Q5: Are there any alternative methods for the trifluoromethylation step?
A5: While not detailed in the primary synthesis routes for this specific molecule, general trifluoromethylation strategies include the use of electrophilic trifluoromethylating reagents (e.g., Togni's or Umemoto's reagents) or radical-based methods, which may offer broader functional group tolerance.[7]
Comparative Data of Synthesis Methods
The following table summarizes the reported yields for different synthetic steps and routes for this compound.
| Starting Material(s) | Key Steps | Reported Yield | Reference |
| Ethyl trifluoroacetoacetate & Cyanoacetamide | Cyclization, Chlorination, Hydrogenation, Hydrolysis | ~38.6% (overall) | [3] |
| Intermediate 4 (from the above route) | Hydrolysis | 94% | [3] |
| Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate | Catalytic Hydrogenation & Hydrolysis | 90.4% | [4][5] |
| 4-(Trifluoromethyl)nicotinonitrile | Hydrolysis | 98.3% | [4] |
| 2,6-dichloro-3-cyano-4-trifluoromethylpyridine | Hydrolysis & Hydrogenolysis | 91.2% | [2] |
Detailed Experimental Protocols
Protocol 1: Synthesis from Ethyl Trifluoroacetoacetate and Cyanoacetamide
This multi-step synthesis is one of the more common routes.
Step 1: Synthesis of 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine (Intermediate 1) [3]
-
In a 250 mL four-necked round-bottomed flask equipped with a stirrer, add 20.0 g (0.11 mol) of ethyl trifluoroacetoacetate, 20 mL of ethanol, and 9.1 g (0.11 mol) of cyanoacetamide.
-
Heat the mixture to reflux. The solids will gradually dissolve, forming a yellow solution.
-
After 6 hours of reaction, slowly add a solution of 6.4 g (0.11 mol) of potassium hydroxide in 20 mL of ethanol. A white solid will precipitate.
-
Continue to reflux for an additional 8 hours, monitoring the reaction by TLC.
-
After completion, distill off the solvent under normal pressure.
-
Cool the residue, filter, and dry to obtain the white powdery solid of Intermediate 1. (Yield: ~87%).
Step 2: Synthesis of 2,6-dichloro-3-cyano-4-trifluoromethylpyridine (Intermediate 2) [3]
-
Dissolve 18.7 g (0.10 mol) of Intermediate 1 in 56 mL of dichloroethane.
-
Add 35.0 g (0.23 mol) of phosphorus oxychloride (POCl₃).
-
At a low temperature (<10°C), add 9.5 g (0.13 mol) of N,N-dimethylformamide (DMF) dropwise.
-
Heat the mixture to reflux and react for 4 hours.
-
Cool to 70°C and carefully pour the mixture into an ice-water mixture.
-
Stir for 30 minutes, then separate the layers.
-
Extract the aqueous layer with dichloroethane (2 x 50 mL).
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and rotary evaporate to obtain Intermediate 2 as a brown solid. (Yield: ~72%).
Step 3 & 4: Hydrogenation and Hydrolysis Note: The order of these steps can be varied.[2]
Route A: Hydrogenation followed by Hydrolysis [3]
-
Hydrogenation to 3-cyano-4-trifluoromethylpyridine (Intermediate 4):
-
Place 25.9 g (0.10 mol) of the chlorinated intermediate (a related intermediate 3 is used in the reference, but the principle is the same for Intermediate 2) in an autoclave with 200 mL of anhydrous methanol, 23.3 g (0.24 mol) of anhydrous sodium carbonate, and 5 g of 5% Pd/C.
-
Replace the atmosphere with N₂ twice, then fill with hydrogen to a pressure of 4 MPa.
-
Heat to 80°C and stir for 12 hours.
-
After the reaction is complete (monitored by TLC), cool to room temperature, filter, and evaporate the solvent to obtain Intermediate 4. (Yield: ~80%).
-
-
Hydrolysis to this compound:
-
In a 100 mL flask, combine 10.0 g (0.05 mol) of Intermediate 4 and 21.32 g (0.16 mol) of a 30% sodium hydroxide solution.
-
Heat to 100°C and react for 4 hours.
-
Cool to 30°C and adjust the pH to 3 with concentrated hydrochloric acid.
-
Cool further, filter the precipitate, wash with a small amount of water, and dry to obtain the final product. (Yield: ~94%).
-
Protocol 2: Synthesis from Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate[4][5]
-
To a 100 mL three-necked flask, add 5g (0.0192 mol) of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate, 0.3g of 10% Pd/C (with 63.45% water content), 5.25g (0.0389 mol) of CH₃COONa·3H₂O, and 20 mL of ethanol.
-
Stir to dissolve the solids.
-
Replace the atmosphere with nitrogen three times, followed by hydrogen twice.
-
Stir the reaction at room temperature for 8 hours under a hydrogen atmosphere until hydrogen uptake ceases.
-
Filter to recover the palladium on carbon, washing the filter cake three times with ethanol.
-
Rotary evaporate the filtrate to remove the solvent.
-
Add 20 mL of water to the resulting solid and shake to dissolve.
-
Adjust the pH to 2-3 with hydrochloric acid.
-
Extract three times with ethyl acetate.
-
Combine the organic phases, wash three times with saturated brine, dry over anhydrous sodium sulfate, and rotary evaporate to obtain a pale yellow solid. (Yield: 90.4%).
Visualizations
Caption: Workflow for synthesis from ethyl trifluoroacetoacetate.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 158063-66-2 [chemicalbook.com]
- 6. CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 4-(Trifluoromethyl)nicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-(trifluoromethyl)nicotinic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Issue 1: Low Yield of Purified Product
Q1: My final yield of this compound is significantly lower than expected after purification. What are the potential causes and how can I improve it?
A1: Low recovery can stem from several factors throughout the purification process. Here are the common causes and troubleshooting steps:
-
Incomplete Precipitation/Crystallization: The product may be partially soluble in the mother liquor.
-
pH Adjustment: Ensure the pH is adjusted to the isoelectric point (typically around 2-3) to minimize solubility. Use a calibrated pH meter for accurate measurement.[1][2]
-
Cooling: Cool the solution slowly to allow for complete crystallization. A rapid crash-out can trap impurities and reduce the overall yield of pure product. If crystallization is too quick, consider reheating the solution and adding a small amount of additional solvent.
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Solvent Choice: If recrystallizing, ensure you are using an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
-
Losses During Extraction: The product may not be efficiently partitioning into the organic phase.
-
Solvent Polarity: Use a sufficiently polar organic solvent for extraction, such as ethyl acetate.[1][2]
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Number of Extractions: Perform multiple extractions (at least 3) with the organic solvent to maximize the recovery from the aqueous phase.[1][2]
-
Emulsion Formation: If an emulsion forms, it can trap the product. Try adding a small amount of brine or using a different solvent to break the emulsion.
-
-
Adsorption on Filtration Apparatus: The product can adhere to filter paper or other equipment.
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Washing: Wash the filter cake with a small amount of cold solvent to recover any adsorbed product.
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Transfer Losses: Minimize the number of transfer steps to reduce mechanical losses.
-
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting decision tree for low yield.
Issue 2: Product "Oiling Out" During Crystallization
Q2: During recrystallization, my this compound is separating as an oil instead of forming crystals. What causes this and how can I fix it?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This often happens when the solution is highly supersaturated or when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.
-
High Concentration of Impurities: The presence of impurities can lower the melting point of the mixture, leading to oiling out.
-
Initial Purification: Consider a preliminary purification step, such as an acid-base extraction, before attempting recrystallization.
-
Charcoal Treatment: If colored impurities are present, adding activated charcoal to the hot solution before filtration can help remove them.
-
-
Inappropriate Solvent System: The solvent may not be ideal for crystallization.
-
Solvent Polarity: Try a different solvent or a mixed solvent system. For nicotinic acid derivatives, mixtures of polar and non-polar solvents can be effective.
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Slower Cooling: Allow the solution to cool more slowly to give the molecules time to arrange into a crystal lattice. You can do this by letting the flask cool to room temperature before placing it in an ice bath.
-
-
High Supersaturation: If the solution is too concentrated, the product may crash out as an oil.
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Add More Solvent: Re-heat the solution until the oil redissolves and add a small amount of additional hot solvent before allowing it to cool again.
-
Troubleshooting Flowchart for "Oiling Out"
References
Technical Support Center: Palladium Catalyst Removal in 4-(Trifluoromethyl)nicotinic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 4-(Trifluoromethyl)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of palladium catalysts from the reaction mixture, ensuring the purity of the final active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of palladium contamination in the synthesis of this compound?
A1: Palladium contamination typically arises from the catalyst used in cross-coupling reactions, such as Suzuki-Miyaura or C-H activation/functionalization, which are common methods for synthesizing substituted nicotinic acids. Both heterogeneous catalysts (e.g., Pd/C) and homogeneous catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) can contribute to residual palladium in the crude product.
Q2: Why is it crucial to remove residual palladium from the final product?
A2: Palladium is a heavy metal with known toxicity. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict limits for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug product.[1] Exceeding these limits can lead to regulatory rejection and potential safety concerns.
Q3: What are the primary methods for removing palladium catalysts?
A3: The most common methods for palladium removal can be broadly categorized as:
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Filtration: Effective for heterogeneous catalysts like Pd/C, often using a filter aid like Celite.
-
Adsorption: Utilizing materials with a high surface area, such as activated carbon or silica (B1680970) gel, to adsorb the palladium species.
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Scavenging: Employing solid-supported reagents (scavenger resins) with functional groups that chelate to the palladium, allowing for its removal by filtration. Common functionalities include thiols, amines, and dimercaptotriazine (DMT).
-
Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor.
-
Extraction: Liquid-liquid extraction can be used to partition the palladium into a different phase, although it is often less efficient for achieving very low residual levels.[1]
Q4: How do I choose the best palladium removal method for my specific synthesis?
A4: The optimal method depends on several factors, including:
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The nature of the palladium species: Heterogeneous Pd/C can often be removed by simple filtration, while soluble homogeneous catalysts require more advanced techniques like scavenging or adsorption.
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The properties of your product: The solubility and stability of this compound in different solvents will influence your choice of solvent for washing, extraction, or scavenging.
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The desired level of purity: Achieving very low ppm levels of residual palladium often requires the use of highly efficient methods like scavenger resins.
-
Cost and scalability: For large-scale production, the cost and ease of implementation of the chosen method are important considerations.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of palladium from the synthesis of this compound and similar nitrogen-containing heterocyclic compounds.
Issue 1: High levels of residual palladium after filtration of Pd/C catalyst.
-
Possible Cause: Some palladium may have leached from the carbon support and is present as soluble or colloidal species in the filtrate. Simple filtration is not effective for removing these dissolved forms.
-
Troubleshooting Steps:
-
Employ a Scavenger: After the initial filtration of the Pd/C, treat the filtrate with a palladium scavenger. Thiol-functionalized silica scavengers (e.g., SiliaMetS® Thiol) are often effective.[2]
-
Activated Carbon Treatment: Pass the filtrate through a bed of activated carbon or stir the filtrate with activated carbon and then filter. This can adsorb the soluble palladium species.[2]
-
Optimize Filtration: Use a finer filter aid, such as a thick pad of Celite, to potentially trap finely dispersed colloidal palladium particles.
-
Issue 2: Incomplete palladium removal when using a scavenger resin.
-
Possible Cause 1: Incorrect scavenger selection. The effectiveness of a scavenger can depend on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the presence of other coordinating ligands in the reaction mixture.
-
Troubleshooting Steps:
-
Screen Scavengers: Perform small-scale screening experiments with different types of scavengers (e.g., thiol-based, amine-based, DMT-based) to identify the most effective one for your specific reaction conditions.
-
-
Possible Cause 2: Sub-optimal scavenging conditions. Factors such as time, temperature, and the amount of scavenger can significantly impact removal efficiency.
-
Troubleshooting Steps:
-
Increase Scavenger Equivalents: While a typical starting point is 4-8 molar equivalents relative to the residual palladium, increasing this amount may improve scavenging.
-
Increase Contact Time and/or Temperature: Allow for longer stirring times (e.g., 2-24 hours) or gently heat the mixture (e.g., to 40-50 °C) to enhance the kinetics of scavenging.
-
-
Possible Cause 3: Strong chelation of palladium to the nicotinic acid product. The nitrogen atom and the carboxylate group of the product can act as ligands, binding tightly to the palladium and making it less available for the scavenger.
-
Troubleshooting Steps:
-
pH Adjustment: Modifying the pH of the solution might disrupt the palladium-product complex, making the palladium more accessible to the scavenger.
-
Solvent Screening: The choice of solvent can influence the strength of the palladium-product interaction. Experiment with different solvents to find one that minimizes this chelation.
-
Issue 3: Significant product loss during purification.
-
Possible Cause: Non-specific adsorption of the this compound onto the purification medium, which is a common issue with activated carbon and some scavenger resins.[2]
-
Troubleshooting Steps:
-
Minimize Adsorbent/Scavenger Amount: Use the minimum amount of activated carbon or scavenger necessary to achieve the desired palladium removal. This can be determined through optimization experiments.
-
Thorough Washing: After filtration, wash the activated carbon or scavenger resin thoroughly with the reaction solvent to recover as much of the adsorbed product as possible.
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Alternative Scavengers: Screen for a scavenger with lower non-specific binding to your product.
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Consider Crystallization: If product loss remains high, crystallization may be a more suitable final purification step.
-
Data Presentation
The following tables summarize the typical performance of various palladium removal techniques. The actual efficiency will depend on the specific reaction conditions.
Table 1: Comparison of Palladium Removal Methods
| Removal Method | Typical Starting Pd Level (ppm) | Typical Final Pd Level (ppm) | Advantages | Disadvantages |
| Filtration (Pd/C) | >10,000 | 100 - 1,000 | Simple, fast, inexpensive for heterogeneous catalysts. | Ineffective for soluble/colloidal palladium. |
| Activated Carbon | 100 - 1,000 | 10 - 100 | Cost-effective, widely applicable.[3] | Can lead to product loss due to non-specific adsorption.[2] |
| Scavenger Resins | 100 - 1,000 | <1 - 50 | High efficiency and selectivity, predictable performance. | Higher cost than activated carbon. |
| Crystallization | 10 - 100 | <1 - 20 | Can provide very high purity product. | May require significant optimization, potential for yield loss. |
Table 2: Performance of Selected Palladium Scavenger Resins
| Scavenger Type | Example Product | Typical Efficiency | Target Palladium Species |
| Thiol-functionalized Silica | SiliaMetS® Thiol | >95% removal | Pd(0), Pd(II) |
| Dimercaptotriazine (DMT) | SiliaMetS® DMT | >98% removal | Pd(II) |
| Macroporous TMT | MP-TMT | >95% removal | Pd(0), Pd(II)[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrogenation and Subsequent Palladium Removal
This protocol describes a common synthesis route using a heterogeneous palladium catalyst.
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Hydrogenation Reaction: In a suitable reactor, combine the chlorinated precursor of this compound with 10% Pd/C (typically 5-10 mol%), a base (e.g., sodium acetate), and a solvent (e.g., ethanol).
-
Reaction Execution: Pressurize the reactor with hydrogen gas and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Initial Filtration: Depressurize the reactor and filter the reaction mixture through a pad of Celite to remove the bulk of the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Palladium Scavenging (if required): If analysis of the filtrate shows unacceptable levels of residual palladium, add a scavenger resin (e.g., SiliaMetS® Thiol, 4-8 molar equivalents relative to the initial palladium loading) to the filtrate.
-
Scavenging Procedure: Stir the mixture for 2-4 hours at room temperature. Monitor the palladium concentration if possible.
-
Final Filtration: Filter the mixture to remove the scavenger resin. Wash the resin with the solvent.
-
Work-up: Combine the filtrates and concentrate under reduced pressure. Proceed with the standard acid-base work-up and crystallization to isolate the pure this compound.
Protocol 2: Palladium Removal Using Activated Carbon
-
Preparation: After initial filtration of a heterogeneous catalyst (if used), dissolve the crude product in a suitable solvent.
-
Treatment: Add activated carbon (typically 5-20 wt% relative to the crude product) to the solution.
-
Adsorption: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 1-18 hours. The optimal time and temperature should be determined experimentally.[2]
-
Filtration: Filter the mixture through a thick pad of Celite to ensure complete removal of the fine carbon particles.
-
Washing and Isolation: Wash the Celite pad with fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate to obtain the purified product.
Protocol 3: Quantification of Residual Palladium using ICP-MS
-
Sample Preparation: Accurately weigh a sample of the final this compound product. Digest the sample using a validated method, typically involving microwave digestion with a mixture of concentrated nitric acid and hydrochloric acid.[4]
-
Standard Preparation: Prepare a series of calibration standards of known palladium concentrations in a matrix that matches the digested sample solution.
-
ICP-MS Analysis: Analyze the prepared sample and standards using an Inductively Coupled Plasma Mass Spectrometer (ICP-MS). The instrument is calibrated with the standards, and the concentration of palladium in the sample is determined.
Visualizations
Caption: Experimental workflow for synthesis and purification.
Caption: Troubleshooting logic for high residual palladium.
References
Technical Support Center: Synthesis of 4-(Trifluoromethyl)nicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of 4-(Trifluoromethyl)nicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Several synthetic routes are commonly employed, with the most prevalent starting from ethyl trifluoroacetoacetate and cyanoacetamide. This multi-step process involves cyclization, chlorination, catalytic hydrogenation, and hydrolysis.[1][2] Alternative methods include the trifluoromethylation of 3-cyanopyridine (B1664610) and a route starting from trifluoroacetyl chloride and vinyl ethyl ether.[1][3]
Q2: What are the key challenges and potential byproduct formations in the primary synthetic route?
A2: The primary synthetic route from ethyl trifluoroacetoacetate is robust but can present challenges at specific stages. Key issues include incomplete or excessive chlorination, partial reduction of the pyridine (B92270) ring during hydrogenation, and incomplete hydrolysis of the nitrile intermediate.[1][3] These challenges can lead to a range of byproducts that complicate purification and reduce overall yield.
Troubleshooting Guides
Problem 1: Low Yield and Impurities after Chlorination
Q1.1: I am observing a low yield and a mixture of products after the chlorination of 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine. What are the likely byproducts?
A1.1: Incomplete chlorination and over-chlorination are the primary sources of byproducts in this step.
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Incomplete Chlorination: The most common byproduct is the mono-chloro intermediate, 2-chloro-6-hydroxy-4-(trifluoromethyl)nicotinonitrile . This arises from insufficient reaction time, temperature, or quantity of the chlorinating agent (e.g., POCl₃).
-
Over-chlorination: Under harsh conditions or with certain chlorinating agents like phosphorus pentachloride, the formation of highly chlorinated byproducts is possible, though less common with standard POCl₃ protocols.[4]
Troubleshooting Steps:
| Parameter | Recommended Adjustment | Rationale |
| Reaction Time | Increase reaction time and monitor progress by TLC or HPLC. | Ensures the reaction proceeds to completion, converting the mono-chloro intermediate to the desired dichloro product. |
| Temperature | Gradually increase the reaction temperature, while carefully monitoring for degradation. | Enhances the rate of the second chlorination step. |
| Reagent Stoichiometry | Ensure at least two equivalents of the chlorinating agent are used per equivalent of the dihydroxy pyridine. | Provides sufficient reagent to replace both hydroxyl groups. |
Purification Protocol:
-
The desired 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine can typically be separated from the more polar mono-chloro byproduct by silica (B1680970) gel column chromatography.
Problem 2: Complex Mixture of Products after Catalytic Hydrogenation
Q2.1: My catalytic hydrogenation of 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine is resulting in multiple products, and the yield of the desired 3-cyano-4-(trifluoromethyl)pyridine is low. What are the potential side reactions?
A2.1: The primary side reaction during this step is the partial reduction of the pyridine ring, leading to tetrahydropyridine (B1245486) and piperidine (B6355638) derivatives.[1][3] Reduction of the cyano group to an aminomethyl group can also occur, though it is less frequently reported as a major issue in this specific synthesis.
Potential Byproducts:
| Byproduct Structure | Chemical Name | Formation Mechanism |
| 4-(Trifluoromethyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile | Partial reduction of the pyridine ring. | |
| 4-(Trifluoromethyl)piperidine-3-carbonitrile | Complete reduction of the pyridine ring. |
Troubleshooting Steps:
| Parameter | Recommended Adjustment | Rationale |
| Catalyst Selection | Use a less active catalyst or decrease the catalyst loading. Pd/C is standard; variations in its activity can be tested. | A highly active catalyst can promote over-reduction of the aromatic ring. |
| Hydrogen Pressure | Lower the hydrogen pressure. | High pressure can favor the complete saturation of the pyridine ring. |
| Temperature | Perform the reaction at a lower temperature. | Reduces the rate of over-hydrogenation. |
| Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed. | Prevents further reduction of the desired product. |
Purification Protocol:
-
The aromatic desired product can be separated from the more polar and basic reduced byproducts by extraction. Acid-base extraction can be effective, as the piperidine byproducts are more basic. Column chromatography can also be employed.
Problem 3: Presence of Amide Impurity in the Final Product
Q3.1: After the final hydrolysis step, I am finding it difficult to separate an impurity from my this compound. What is this likely impurity and how can I remove it?
A3.1: The most probable impurity is 4-(trifluoromethyl)nicotinamide (B149125) , resulting from incomplete hydrolysis of the nitrile intermediate (4-(trifluoromethyl)nicotinonitrile).
Troubleshooting Steps:
| Parameter | Recommended Adjustment | Rationale |
| Reaction Time | Increase the duration of the hydrolysis. | Ensures complete conversion of the amide intermediate to the carboxylic acid. |
| Base Concentration | Increase the concentration of the base (e.g., NaOH or KOH). | More stringent conditions can drive the hydrolysis of the stable amide to completion. |
| Temperature | Increase the reaction temperature. | Accelerates the rate of the second hydrolysis step (amide to carboxylic acid). |
Purification Protocol:
-
Recrystallization: this compound and 4-(trifluoromethyl)nicotinamide have different solubilities. Recrystallization from a suitable solvent system (e.g., water-ethanol mixtures) can effectively separate the two.
-
pH Adjustment and Extraction: The carboxylic acid is significantly more acidic than the amide. By carefully adjusting the pH of an aqueous solution, the carboxylic acid can be selectively protonated and extracted into an organic solvent, leaving the more water-soluble amide in the aqueous phase.
Experimental Protocols & Visualizations
Key Experimental Protocol: Synthesis via Ethyl Trifluoroacetoacetate
A representative experimental procedure is summarized below.[2]
| Step | Reactants | Reagents & Solvents | Key Parameters | Product |
| 1. Cyclization | Ethyl trifluoroacetoacetate, Cyanoacetamide | Ethanol, Potassium hydroxide | Reflux | 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine |
| 2. Chlorination | 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (catalyst) | Reflux | 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine |
| 3. Hydrogenation | 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine | H₂, Pd/C catalyst, Methanol, Sodium carbonate | 4 MPa H₂, 80°C | 4-(Trifluoromethyl)nicotinonitrile |
| 4. Hydrolysis | 4-(Trifluoromethyl)nicotinonitrile | Sodium hydroxide, Water | 100°C | This compound |
Diagrams
References
- 1. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. Page loading... [guidechem.com]
- 3. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 4. WO1998043958A1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt and its tautomers - Google Patents [patents.google.com]
Troubleshooting low yield in the hydrolysis of 4-(trifluoromethyl)nicotinonitrile.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the hydrolysis of 4-(trifluoromethyl)nicotinonitrile (B82138) to 4-(trifluoromethyl)nicotinic acid.
Troubleshooting Guides
This section addresses common issues encountered during the hydrolysis of 4-(trifluoromethyl)nicotinonitrile.
Issue 1: Low yield of this compound with significant recovery of starting material.
This often indicates that the reaction has not gone to completion. Several factors could be contributing to this issue.
| Potential Cause | Recommended Solution |
| Insufficient Reaction Time or Temperature | The hydrolysis of nitriles, particularly electron-deficient ones, can be slow. Monitor the reaction progress using an appropriate analytical technique such as TLC, GC, or LC-MS. If the reaction has stalled, consider increasing the reaction time or temperature. For basic hydrolysis, temperatures are often elevated to reflux conditions (around 100°C) for several hours.[1][2][3] |
| Inadequate Concentration of Acid or Base | The concentration of the hydrolyzing agent (acid or base) is critical. For basic hydrolysis, a significant excess of base (e.g., sodium hydroxide) is often used to drive the reaction to completion.[3][4] For acidic hydrolysis, a strong acid like hydrochloric acid is typically used at reflux temperatures.[1] |
| Poor Solubility of Starting Material | 4-(trifluoromethyl)nicotinonitrile may have limited solubility in purely aqueous solutions. The addition of a co-solvent, such as ethanol (B145695) or methanol, can improve solubility and facilitate the reaction.[5][6] |
Issue 2: Isolation of a neutral compound instead of the desired carboxylic acid.
The most common neutral byproduct in nitrile hydrolysis is the corresponding amide, in this case, 4-(trifluoromethyl)nicotinamide (B149125). Its formation indicates incomplete hydrolysis.
| Potential Cause | Recommended Solution |
| Incomplete Hydrolysis | The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[4][7] Milder reaction conditions (lower temperature, shorter reaction time, or less concentrated base) can sometimes lead to the accumulation of this amide.[8] To convert the isolated amide to the desired carboxylic acid, you can resubject it to the hydrolysis conditions, potentially for a longer duration or at a higher temperature. |
| Premature Work-up | If the reaction is stopped and worked up before all the amide has been hydrolyzed, it will be isolated as a byproduct. Ensure complete conversion by monitoring the reaction. |
Issue 3: Low yield with the formation of colored impurities or tar.
This suggests decomposition of the starting material or product, which can be caused by harsh reaction conditions.
| Potential Cause | Recommended Solution |
| Hydrolysis of the Trifluoromethyl Group | The trifluoromethyl group on the pyridine (B92270) ring can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to the formation of the corresponding carboxylic acid at that position and other degradation products.[1][9] This is more likely to occur at very high temperatures or with prolonged exposure to strong acids or bases. If you suspect this is occurring, try using milder conditions (e.g., lower temperature, shorter reaction time, or a less concentrated acid/base). |
| Side Reactions of the Pyridine Ring | The pyridine ring itself can be susceptible to side reactions under strongly acidic or basic conditions, especially at elevated temperatures. This can lead to polymerization or the formation of colored impurities. Careful control of the reaction temperature is crucial. |
| Poor Quality of Starting Material | Impurities in the starting 4-(trifluoromethyl)nicotinonitrile can lead to side reactions and discoloration. Ensure the purity of your starting material before beginning the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the hydrolysis of 4-(trifluoromethyl)nicotinonitrile?
Reported yields for the hydrolysis of 4-(trifluoromethyl)nicotinonitrile to this compound vary depending on the reaction conditions, but high yields are achievable. Under optimized basic conditions (e.g., using sodium hydroxide (B78521) in water at 100°C), yields of up to 98.3% have been reported.[2][3][4]
Q2: Which is better for this hydrolysis: acidic or basic conditions?
Both acidic and basic conditions can be used to hydrolyze 4-(trifluoromethyl)nicotinonitrile.[1] However, the majority of literature procedures for this specific conversion utilize basic hydrolysis, most commonly with sodium hydroxide.[3][4] Basic hydrolysis is often preferred for its typically faster reaction rates with electron-deficient nitriles.
Q3: How can I monitor the progress of the reaction?
You can monitor the disappearance of the starting material, 4-(trifluoromethyl)nicotinonitrile, and the appearance of the product, this compound, using techniques such as:
-
Thin Layer Chromatography (TLC): This is a quick and simple method to qualitatively follow the reaction.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the relative amounts of starting material, intermediate, and product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This can be used to identify the masses of the components in the reaction mixture, confirming the presence of the product and any potential byproducts.
Q4: What is the work-up procedure for this reaction?
After the hydrolysis is complete under basic conditions, the reaction mixture will contain the sodium salt of this compound. To isolate the free carboxylic acid, the mixture should be cooled and then acidified with a strong acid, such as concentrated hydrochloric acid, to a pH of less than 1.[3][4] This will precipitate the this compound, which can then be collected by filtration, washed with cold water, and dried.
Q5: Can the intermediate amide be isolated?
Yes, under milder basic conditions, it is possible to isolate the 4-(trifluoromethyl)nicotinamide intermediate.[8] If you wish to obtain the amide as the final product, you should use less stringent conditions (e.g., lower temperature or shorter reaction time) and carefully monitor the reaction to stop it at the amide stage.
Quantitative Data
The following table summarizes various reported conditions and yields for the hydrolysis of 4-(trifluoromethyl)nicotinonitrile.
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Hydroxide | Water | 80 | Not Specified | 76.5 | [1][3] |
| Sodium Hydroxide | Water | 100 | Not Specified | 84.7 | [1][3] |
| Sodium Hydroxide | Water | 100 | Not Specified | 98.3 | [2][3][4] |
| Base (1-5 equiv.) | Not Specified | 60-100 | 5-10 | Not Specified | [1] |
Experimental Protocols
Protocol 1: High-Yield Basic Hydrolysis [2][3][4]
-
In a sealed four-neck reaction flask, dissolve 150 g of sodium hydroxide in 500 mL of water and stir until fully dissolved.
-
Add 172.1 g of 4-(trifluoromethyl)nicotinonitrile to the sodium hydroxide solution.
-
Heat the mixture to 100°C with stirring. Continue heating until the solid dissolves completely, resulting in a pale yellow, clear solution.
-
Stop stirring and cool the reaction mixture.
-
Carefully adjust the pH of the solution to less than 1 by adding concentrated hydrochloric acid. This will cause the product to precipitate.
-
Collect the white solid by filtration.
-
Dry the solid to obtain this compound. A reported yield using this method is 187.9 g (98.3%).
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart to diagnose and resolve low yield issues.
General Hydrolysis Pathway and Potential Pitfalls
Caption: The hydrolysis pathway and common side reactions.
References
- 1. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of 4-(Trifluoromethyl)nicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(trifluoromethyl)nicotinic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: From Ethyl Trifluoroacetoacetate and Cyanoacetamide
This multi-step synthesis involves cyclization, chlorination, catalytic hydrogenation, and hydrolysis.
Troubleshooting Table
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in cyclization step | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect base or solvent. | - Monitor the reaction progress using TLC. - Ensure the reaction is heated to reflux. - Use potassium hydroxide (B78521) in ethanol (B145695) for optimal results. |
| Low yield during chlorination | - Incomplete reaction. - Degradation of the product. | - Monitor the reaction by TLC to ensure completion. - Control the reaction temperature carefully, as overheating can lead to decomposition. |
| Reduction of the cyano group during catalytic hydrogenolysis | - Harsh reaction conditions. - Over-reduction of the cyano group to an amine. | - Optimize hydrogen pressure and reaction time. - Consider a milder reducing agent or a more selective catalyst. |
| Partial reduction of the pyridine (B92270) ring during catalytic hydrogenolysis | - Catalyst poisoning. - Non-selective catalyst. | - Use a fresh, high-quality catalyst. - Screen different catalysts (e.g., Pd/C, PtO2) to find one with better selectivity for this substrate. |
| Incomplete hydrolysis of the nitrile | - Insufficient reaction time or temperature. - Inadequate concentration of acid or base. | - Increase the reaction time and/or temperature. - Use a higher concentration of the hydrolyzing agent (e.g., NaOH or HCl). |
Experimental Protocol: Synthesis from Ethyl Trifluoroacetoacetate and Cyanoacetamide [1]
-
Cyclization: Ethyl trifluoroacetoacetate and cyanoacetamide are reacted in the presence of a base such as potassium hydroxide in ethanol at reflux to form 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine.
-
Chlorination: The intermediate from the previous step is treated with a chlorinating agent like phosphorus oxychloride to yield 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine.
-
Catalytic Hydrogenation: The dichloro intermediate is subjected to catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) to remove the chlorine atoms, yielding 3-cyano-4-(trifluoromethyl)pyridine.
-
Hydrolysis: The cyano group is hydrolyzed to a carboxylic acid using a strong acid or base (e.g., NaOH followed by acidification with HCl) to produce this compound.
Route 2: From 3-Cyanopyridine
This route involves the introduction of the trifluoromethyl group onto the pyridine ring.
Troubleshooting Table
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of trifluoromethylation | - Incomplete lithiation. - Inefficient reaction with the trifluoromethyl source. - Strict anhydrous conditions not maintained. | - Ensure the butyllithium (B86547) is fresh and properly titrated. - Optimize the reaction temperature and time for the addition of the trifluoromethylating agent. - Use oven-dried glassware and anhydrous solvents to prevent quenching of the organolithium intermediate. |
| Formation of side products | - Reaction with atmospheric CO2. - Dimerization or polymerization of intermediates. | - Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. - Control the reaction temperature to minimize side reactions. |
Experimental Protocol: Synthesis from 3-Cyanopyridine [2]
-
Lithiation: 3-Cyanopyridine is reacted with butyllithium in the presence of tetramethylethylenediamine (TMEDA) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-40°C to -30°C).
-
Trifluoromethylation: The resulting lithiated intermediate is reacted with a trifluoromethyl source, such as bromotrifluoromethane, to introduce the CF3 group.
-
Hydrolysis: The intermediate 4-(trifluoromethyl)-3-cyanopyridine is then hydrolyzed with sodium hydroxide in water at elevated temperatures (60-100°C), followed by acidification to yield this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the final product?
A1: Common impurities can include unreacted starting materials, intermediates from the synthetic route, and byproducts from side reactions. For example, in the synthesis from ethyl trifluoroacetoacetate, you might find residual chlorinated intermediates or the corresponding amide if hydrolysis is incomplete.
Q2: How can I purify the final product?
A2: Purification is typically achieved through recrystallization from a suitable solvent system, such as petroleum ether and ethyl acetate.[3] The pH adjustment during workup is also a critical purification step, as it allows for the precipitation of the acidic product from the aqueous solution.[4]
Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A3: Thin-layer chromatography (TLC) is a valuable tool for monitoring the progress of the reaction.[1] To assess the purity and confirm the structure of the final product, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS) are recommended.
Q4: Are there any safety precautions I should be aware of?
A4: Yes, many of the reagents used in these syntheses are hazardous. For example, butyllithium is highly pyrophoric and requires careful handling under an inert atmosphere. Phosphorus oxychloride is corrosive and reacts violently with water. Always consult the safety data sheets (SDS) for all chemicals and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Visualizations
Diagram 1: Synthetic Pathway and Potential Side Reactions
Caption: Synthetic routes to this compound and potential side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. Page loading... [guidechem.com]
- 2. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
Optimizing reaction conditions for the synthesis of flonicamid
Welcome to the technical support center for the synthesis of flonicamid (B1672840). This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and resolve common issues encountered during the synthesis of flonicamid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for flonicamid?
A1: The most common and efficient synthesis of flonicamid is a two-step process. The first step involves the acyl chlorination of 4-trifluoromethylnicotinic acid to produce 4-trifluoromethylnicotinoyl chloride. The second step is the amidation of this intermediate with aminoacetonitrile (B1212223) hydrochloride to yield flonicamid.[1][2]
Q2: What are the critical parameters to control in the first step (acyl chlorination)?
A2: Key parameters for the acyl chlorination of 4-trifluoromethylnicotinic acid include the choice of chlorinating agent, catalyst, solvent, reaction temperature, and reaction time. Thionyl chloride or oxalyl chloride are common chlorinating agents, often used with a catalytic amount of N,N-dimethylformamide (DMF) or pyridine (B92270).[2] The reaction is typically performed in an inert solvent like toluene (B28343) or dichloromethane (B109758) at temperatures ranging from 40 to 110°C for 4 to 5 hours.[2]
Q3: What factors are crucial for the second step (amidation)?
A3: For the amidation of 4-trifluoromethylnicotinoyl chloride, important factors include the molar ratio of the reactants, the choice of base (acid scavenger), solvent, and reaction temperature. An appropriate base is necessary to neutralize the hydrochloric acid generated during the reaction. The reaction temperature is typically maintained between 0 and 100°C.[2]
Q4: How can the purity of the final flonicamid product be assessed?
A4: The purity of synthesized flonicamid can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3][4] These methods can also be used to identify and quantify any impurities or byproducts.
Troubleshooting Guide
Problem 1: Low Yield of Flonicamid
Possible Cause 1.1: Incomplete Acyl Chlorination
-
Symptoms: Lower than expected yield of the final product, presence of unreacted 4-trifluoromethylnicotinic acid in the reaction mixture.
-
Troubleshooting:
-
Verify Reagent Quality: Ensure the chlorinating agent (e.g., thionyl chloride) is fresh and has not been decomposed by moisture.
-
Optimize Catalyst: Use a suitable catalyst such as DMF or pyridine to accelerate the reaction. The catalyst amount is typically 0.1% to 5% of the 4-trifluoromethylnicotinic acid amount.[2]
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Adjust Temperature and Time: Ensure the reaction is heated to an adequate temperature (40-110°C) for a sufficient duration (4-5 hours) to drive the reaction to completion.[2]
-
Possible Cause 1.2: Inefficient Amidation Reaction
-
Symptoms: Low conversion of the acyl chloride intermediate to flonicamid.
-
Troubleshooting:
-
Molar Ratio: Adjust the molar ratio of 4-trifluoromethylnicotinic acid to aminoacetonitrile hydrochloride. A ratio of 1:1 to 1:2 is often recommended.[2]
-
Choice of Base: The selection of the base is critical. Inorganic bases like sodium bicarbonate or sodium carbonate, or organic bases like triethylamine (B128534) can be used. The choice of base can significantly impact the yield.
-
Temperature Control: Maintain the optimal temperature for the amidation reaction, which is typically between 20-50°C.[2]
-
Possible Cause 1.3: Product Loss During Work-up and Purification
-
Symptoms: Significant decrease in product mass after purification steps.
-
Troubleshooting:
-
Extraction Solvent: Use an appropriate solvent for extraction, such as ethyl acetate, to ensure efficient recovery of flonicamid from the aqueous layer.
-
Washing Steps: Minimize the number of washing steps or use saturated brine to reduce the loss of water-soluble product.
-
Purification Method: While older methods relied on column chromatography which could lead to product loss, newer procedures often yield a high-purity solid directly upon filtration after the reaction, which can be washed with water and dried.[1][2]
-
Problem 2: Impure Flonicamid Product
Possible Cause 2.1: Presence of Unreacted Starting Materials
-
Symptoms: Peaks corresponding to 4-trifluoromethylnicotinic acid or 4-trifluoromethylnicotinoyl chloride in the analytical chromatogram of the final product.
-
Troubleshooting:
-
Reaction Monitoring: Monitor the progress of both reaction steps using techniques like Thin Layer Chromatography (TLC) or HPLC to ensure complete conversion of starting materials.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the amine can help to ensure the complete consumption of the acyl chloride.
-
Possible Cause 2.2: Formation of Side Products
-
Symptoms: Unexpected peaks in the analytical chromatogram.
-
Troubleshooting:
-
Temperature Control: Avoid excessive temperatures during both reaction steps, as this can lead to the formation of degradation products.
-
Moisture Control: Both reaction steps should be carried out under anhydrous conditions where appropriate, as the acyl chloride intermediate is sensitive to moisture.
-
Purification: If impurities are present, recrystallization from a suitable solvent system can be employed to improve the purity of the final product.
-
Data Presentation
Table 1: Optimization of Acyl Chlorination of 4-Trifluoromethylnicotinic Acid
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chlorinating Agent | Thionyl Chloride | Oxalyl Chloride | Triphosgene |
| Catalyst | DMF | Pyridine | Triethylamine |
| Solvent | Toluene | Dichloromethane | Xylene |
| Temperature | 40-80°C | 60-100°C | 80-110°C |
| Reaction Time | 4-5 hours | 3-4 hours | 2-3 hours |
| Typical Yield | High | High | High |
Note: The table presents common ranges and reagents for the acyl chlorination step as described in various patents. Specific yields are highly dependent on the exact combination of parameters.
Table 2: Optimization of Amidation for Flonicamid Synthesis
| Parameter | Condition A | Condition B | Condition C |
| Base | Sodium Bicarbonate | Sodium Carbonate | Triethylamine |
| Solvent | Water/Toluene | Water/Toluene | Toluene/THF |
| Temperature | 20°C | 20°C | 0-25°C |
| Reaction Time | 2 hours | 2 hours | 10 hours |
| Reported Yield | 91.7%[2] | 91.3%[2] | 86.73%[1] |
| Purity | 99.7%[2] | 99.7%[2] | Not specified |
Experimental Protocols
Protocol 1: Synthesis of 4-Trifluoromethylnicotinoyl Chloride
-
To a solution of 4-trifluoromethylnicotinic acid in an inert organic solvent (e.g., toluene, at a mass ratio of 1:3-10), add a catalytic amount of N,N-dimethylformamide (0.1-5% of the acid's mass).[2]
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Add the acyl chlorination reagent (e.g., thionyl chloride, oxalyl chloride, or triphosgene) with a molar ratio of 4-trifluoromethylnicotinic acid to the chlorinating agent of 1:0.3-2.[2]
-
Heat the reaction mixture to a temperature between 40-110°C and maintain for 4-5 hours.[2]
-
After the reaction is complete, the resulting solution of 4-trifluoromethylnicotinoyl chloride can be used directly in the next step.
Protocol 2: Synthesis of Flonicamid
-
In a separate reaction vessel, prepare an aqueous solution of aminoacetonitrile hydrochloride and an acid-binding agent (e.g., sodium carbonate or sodium bicarbonate). The molar ratio of 4-trifluoromethylnicotinic acid (from the previous step) to the acid-binding agent should be 1:1-3.[2]
-
Cool the aqueous solution to the desired reaction temperature (typically 20-50°C).[2]
-
Slowly add the solution of 4-trifluoromethylnicotinoyl chloride from Protocol 1 to the aqueous solution of aminoacetonitrile.
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Stir the reaction mixture for 2-3 hours.[2]
-
The solid product (flonicamid) will precipitate out of the solution.
-
Collect the solid by filtration, wash it with water, and dry to obtain the final product.
Visualizations
Caption: Workflow for the two-step synthesis of flonicamid.
Caption: Troubleshooting decision tree for low flonicamid yield.
References
- 1. CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google Patents [patents.google.com]
- 2. CN113929621A - Synthesis method of flonicamid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Dissipation Kinetics and Safety Evaluation of Flonicamid in Four Various Types of Crops - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 4-(Trifluoromethyl)nicotinic acid in acidic and basic conditions
This technical support center provides guidance on the stability of 4-(Trifluoromethyl)nicotinic acid in acidic and basic conditions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic solutions?
A1: this compound is generally considered to be highly stable in acidic conditions. The trifluoromethyl (-CF3) group attached to the pyridine (B92270) ring is robust and resistant to hydrolysis under typical experimental conditions.[1][2] The synthesis of this compound often involves a final precipitation step using concentrated hydrochloric acid, indicating its short-term stability even in strong acid.[3][4] For long-term storage in solution, a slightly acidic to neutral pH is recommended.
Q2: What is the stability of this compound in basic solutions?
Q3: What are the potential degradation pathways for this compound?
A3: While this compound is very stable, hypothetical degradation under extremely harsh conditions could involve two main pathways. The most likely pathway, requiring extreme conditions, is the hydrolysis of the trifluoromethyl group to a carboxylic acid. Another possibility is the degradation of the pyridine ring itself, similar to the metabolic pathways of nicotinic acid, though this is less likely under typical laboratory chemical stress conditions.[1][7]
Q4: Are there any known incompatibilities with common acids or bases?
A4: There are no widely reported incompatibilities with common laboratory acids (e.g., HCl, H₂SO₄) and bases (e.g., NaOH, KOH) under standard use. The compound is a carboxylic acid and will react with bases to form a salt, which is a standard acid-base reaction and not a degradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of compound in acidic solution | 1. Incorrect Storage: Prolonged storage at very high temperatures. 2. Oxidative Degradation: Presence of strong oxidizing agents. 3. Photodegradation: Exposure to UV light. | 1. Store solutions at recommended temperatures (refrigerated or room temperature as appropriate) and for defined periods. 2. Avoid the presence of strong oxidizing agents unless part of a specific reaction. 3. Protect solutions from light by using amber vials or storing them in the dark. |
| Unexpected peaks in HPLC after basic treatment | 1. Impurity in Starting Material: The new peak may have been present in the initial batch of the acid. 2. Reaction with Solvent: The compound may be reacting with the solvent under basic conditions. 3. Slow Degradation: Prolonged exposure to high concentrations of base at elevated temperatures may be causing slow degradation. | 1. Run a control of the starting material dissolved in a neutral solvent. 2. Ensure the chosen solvent is stable under the experimental conditions. 3. If performing a forced degradation study, this may be an expected result. To avoid it in other applications, reduce the temperature, concentration of the base, or the duration of exposure. |
| Inconsistent results in stability studies | 1. Variable pH: The pH of the solution is not well-controlled. 2. Temperature Fluctuations: Inconsistent incubation temperatures. 3. Inconsistent Analytical Method: Variability in the HPLC or other analytical methods. | 1. Use appropriate buffers to maintain a constant pH throughout the experiment.[8] 2. Use a calibrated incubator or water bath. 3. Ensure the analytical method is validated for stability-indicating assays. |
Stability Data Summary
Specific quantitative stability data for this compound is not extensively available in the literature. The following table provides an inferred stability profile based on its chemical properties and behavior during synthesis. Users should confirm stability for their specific experimental conditions.
| Condition | Concentration | Temperature | Duration | Expected Stability |
| Acidic | 0.1 M - 1 M HCl | Room Temperature | Up to 24 hours | High |
| Acidic | 0.1 M - 1 M HCl | 60°C - 80°C | Up to 8 hours | Likely High |
| Basic | 0.1 M - 1 M NaOH | Room Temperature | Up to 24 hours | High |
| Basic | 0.1 M - 1 M NaOH | 60°C - 80°C | Up to 8 hours | Moderate to High |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound. The goal is to achieve 5-20% degradation to identify potential degradation products and validate a stability-indicating analytical method.[9][10]
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M and 0.1 M
-
Water (HPLC grade)
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Methanol or Acetonitrile (HPLC grade)
-
pH meter
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HPLC system with a UV detector
-
Calibrated oven or water bath
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of water and methanol).
3. Acidic Degradation:
-
To a vial, add an aliquot of the stock solution and an equal volume of 1 M HCl.
-
Incubate the vial at 60°C.
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Before HPLC analysis, neutralize the samples with an equivalent amount of 1 M NaOH.
-
Dilute the samples to a suitable concentration with the mobile phase.
4. Basic Degradation:
-
To a vial, add an aliquot of the stock solution and an equal volume of 1 M NaOH.
-
Incubate the vial at 60°C.
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Before HPLC analysis, neutralize the samples with an equivalent amount of 1 M HCl.
-
Dilute the samples to a suitable concentration with the mobile phase.
5. Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of the untreated sample at the initial time point.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Hypothetical degradation pathways of this compound under harsh conditions.
References
- 1. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmasm.com [pharmasm.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
Technical Support Center: Characterization of Impurities in 4-(Trifluoromethyl)nicotinic Acid
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the characterization of impurities in 4-(Trifluoromethyl)nicotinic acid. The following sections address common questions and troubleshooting scenarios encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
Impurities in this compound can originate from several sources throughout the manufacturing process and storage.[1][2] These are broadly categorized as:
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Process-Related Impurities: These arise from the synthetic route used to manufacture the final product. They can include unreacted starting materials, intermediates that were not fully converted, by-products from side reactions, and residual reagents or catalysts.[1][3][4]
-
Degradation Products: These impurities form during storage or handling of the substance due to exposure to light, heat, or reactive atmospheric conditions.
-
Residual Solvents: Organic volatile compounds used during the synthesis and purification steps that are not completely removed.[4]
Q2: What are some common process-related impurities that could be present?
Based on common synthetic routes for this compound, several potential process-related impurities can be anticipated.[5][6][7][8] The table below summarizes some of these potential impurities and their origins.
| Impurity Name | Chemical Structure | Potential Origin | Molecular Weight ( g/mol ) |
| 3-Cyanopyridine | C₆H₄N₂ | Starting Material | 104.11 |
| 4-(Trifluoromethyl)nicotinonitrile | C₇H₃F₃N₂ | Intermediate | 172.11 |
| Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate | C₈H₃Cl₂F₃NO₂ | Starting Material/Intermediate | 288.02 |
| 4-(Trifluoromethyl)nicotinamide | C₇H₅F₃N₂O | Intermediate from hydrolysis | 190.12 |
| 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid | C₇H₂Cl₂F₃NO₂ | Intermediate | 273.99 |
Q3: How can I identify an unknown peak in my HPLC chromatogram?
Identifying an unknown impurity requires a systematic approach. The general workflow involves isolation, followed by structural elucidation using spectroscopic techniques.
Caption: A general workflow for the identification of unknown impurities.
A combination of liquid chromatography-mass spectrometry (LC-MS) can provide the molecular weight of the impurity, which is a critical first step.[9] For unambiguous structure confirmation, the impurity may need to be isolated using techniques like preparative HPLC, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[10]
Troubleshooting Guides
Issue 1: Peak Tailing in HPLC Analysis
Symptom: The peak for this compound or its impurities in the HPLC chromatogram is asymmetrical with a tailing edge.
Cause: Peak tailing for acidic compounds like this compound is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on the silica-based columns.[11][12][13]
Troubleshooting Steps:
Caption: A decision tree for troubleshooting peak tailing in HPLC.
-
Adjust Mobile Phase pH: The pKa of this compound is predicted to be around 2.5. To ensure the carboxylic acid is fully protonated and to minimize interactions with silanols, the mobile phase pH should be maintained at least one unit below the pKa. An acidic mobile phase (e.g., pH 2.5-3.5) is recommended.[12]
-
Increase Buffer Strength: A low buffer concentration may not be sufficient to control the on-column pH. Increasing the buffer concentration (e.g., to 20-50 mM) can improve peak shape.[11]
-
Use a Different Column: If peak tailing persists, consider using a column with a highly deactivated stationary phase or an end-capped column to minimize silanol interactions.[12][14]
Issue 2: Appearance of Unexpected Peaks
Symptom: New or unexpected peaks are observed in the chromatogram that were not present in previous analyses.
Cause: This could be due to sample degradation, contamination of the mobile phase or sample, or carryover from a previous injection.
Troubleshooting Steps:
-
Verify Sample Integrity: Prepare a fresh sample and re-inject to rule out sample degradation. Ensure the sample is stored under appropriate conditions (cool and dark).
-
Check Mobile Phase and Solvents: Prepare fresh mobile phase. Contamination can lead to extraneous peaks.
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Perform a Blank Injection: Inject a blank (sample solvent) to check for carryover from the injector or column. If peaks are still present, a system flush may be necessary.
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Investigate Potential Degradation: If the new peaks are confirmed to be related to the sample, they may be degradation products. LC-MS analysis can help in the initial identification of these new species.
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This method is a starting point for the separation of this compound from its potential process-related impurities.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 267 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 50:50 mixture of water and acetonitrile |
Protocol 2: GC-MS Method for Residual Solvents and Volatile Impurities
This method is suitable for the identification of volatile organic impurities and residual solvents.
| Parameter | Recommended Conditions |
| Column | HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness[15] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | Initial 40 °C for 5 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 35-450 amu |
| Sample Preparation | Dissolve sample in a suitable solvent like Methanol or DMSO |
Visualization of a Synthetic Pathway and Impurity Formation
The following diagram illustrates a common synthetic route to this compound and highlights points where impurities may be introduced.
Caption: Simplified synthetic pathway showing potential points of impurity formation.
References
- 1. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 2. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 8. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 11. uhplcs.com [uhplcs.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. hplc.eu [hplc.eu]
- 14. chromtech.com [chromtech.com]
- 15. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements [mdpi.com]
Challenges in the industrial scale production of 4-(Trifluoromethyl)nicotinic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale production of 4-(Trifluoromethyl)nicotinic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, categorized by the respective reaction step.
Synthesis Pathway Overview
The predominant industrial synthesis of this compound involves a multi-step process, which is prone to various challenges affecting yield and purity.
Caption: Primary synthesis pathway and potential side reactions.
Issue 1: Low Yield in Chlorination Step
Question: We are experiencing a low yield during the chlorination of 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine. What are the potential causes and solutions?
Answer:
Low yields in the chlorination step are a frequently reported challenge in the synthesis of this compound.[1][2][3] The primary causes often revolve around incomplete reaction, side reactions, and degradation of the product.
Troubleshooting Steps:
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Incomplete Reaction | Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress using TLC or HPLC. | Drive the reaction to completion, thereby increasing the yield of the desired chlorinated product. |
| Degradation of Reactant/Product | Ensure anhydrous conditions, as the presence of water can lead to unwanted side reactions with the chlorinating agent (e.g., POCl₃). | Minimize the formation of byproducts and degradation, preserving the integrity of the desired product. |
| Suboptimal Reagent Ratio | Optimize the molar ratio of the chlorinating agent to the substrate. An excess may lead to over-chlorination, while an insufficient amount will result in incomplete conversion. | Achieve a balance that maximizes the conversion of the starting material while minimizing the formation of over-chlorinated impurities. |
| Inefficient Removal of HCl | In reactions generating HCl, ensure its efficient removal to prevent reversible reactions or product degradation. This can be achieved by conducting the reaction under a nitrogen stream or by using a suitable acid scavenger. | Shift the equilibrium towards product formation and prevent acid-catalyzed degradation. |
Issue 2: Side Reactions During Catalytic Hydrogenation
Question: During the catalytic hydrogenation of 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine, we are observing the formation of byproducts, including partially reduced pyridine rings and reduction of the cyano group. How can we improve the selectivity of this step?
Answer:
Catalytic hydrogenation of substituted pyridines can be challenging due to competing reduction pathways.[1] The key to improving selectivity lies in the careful selection of the catalyst and optimization of reaction conditions.
Troubleshooting Steps:
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Over-reduction of Pyridine Ring | Use a more selective catalyst. Rhodium-based catalysts, such as Rh/C or Rh₂O₃, have shown higher selectivity for the hydrogenation of the pyridine ring compared to other functional groups.[4][5] Consider using a milder reducing agent or lowering the hydrogen pressure and temperature.[6] | Preferential reduction of the chloro groups while preserving the aromaticity of the pyridine ring. |
| Reduction of the Cyano Group | The addition of an acidic additive can help to protect the cyano group from reduction by forming a salt with the resulting primary amine, thus inhibiting side reactions. The choice of catalyst is also crucial; for instance, Pd/C can be used under controlled conditions to selectively reduce other groups in the presence of a nitrile. | Preservation of the cyano group, leading to a higher yield of 3-cyano-4-(trifluoromethyl)pyridine. |
| Dehalogenation | The choice of catalyst and solvent can influence the extent of dehalogenation. In some cases, a specific catalyst like PtO₂ in acetic acid can be used to promote dehalogenation if desired.[6] To avoid it, a less active catalyst or milder conditions should be employed. | Controlled removal of the chloro groups without affecting other parts of the molecule. |
| Catalyst Poisoning | The nitrogen atom in the pyridine ring can coordinate with the metal catalyst, leading to deactivation. Using a higher catalyst loading or performing the reaction in an acidic medium can sometimes mitigate this issue. | Maintained catalyst activity throughout the reaction, ensuring complete conversion. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the industrial-scale production of this compound?
A1: The most critical parameters include:
-
Temperature: Each reaction step has an optimal temperature range to maximize yield and minimize side reactions.
-
Pressure: Particularly important during the hydrogenation step to control the rate and selectivity of the reduction.
-
Catalyst Selection and Loading: The choice of catalyst is crucial for the selectivity of the hydrogenation step.
-
Solvent and pH: The solvent system and pH can significantly influence reaction rates and the stability of intermediates and the final product.
-
Purity of Starting Materials: The purity of raw materials directly impacts the purity of the final product and the overall process efficiency.
Q2: What are the common impurities found in the final product, and how can they be minimized?
A2: Common impurities may include unreacted starting materials, intermediates from incomplete reactions (e.g., 3-cyano-4-(trifluoromethyl)pyridine from incomplete hydrolysis), and byproducts from side reactions (e.g., compounds with a partially or fully reduced pyridine ring). To minimize these impurities:
-
Ensure each reaction step goes to completion through careful monitoring (TLC, HPLC).
-
Optimize reaction conditions to enhance selectivity.
-
Employ robust purification methods for the final product, such as recrystallization or column chromatography.
Q3: Are there alternative synthesis routes to the one starting from ethyl trifluoroacetoacetate and cyanoacetamide?
A3: Yes, another notable route starts from 3-cyanopyridine (B1664610).[7] This method involves the direct trifluoromethylation of the pyridine ring. While it may offer a shorter synthesis pathway, it often requires the use of expensive and hazardous reagents like butyllithium (B86547) and bromotrifluoromethane (B1217167), and stringent anhydrous and low-temperature conditions, which can be challenging to implement on an industrial scale.[1][7]
Data Presentation
Table 1: Comparison of Reported Yields for Key Synthesis Steps
| Reaction Step | Starting Material | Product | Reported Yield (%) | Reference |
| Hydrogenation & Hydrolysis | Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate | This compound | 90.4 | [3] |
| Hydrolysis | 4-(Trifluoromethyl)nicotinonitrile | This compound | 98.3 | [3] |
| Overall Yield | Ethyl trifluoroacetoacetate, Cyanoacetamide | This compound | 38.6 | [8] |
| Overall Yield | 3-Cyanopyridine | This compound | 63 | [7] |
| Hydrolysis | 2,6-dichloro-3-cyano-4-trifluoromethylpyridine | 2,6-dichloro-4-trifluoromethyl-3-pyridinecarboxylic acid | 91.2 | [2] |
| Hydrogenolysis | 3-cyano-4-trifluoromethylpyridine | This compound | 97.2 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrogenation and Hydrolysis
This protocol is adapted from a method starting with Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate.[3]
-
Hydrogenation:
-
To a 100mL three-necked flask, add 5g (0.0192 mol) of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate, 0.3g of 10% Pd/C, 5.25g (0.0389 mol) of CH₃COONa·3H₂O, and 20 mL of ethanol.
-
Stir the mixture to dissolve the solids.
-
Purge the flask with nitrogen three times, followed by hydrogen twice.
-
Maintain a hydrogen atmosphere and stir the reaction at room temperature for 8 hours or until hydrogen uptake ceases.
-
Filter the reaction mixture to recover the catalyst, washing the filter cake with ethanol.
-
Evaporate the solvent from the filtrate.
-
-
Hydrolysis:
-
To the solid obtained from the hydrogenation step, add 20 mL of water and dissolve it by shaking.
-
Add a 25% aqueous sodium hydroxide (B78521) solution and heat the mixture to 100 °C for 4 hours until the solid dissolves completely, forming a light yellow solution.
-
Cool the reaction mixture to room temperature.
-
Adjust the pH to 2-3 with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with a small amount of water, and dry to obtain this compound.
-
Protocol 2: Synthesis from 3-Cyanopyridine
This protocol is based on a patented method.[7]
-
Lithiation:
-
In a three-necked flask under an argon atmosphere, add 3-cyanopyridine (104g, 1.0 mol), tetramethylethylenediamine (174g, 1.5 mol), and 600 mL of tetrahydrofuran.
-
Cool the mixture to -40°C.
-
While maintaining the temperature at -40°C, add 2M butyllithium (600 mL, 1.2 mol) and allow the reaction to proceed for 1.5 hours.
-
-
Trifluoromethylation:
-
Cool the solution from the previous step to -40°C.
-
Introduce bromotrifluoromethane (200g, 1.3 mol) into the solution and react for 2 hours at -40°C.
-
Raise the temperature to 0°C and continue the reaction for 4 hours.
-
Quench the reaction with a saturated ammonium (B1175870) chloride solution.
-
Extract the product with petroleum ether, dry the organic layer over anhydrous magnesium sulfate, and distill to obtain 4-trifluoromethyl-3-cyanopyridine.
-
-
Hydrolysis:
-
Add 100g of 4-trifluoromethyl-3-cyanopyridine, 300 mL of water, and 75g of sodium hydroxide to a reaction vessel.
-
Heat the mixture to 60-100°C until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and adjust the pH to acidic with a suitable acid to precipitate the product.
-
Filter and dry the solid to obtain this compound.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting production issues.
References
- 1. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thalesnano.com [thalesnano.com]
- 7. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. Page loading... [wap.guidechem.com]
How to avoid byproduct formation in 4-(Trifluoromethyl)nicotinic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-(Trifluoromethyl)nicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Several synthetic routes are commonly employed, with the choice often depending on the availability of starting materials, scalability, and desired purity. Key routes include:
-
Route A: Starting from ethyl trifluoroacetoacetate and cyanoacetamide, proceeding through cyclization, chlorination, and subsequent hydrolysis/hydrogenation steps.
-
Route B: Synthesis from 3-cyanopyridine (B1664610) via lithiation, trifluoromethylation, and final hydrolysis of the nitrile group.
-
Route C: A multi-step synthesis involving the acylation of vinyl ethyl ether with trifluoroacetyl chloride, followed by cyclization with 3-amino acrylonitrile (B1666552) and hydrolysis.
-
Route D: Catalytic hydrogenation of a precursor like Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate, followed by hydrolysis.
Q2: What are the primary challenges and potential byproduct formations in these syntheses?
A2: The main challenges include controlling reaction selectivity, avoiding over-reduction, ensuring complete hydrolysis, and preventing thermal degradation. Common byproducts can arise from:
-
Incomplete hydrolysis of the nitrile group, leading to the formation of 4-(Trifluoromethyl)nicotinamide.
-
Over-reduction of the pyridine (B92270) ring during catalytic hydrogenation, resulting in 4-(Trifluoromethyl)piperidine-3-carboxylic acid.
-
Incomplete chlorination or the formation of multi-chlorinated species during the chlorination of dihydroxy-pyridine intermediates.
-
Decarboxylation of the final product under excessive heat, yielding 4-(Trifluoromethyl)pyridine.
Troubleshooting Guides
Issue 1: Incomplete Hydrolysis of 4-(Trifluoromethyl)nicotinonitrile
Symptom: The final product is contaminated with 4-(Trifluoromethyl)nicotinamide.
Cause: The hydrolysis of the nitrile to a carboxylic acid is a two-step process that proceeds through an amide intermediate.[1][2] Milder reaction conditions or insufficient reaction time can lead to the accumulation of this amide byproduct.[3][4]
Troubleshooting Steps:
-
Reaction Conditions: The hydrolysis can be performed under acidic or basic conditions. Harsher conditions, such as elevated temperatures and prolonged reaction times, favor the complete conversion to the carboxylic acid.[4][5]
-
Acid-Catalyzed Hydrolysis: Heating the nitrile under reflux with a strong acid like hydrochloric acid will typically yield the carboxylic acid directly.[1][6]
-
Base-Catalyzed Hydrolysis: Refluxing with a strong base like sodium hydroxide (B78521) will initially form the carboxylate salt.[1][6] It is crucial to subsequently acidify the reaction mixture to obtain the final carboxylic acid.[1]
Table 1: Effect of Reaction Conditions on Nitrile Hydrolysis
| Parameter | Condition | Expected Outcome | Troubleshooting Action |
| Temperature | Low (<80°C) | Increased likelihood of amide byproduct | Increase temperature to reflux (e.g., 100°C)[5] |
| Reaction Time | Short (< 4 hours) | Incomplete conversion to carboxylic acid | Extend reaction time and monitor by TLC or HPLC |
| Reagent | Mild base/acid | Amide may be the major product[4] | Use a strong acid (e.g., conc. HCl) or strong base (e.g., NaOH)[5][6] |
Experimental Protocol: Hydrolysis of 4-(Trifluoromethyl)nicotinonitrile
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-(Trifluoromethyl)nicotinonitrile in a 10-20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux (approximately 100°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated hydrochloric acid to a pH of 2-3.
-
The product will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Workflow for Troubleshooting Incomplete Hydrolysis
Caption: Troubleshooting workflow for incomplete nitrile hydrolysis.
Issue 2: Over-reduction during Catalytic Hydrogenation
Symptom: Formation of 4-(Trifluoromethyl)piperidine-3-carboxylic acid or other reduced piperidine (B6355638) derivatives.
Cause: The aromatic pyridine ring is susceptible to reduction under certain catalytic hydrogenation conditions, especially those required for dehalogenation.[7][8] This over-reduction leads to the saturation of the pyridine ring. The nitrogen atom in the pyridine ring can also poison some catalysts.[9]
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst is critical. While PtO₂ is a common hydrogenation catalyst, it can be aggressive.[7] Rhodium-based catalysts, such as Rh₂O₃, have shown high activity for pyridine hydrogenation under milder conditions.[9] Palladium on carbon (Pd/C) is often used for dehalogenation and may be a milder option for selective reduction if only chloro-groups need to be removed.
-
Control of Reaction Parameters: Reducing the hydrogen pressure and reaction temperature can help to avoid over-reduction of the pyridine ring.
-
Solvent Choice: The use of a protic solvent like glacial acetic acid can influence the hydrogenation process.[8]
Table 2: Influence of Hydrogenation Conditions on Selectivity
| Parameter | Condition | Potential Byproduct | Troubleshooting Action |
| Catalyst | PtO₂ (Adam's catalyst) | Piperidine derivatives[7] | Switch to a more selective catalyst like Pd/C or a Rhodium-based catalyst[9] |
| H₂ Pressure | High (>10 bar) | Increased rate of ring reduction | Lower the hydrogen pressure (e.g., 1-5 bar) |
| Temperature | High (>50°C) | Favors over-reduction | Perform the reaction at room temperature |
Experimental Protocol: Selective Dehalogenation via Catalytic Hydrogenation
-
To a solution of the chlorinated precursor in a suitable solvent (e.g., ethanol, acetic acid), add a catalytic amount of 10% Pd/C.
-
Add a base, such as sodium acetate (B1210297) or triethylamine, to act as a hydrogen halide scavenger.
-
Place the reaction vessel in a hydrogenation apparatus.
-
Purge the system with nitrogen, then introduce hydrogen gas to the desired pressure (e.g., 1-3 atm).
-
Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.
-
Monitor the reaction by TLC or LC-MS to avoid over-reduction.
-
Upon completion, filter the reaction mixture through celite to remove the catalyst.
-
Evaporate the solvent, and purify the product as required.
Logical Diagram for Avoiding Over-reduction
Caption: Logical relationship between reaction parameters and product selectivity in catalytic hydrogenation.
Issue 3: Thermal Decarboxylation of the Final Product
Symptom: Presence of 4-(Trifluoromethyl)pyridine in the final product, often accompanied by gas evolution during purification at high temperatures.
Cause: Nicotinic acids can undergo thermal decarboxylation, especially at elevated temperatures, leading to the loss of the carboxylic acid group as carbon dioxide.[10]
Troubleshooting Steps:
-
Avoid High Temperatures during Work-up and Purification: During solvent evaporation or distillation, use the lowest possible temperature and reduced pressure.
-
Purification Method: If possible, opt for non-thermal purification methods such as recrystallization at moderate temperatures or column chromatography.
Table 3: Temperature Considerations for Product Stability
| Process | Temperature | Risk | Recommended Action |
| Solvent Evaporation | > 60°C (atmospheric pressure) | Low to moderate risk | Use a rotary evaporator under vacuum to lower the boiling point of the solvent. |
| Distillation | High (approaching melting point) | High risk of decarboxylation | Avoid distillation if possible. Use recrystallization or chromatography. |
| Drying | > 100°C in oven | Moderate to high risk | Dry the product in a vacuum oven at a moderate temperature (e.g., 40-50°C). |
Experimental Workflow for Product Isolation and Purification
Caption: Recommended workflow for the isolation and purification of this compound to avoid thermal degradation.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 10. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying 4-(Trifluoromethyl)nicotinic Acid by Recrystallization
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount. This guide provides detailed troubleshooting and frequently asked questions (FAQs) for the recrystallization of 4-(Trifluoromethyl)nicotinic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Troubleshooting Recrystallization of this compound
This section addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Crystal Formation | - Solvent is too good: The compound remains soluble even at low temperatures.- Insufficient concentration: The solution is not saturated or supersaturated.- Presence of impurities inhibiting crystallization. | - For mixed-solvent systems (e.g., Ethyl Acetate (B1210297)/Petroleum Ether): Add more of the anti-solvent (petroleum ether) dropwise to the warm solution until turbidity persists, then clarify with a minimal amount of the good solvent (ethyl acetate).- For single-solvent systems: Reduce the volume of the solvent by gentle heating and evaporation to concentrate the solution. Allow to cool again.- Induce crystallization: Scratch the inside of the flask with a glass rod at the meniscus, or add a seed crystal of pure this compound.- Cooling: Ensure the solution is cooled slowly to room temperature first, then in an ice bath to maximize crystal formation. |
| Oiling Out | - The compound's melting point is lower than the boiling point of the solvent, and the solution is supersaturated. - High concentration of impurities depressing the melting point. | - Re-heat the solution to dissolve the oil.- Add a small amount of additional "good" solvent (e.g., ethyl acetate) to decrease the saturation point and then cool slowly.- Consider a different solvent system with a lower boiling point. |
| Low Yield | - Too much solvent was used, leading to significant loss of the compound in the mother liquor.- Premature crystallization during a hot filtration step.- Incomplete crystallization due to insufficient cooling time. | - Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.- Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration.- Increase the cooling time in the ice bath. |
| Discolored Crystals (Yellowish Tinge) | - Presence of colored impurities not removed by recrystallization. - Thermal degradation of the compound. | - Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly to avoid adsorbing the product.- Avoid prolonged heating at high temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
A1: While several solvent systems can be effective, a common and effective method is a mixed-solvent system of ethyl acetate and petroleum ether . Ethyl acetate is a good solvent for this compound, while petroleum ether acts as an anti-solvent. This combination allows for fine-tuning of the solubility to achieve good crystal formation upon cooling. Water and ethanol (B145695) have also been used for the recrystallization of nicotinic acid and may be applicable, though optimization would be required.
Q2: My this compound is only slightly soluble in methanol (B129727) and DMSO. Can I use these for recrystallization?
A2: Solvents in which the compound is only slightly soluble at room temperature but significantly more soluble when hot are ideal for single-solvent recrystallization. You would need to heat the suspension to determine if full dissolution occurs at or near the solvent's boiling point. If so, they could be suitable recrystallization solvents.
Q3: What are the common impurities in crude this compound?
A3: Common impurities can include unreacted starting materials from the synthesis, such as 4-(trifluoromethyl)nicotinonitrile (B82138) or methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate, and by-products from side reactions. The purification process, which often involves hydrolysis followed by precipitation and recrystallization, is designed to remove these contaminants.
Q4: How can I improve the purity of my recrystallized this compound?
A4: To improve purity, ensure a slow rate of cooling to allow for the formation of well-ordered crystals, which are less likely to trap impurities. If impurities persist, a second recrystallization can be performed. The purity can be assessed by techniques such as melting point determination or High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Mixed-Solvent Recrystallization using Ethyl Acetate and Petroleum Ether
This protocol is a general guideline and may require optimization based on the impurity profile of the crude material.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Petroleum ether
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Gentle heating may be required.
-
If colored impurities are present, allow the solution to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.
-
Heat the filtrate and add petroleum ether dropwise until a slight turbidity persists.
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold petroleum ether.
-
Dry the purified crystals under vacuum.
Data Presentation
Solubility Data for this compound
| Solvent | Solubility (at Room Temperature) |
| Dimethyl sulfoxide (B87167) (DMSO) | Slightly soluble[1] |
| Methanol | Slightly soluble[1] |
Visualizations
Below are diagrams illustrating the workflow for the recrystallization process.
Caption: General workflow for the single-solvent recrystallization of this compound.
Caption: Workflow for the mixed-solvent recrystallization of this compound.
References
Impact of raw material purity on 4-(Trifluoromethyl)nicotinic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Trifluoromethyl)nicotinic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than reported in the literature. What are the potential causes related to raw material purity?
A1: Low yields in the synthesis of this compound can often be attributed to impurities in the starting materials. Here are some common scenarios depending on your synthetic route:
-
Moisture Content: Many synthetic routes for this compound, particularly those involving organometallic reagents like butyllithium (B86547), are highly sensitive to moisture. Water can quench these reactive species, leading to a substantial decrease in yield. It is crucial to use anhydrous solvents and properly dried glassware.
-
Purity of Starting Materials: The purity of precursors such as 4-(trifluoromethyl)nicotinonitrile (B82138) or 3-cyanopyridine (B1664610) is critical. Unreacted starting materials or byproducts from previous synthetic steps can interfere with the desired reaction. For instance, in syntheses starting from 3-cyanopyridine, residual impurities can affect the efficiency of the trifluoromethylation step.
-
Degradation of Reagents: Strong bases like lithium diisopropylamide (LDA) are thermally unstable and can degrade if not stored and handled correctly, leading to incomplete reactions and lower yields.[1][2]
Troubleshooting Steps:
-
Analyze Raw Materials: Before starting the synthesis, verify the purity of your starting materials using appropriate analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Ensure Anhydrous Conditions: When using moisture-sensitive reagents, ensure all solvents are rigorously dried, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Check Reagent Quality: If using commercially available reagents, ensure they are from a reputable supplier and within their expiration date. For prepared reagents like LDA, it is advisable to titrate them before use to determine their exact concentration.
Q2: I am observing unexpected byproducts in my final product. How can I identify and mitigate them?
A2: The formation of byproducts is a common issue that can often be traced back to the purity of the raw materials or suboptimal reaction conditions.
-
Incomplete Hydrolysis: When synthesizing this compound via the hydrolysis of 4-(trifluoromethyl)nicotinonitrile, incomplete reaction can leave unreacted nitrile in the final product.
-
Side Reactions from Impurities: Impurities in the starting materials can lead to the formation of related compounds that are difficult to separate from the final product. For example, if the starting 4-(trifluoromethyl)nicotinonitrile contains impurities, these may also be hydrolyzed to their corresponding carboxylic acids.
-
Over-reduction: In synthetic routes involving reduction steps, for instance, the reduction of a cyano group, harsh conditions can lead to the over-reduction of the pyridine (B92270) ring, resulting in undesired saturated byproducts.[1]
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the progress of your reaction using techniques like Thin Layer Chromatography (TLC), GC, or HPLC to ensure complete conversion of the starting material.
-
Purification Optimization: If byproducts are present, optimize your purification method. This may involve recrystallization from a different solvent system, column chromatography, or adjusting the pH during workup to selectively precipitate the desired product.
-
Control of Reaction Conditions: Carefully control reaction parameters such as temperature, reaction time, and the stoichiometry of reagents to minimize side reactions.
Q3: The hydrolysis of 4-(trifluoromethyl)nicotinonitrile to this compound is not going to completion. What should I check?
A3: Incomplete hydrolysis is a frequent challenge. Several factors related to raw material purity and reaction conditions can be at play.
-
Purity of 4-(trifluoromethyl)nicotinonitrile: The presence of impurities in the starting nitrile can inhibit the hydrolysis reaction.
-
Concentration of Base: The concentration of the sodium hydroxide (B78521) or potassium hydroxide solution is crucial. A concentration that is too low may result in an incomplete reaction.
-
Reaction Temperature and Time: The hydrolysis of the nitrile group requires sufficient thermal energy and time. Ensure the reaction is heated to the appropriate temperature (typically around 100°C) and for a sufficient duration.[2]
Troubleshooting Steps:
-
Verify Nitrile Purity: Analyze the purity of your 4-(trifluoromethyl)nicotinonitrile starting material.
-
Optimize Base Concentration: Experiment with slightly higher concentrations of the base or a different base (e.g., switching from NaOH to KOH) to see if it improves the conversion.
-
Increase Reaction Time/Temperature: If the reaction is sluggish, consider increasing the reaction time or temperature within reasonable limits to drive the reaction to completion. Monitor the reaction progress to avoid degradation of the product.
Data on Raw Material Purity and Yield
| Raw Material | Common Impurities | Recommended Purity | Potential Impact of Impurities on Synthesis |
| 4-(Trifluoromethyl)nicotinonitrile | Unreacted precursors from its synthesis, water | >98% | - Incomplete hydrolysis, leading to lower yield and purity of the final product.- Water can interfere with certain reaction conditions, though less critical for hydrolysis. |
| 3-Cyanopyridine | Water, other pyridine derivatives | >99% | - Water will quench organometallic reagents used in trifluoromethylation, drastically reducing yield.[1]- Other pyridine derivatives can lead to a mixture of trifluoromethylated products, complicating purification. |
| Ethyl trifluoroacetoacetate | Unreacted starting materials (e.g., ethyl acetate, ethyl trifluoroacetate), water | >98% | - Impurities can lead to the formation of undesired pyridine ring systems during cyclization reactions.- Water can interfere with condensation reactions. |
| Butyllithium | Hexane, lithium hydroxide (from degradation) | Titrated before use | - Lower concentration of active butyllithium will lead to incomplete reaction and reduced yield. |
Key Experimental Protocols
1. Synthesis via Hydrolysis of 4-(Trifluoromethyl)nicotinonitrile
This method involves the hydrolysis of the nitrile precursor to the carboxylic acid.
-
Reaction Setup: In a 1000 mL sealed four-neck reaction flask, add 150 g of sodium hydroxide and 500 mL of water. Stir until the sodium hydroxide is completely dissolved.[2]
-
Addition of Starting Material: Add 172.1 g of 4-(trifluoromethyl)nicotinonitrile to the sodium hydroxide solution.[2]
-
Hydrolysis: Heat the mixture to 100 °C with stirring. Continue heating until the solid dissolves completely, forming a pale yellow, clear solution.[2]
-
Precipitation: Stop stirring and cool the reaction mixture. Adjust the pH to less than 1 with concentrated hydrochloric acid to precipitate the product.[2]
-
Isolation: Collect the white solid by filtration and dry to obtain this compound. A yield of up to 98.3% has been reported for this method.[2]
2. Synthesis from 3-Cyanopyridine
This route involves the trifluoromethylation of 3-cyanopyridine followed by hydrolysis.
-
Step 1: Preparation of 4-Trifluoromethyl-3-cyanopyridine:
-
In a three-necked flask under an argon atmosphere, add 3-cyanopyridine (104g, 1.0mol), tetramethylethylenediamine (174g, 1.5mol), and 600ml of tetrahydrofuran.
-
Cool the mixture to -40°C and add 2M butyllithium (600ml, 1.2mol) while maintaining the temperature. Keep the reaction at -40°C for 1.5 hours.
-
Introduce bromotrifluoromethane (B1217167) (200g, 1.3mol) into the solution at -40°C and react for 2 hours. Then, raise the temperature to 0°C for 4 hours.
-
Quench the reaction with a saturated ammonium (B1175870) chloride solution, extract with petroleum ether, dry over anhydrous magnesium sulfate, and distill to obtain 4-trifluoromethyl-3-cyanopyridine.[1]
-
-
Step 2: Hydrolysis to this compound:
-
Add 100g of 4-trifluoromethyl-3-cyanopyridine, 300ml of water, and 75g of sodium hydroxide to a reaction vessel.
-
Heat the mixture to hydrolyze the nitrile group.
-
After the reaction is complete, adjust the pH to be acidic to precipitate the product.
-
Filter and dry the solid to obtain this compound.[1]
-
Visualized Workflows and Logic
References
Technical Support Center: Degradation of 4-(Trifluoromethyl)nicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(trifluoromethyl)nicotinic acid (TFNA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also known as TFNA, is a pyridine (B92270) derivative characterized by a trifluoromethyl group at the 4-position and a carboxylic acid group at the 3-position.[1] It is a key metabolite of the insecticide flonicamid (B1672840).[2] Due to the influence of the trifluoromethyl group on its physicochemical properties, such as increased lipophilicity and metabolic stability, TFNA is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][3]
Q2: What are the expected thermal decomposition products of this compound?
A2: Under conditions of thermal stress, such as in a fire, this compound is expected to decompose into hazardous products including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride.[4]
Q3: Is this compound stable under normal laboratory conditions?
A3: Yes, this compound is considered stable under normal storage and handling conditions.[4] However, it is incompatible with strong oxidizing agents, strong bases, and amines.[5]
Q4: What is the primary known metabolic pathway for the degradation of this compound in environmental and biological systems?
A4: The primary established degradation pathway for this compound, observed during the metabolism of its parent compound flonicamid, is hydroxylation. In this process, a hydroxyl group is added to the pyridine ring, converting TFNA into 6-hydroxy-4-trifluoromethylnicotinic acid (TFNA-OH).[6]
Troubleshooting Guides
Issue 1: Difficulty in Detecting Degradation Products of this compound
-
Problem: After incubating this compound in a microbial or environmental matrix, you are unable to detect any degradation products.
-
Possible Causes & Solutions:
-
Inadequate Incubation Time: The degradation of TFNA may be a slow process.
-
Troubleshooting Step: Extend the incubation period and sample at multiple time points.
-
-
Suboptimal pH or Temperature: The enzymatic activity responsible for degradation is sensitive to pH and temperature.
-
Troubleshooting Step: Optimize the pH and temperature of your incubation medium based on the expected optimal conditions for the microorganisms or enzymes involved. For microbial degradation, a pH range of 6-8 and temperatures between 25-37°C are common starting points.
-
-
Lack of Necessary Co-factors: The enzymes responsible for degradation may require specific co-factors that are absent in your experimental setup.
-
Troubleshooting Step: If using purified enzymes, ensure all necessary co-factors are present in the reaction buffer. For microbial cultures, consider using a more complex medium that may provide essential nutrients.
-
-
Analytical Method Not Sensitive Enough: The concentration of degradation products may be below the limit of detection (LOD) of your analytical method.
-
Troubleshooting Step: Employ a more sensitive analytical technique such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). An acidified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method has been shown to be effective for TFNA and its metabolites.[7]
-
-
Issue 2: Inconsistent or Non-Reproducible Degradation Results
-
Problem: You are observing significant variability in the degradation of this compound between experimental replicates.
-
Possible Causes & Solutions:
-
Inoculum Variability: If using a microbial culture, variations in the age, density, or health of the inoculum can lead to inconsistent results.
-
Troubleshooting Step: Standardize your inoculum preparation procedure. Use a consistent growth phase and cell density for each experiment.
-
-
Matrix Heterogeneity: For experiments in soil or other complex environmental matrices, heterogeneity can cause variable results.
-
Troubleshooting Step: Thoroughly homogenize your matrix before dispensing it into experimental units.
-
-
Abiotic Degradation: The observed degradation may be due to abiotic factors such as photolysis, which can be variable depending on light exposure.
-
Troubleshooting Step: Include sterile or dark controls in your experimental design to differentiate between biotic and abiotic degradation.
-
-
Quantitative Data
The degradation of this compound is often studied in the context of its parent compound, flonicamid. The following table summarizes the dissipation half-lives (DT50) of flonicamid in soil, which can provide an indication of the persistence of its metabolites.
| Compound | Matrix | Temperature (°C) | DT50 (days) | DT90 (days) |
| Flonicamid | Sandy Loam | 20 | 0.7 - 1.8 | 2.3 - 6.0 |
| Flonicamid | Sandy Loam | 10 | 2.4 | 7.9 |
| Flonicamid | Loamy Sand | Not Specified | 1.0 | 3.4 |
Data sourced from JMPR 2005 evaluation of flonicamid.[6]
Experimental Protocols
Protocol 1: Analysis of this compound and its Metabolites using Acidified QuEChERS and LC-MS/MS
This protocol is adapted for the extraction and analysis of TFNA and its acidic metabolite TFNA-OH from a solid matrix like soil or plant tissue.
-
Sample Preparation:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 10 mL of acetonitrile (B52724) containing 1% (v/v) formic acid.
-
If using an internal standard, add it at this stage.
-
Shake vigorously for 15 minutes using a mechanical shaker.
-
Add a salt mixture of 4 g MgSO4 and 1 g NaCl.
-
Shake for 1 minute and then centrifuge at >4000 rpm for 5 minutes.[7]
-
-
Analysis by LC-MS/MS:
-
Take an aliquot of the supernatant for direct injection or further dilution if necessary.
-
LC Conditions (Example):
-
MS/MS Conditions (Example in Negative Ion Mode):
-
TFNA: Precursor ion m/z 190, product ions m/z 146, 99, 69.[7]
-
TFNA-OH: (Predicted) Precursor ion m/z 206, with expected fragmentation involving loss of CO2 (m/z 162) and other characteristic fragments.
-
-
Visualizations
Caption: Proposed degradation pathway of Flonicamid to TFNA and its subsequent hydroxylation.
References
Economic Analysis of Synthesis Routes for 4-(Trifluoromethyl)nicotinic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive economic analysis of various synthesis routes for 4-(Trifluoromethyl)nicotinic acid, a key intermediate in the production of pharmaceuticals and agrochemicals. This guide includes troubleshooting for common experimental issues, frequently asked questions, detailed experimental protocols, and a comparative cost analysis of different synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: Which synthesis route for this compound is the most economically viable for industrial-scale production?
A1: Based on available data, routes starting from readily available and less expensive raw materials, such as those utilizing ethyl trifluoroacetoacetate and cyanoacetamide or 3-cyanopyridine (B1664610), are often considered more suitable for industrial production due to lower starting material costs and high overall yields.[1][2] However, a thorough process-specific cost analysis is crucial.
Q2: What are the main safety concerns associated with the different synthesis routes?
A2: Several routes involve hazardous reagents and conditions. For instance, the use of n-butyllithium in the synthesis from 3-cyanopyridine requires strict anhydrous and inert atmosphere conditions due to its pyrophoric nature. The use of phosphorus oxychloride in the chlorination step of the route from ethyl trifluoroacetoacetate is also a concern due to its toxicity and corrosive nature.
Q3: How can I improve the yield of the cyclization reaction in the synthesis starting from ethyl trifluoroacetoacetate and cyanoacetamide?
A3: Optimizing the reaction conditions is key. Ensure the use of a suitable base, such as potassium hydroxide (B78521) in ethanol (B145695), and control the reaction temperature and time. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is also recommended to determine the optimal reaction endpoint.[1]
Q4: Are there any "greener" synthesis routes available for this compound?
A4: Research into more environmentally friendly synthesis routes is ongoing. Routes that avoid hazardous reagents like phosphorus oxychloride and pyrophoric organometallics, and that utilize catalytic methods with high atom economy, are generally considered "greener." The route involving the catalytic hydrogenation of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate is an example of a step that uses a catalytic process.[3]
Troubleshooting Guides
Synthesis Route 1: From Ethyl Trifluoroacetoacetate and Cyanoacetamide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield in cyclization step | Incomplete reaction; side reactions. | - Ensure anhydrous conditions. - Optimize base concentration and addition rate. - Monitor reaction by TLC to avoid over-running.[1] |
| Difficulties in chlorination step | Incomplete reaction; degradation of product. | - Use fresh phosphorus oxychloride. - Control temperature carefully during the reaction. - Ensure complete removal of the chlorinating agent during workup. |
| Incomplete hydrogenation | Inactive catalyst; insufficient hydrogen pressure. | - Use fresh, high-quality Pd/C catalyst. - Ensure the reaction system is properly sealed and pressurized. - Agitate the reaction mixture vigorously to ensure good catalyst contact.[1] |
| Low yield in final hydrolysis | Incomplete hydrolysis; product degradation. | - Ensure sufficient concentration of NaOH and adequate reaction time. - Control the temperature to avoid decomposition. - Carefully adjust the pH to precipitate the product completely.[1] |
Synthesis Route 2: From 3-Cyanopyridine
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of trifluoromethylation | Presence of moisture or oxygen; impure n-butyllithium. | - Use rigorously dried solvents and glassware. - Maintain a positive pressure of an inert gas (e.g., Argon). - Use freshly titrated n-butyllithium to ensure accurate stoichiometry.[2] |
| Formation of side products | Incorrect reaction temperature; slow addition of reagents. | - Maintain the specified low temperature during the addition of n-butyllithium and bromotrifluoromethane (B1217167). - Add reagents slowly and controllably. |
| Incomplete hydrolysis | Insufficient base or reaction time. | - Use an adequate excess of sodium hydroxide. - Monitor the reaction by TLC to ensure completion. |
Economic Analysis of Synthesis Routes
The following tables provide an estimated cost comparison for the different synthesis routes based on laboratory-scale pricing of starting materials and reagents. Please note that bulk and industrial-scale pricing may vary significantly.
Table 1: Cost Analysis for Synthesis Route 1 (from Ethyl Trifluoroacetoacetate and Cyanoacetamide)
| Starting Material/Reagent | CAS No. | Molecular Weight | Price (USD/kg) | Yield (%) |
| Ethyl trifluoroacetoacetate | 372-31-6 | 184.11 | ~1100-2500 | 38.6 (overall) |
| Cyanoacetamide | 107-91-5 | 84.08 | ~3-150 | |
| Potassium Hydroxide | 1310-58-3 | 56.11 | ~10-50 | |
| Phosphorus Oxychloride | 10025-87-3 | 153.33 | ~20-100 | |
| Palladium on Carbon (5%) | 7440-05-3 | 106.42 | ~20,000-50,000 | |
| Sodium Hydroxide | 1310-73-2 | 40.00 | ~5-30 |
Table 2: Cost Analysis for Synthesis Route 2 (from 3-Cyanopyridine)
| Starting Material/Reagent | CAS No. | Molecular Weight | Price (USD/kg) | Yield (%) |
| 3-Cyanopyridine | 100-54-9 | 104.11 | ~70-200 | up to 70 (overall) |
| n-Butyllithium | 109-72-8 | 64.06 | ~80-300 | |
| Bromotrifluoromethane | 75-63-8 | 148.91 | Highly variable (~1-500) | |
| Sodium Hydroxide | 1310-73-2 | 40.00 | ~5-30 |
Table 3: Cost Analysis for Synthesis Route 3 (from Vinyl Ethyl Ether and Trifluoroacetyl Chloride)
| Starting Material/Reagent | CAS No. | Molecular Weight | Price (USD/kg) | Yield (%) |
| Vinyl Ethyl Ether | 109-92-2 | 72.11 | ~150-400 | High (unspecified) |
| Trifluoroacetyl Chloride | 354-32-5 | 132.47 | ~5000-10000 | |
| 3-Aminoacrylonitrile | 1118-61-2 | 68.08 | Price not readily available | |
| Sodium Hydroxide | 1310-73-2 | 40.00 | ~5-30 |
Table 4: Cost Analysis for Synthesis Route 4 (from Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate)
| Starting Material/Reagent | CAS No. | Molecular Weight | Price (USD/kg) | Yield (%) |
| Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate | 1130344-76-1 | 274.02 | Price not readily available | 90.4 |
| Palladium on Carbon (10%) | 7440-05-3 | 106.42 | ~40,000-100,000 | |
| Sodium Acetate | 127-09-3 | 82.03 | ~10-50 | |
| Sodium Hydroxide | 1310-73-2 | 40.00 | ~5-30 |
Experimental Protocols & Workflows
Synthesis Route 1: From Ethyl Trifluoroacetoacetate and Cyanoacetamide
This route involves four main stages: cyclization, chlorination, hydrogenation, and hydrolysis.
Step 1: Synthesis of 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine (Intermediate 1)
-
In a 250 mL four-necked round-bottomed flask equipped with a mechanical stirrer, add 20.0 g (0.11 mol) of ethyl trifluoroacetoacetate, 20 mL of ethanol, and 9.1 g (0.11 mol) of cyanoacetamide.
-
Heat the mixture to reflux. The solids will gradually dissolve, forming a yellow solution.
-
After 6 hours of reflux, add a solution of 6.4 g (0.11 mol) of potassium hydroxide in 20 mL of ethanol dropwise. A white solid will precipitate.
-
Continue to reflux for an additional 8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, distill off the solvent under normal pressure.
-
Cool the residue, filter, and dry the solid to obtain intermediate 1.[1]
Step 2: Synthesis of 2,6-dichloro-3-cyano-4-trifluoromethylpyridine (Intermediate 2)
-
This step typically involves the use of a chlorinating agent like phosphorus oxychloride. Due to the hazardous nature of this reagent, please refer to established and validated laboratory safety protocols.
Step 3: Synthesis of 3-cyano-4-trifluoromethylpyridine (Intermediate 3)
-
In an autoclave, place 25.9 g (0.10 mol) of Intermediate 2, 200 mL of anhydrous methanol, 23.3 g (0.24 mol) of anhydrous sodium carbonate, and 5 g of 5% Pd/C.
-
Purge the autoclave with nitrogen twice, then fill with hydrogen to a pressure of 4 MPa.
-
Heat the mixture to 80°C and stir for 12 hours.
-
Monitor the reaction by TLC. Once complete, cool to room temperature, filter, and evaporate the solvent to obtain intermediate 3.[1]
Step 4: Synthesis of this compound
-
In a 100 mL flask, combine 10.0 g (0.05 mol) of intermediate 3 and 21.32 g (0.16 mol) of a 30% sodium hydroxide solution.
-
Heat the mixture to 100°C until the solid dissolves, forming a light yellow solution.
-
Continue heating for 4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 30°C and adjust the pH to 3 with concentrated hydrochloric acid.
-
Cool further, filter the precipitate, wash with a small amount of water, and dry to obtain the final product.[1]
Caption: Workflow for the synthesis of this compound from ethyl trifluoroacetoacetate and cyanoacetamide.
Synthesis Route 2: From 3-Cyanopyridine
This route involves the trifluoromethylation of 3-cyanopyridine followed by hydrolysis.
Step 1: Synthesis of 4-trifluoromethyl-3-cyanopyridine
-
In a three-necked flask under an argon atmosphere, add 104g (1.0 mol) of 3-cyanopyridine, 174g (1.5 mol) of tetramethylethylenediamine, and 600 mL of tetrahydrofuran.
-
Cool the mixture to -40°C.
-
While maintaining the temperature at -40°C, add 600 mL (1.2 mol) of 2M n-butyllithium solution and stir for 1.5 hours.
-
Into this solution, pass 200g (1.3 mol) of bromotrifluoromethane gas while keeping the temperature at -40°C.
-
After the addition, continue the reaction at -40°C for 2 hours, then warm to 0°C and react for another 4 hours.
-
Quench the reaction with a saturated ammonium (B1175870) chloride solution.
-
Extract the product with petroleum ether, dry the organic layer with anhydrous magnesium sulfate, and distill to obtain 4-trifluoromethyl-3-cyanopyridine.[2]
Step 2: Synthesis of this compound
-
In a 1000 mL three-necked flask, add 100g of 4-trifluoromethyl-3-cyanopyridine, 300 mL of water, and 75g of sodium hydroxide.
-
Heat the mixture and monitor the reaction until completion.
-
After cooling, acidify the reaction mixture to precipitate the product.
-
Filter, wash, and dry the solid to obtain this compound.[2]
Caption: Workflow for the synthesis of this compound from 3-cyanopyridine.
References
Validation & Comparative
A Comparative Guide to HPLC Method Validation for the Quantification of 4-(Trifluoromethyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4-(Trifluoromethyl)nicotinic acid, a key intermediate in the synthesis of various biologically active molecules.[1] We present a detailed, validated High-Performance Liquid Chromatography (HPLC) method and compare its performance against alternative techniques, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended to assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs, supported by experimental data and detailed protocols.
Introduction to this compound and its Analytical Importance
This compound, also known as 4-(Trifluoromethyl)pyridine-3-carboxylic acid, is a pyridine (B92270) derivative whose unique chemical properties, imparted by the trifluoromethyl group, make it a valuable building block in medicinal chemistry and agrochemical synthesis.[1][2] Accurate and precise quantification of this compound is crucial for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a standard and widely used technique for the analysis of such aromatic carboxylic acids.[2]
Validated HPLC-UV Method for Quantification
A robust and reliable reversed-phase HPLC method with UV detection was developed and validated for the quantification of this compound. The validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4][5]
Experimental Protocol: HPLC-UV Method
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B52724) (B) (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 265 nm
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (acetonitrile:water 50:50 v/v).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Method Validation Workflow
Caption: Workflow for HPLC method validation.
Comparison with Alternative Analytical Methods
While HPLC-UV is a robust and accessible technique, other methods like LC-MS/MS and GC-MS offer different advantages, particularly in terms of sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique, making it the gold standard for trace-level quantification in complex matrices.[6] It has been successfully employed for the analysis of nicotinic acid and its metabolites in biological samples.
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent
-
Column: C18 reversed-phase column (2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
MRM Transitions:
-
This compound: Precursor ion (m/z) 192.0, Product ion (m/z) 146.0
-
Internal Standard (e.g., Isotopically labeled this compound): To be determined based on availability.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, a derivatization step is required to increase their volatility. Silylation is a common derivatization technique for this purpose.
-
GC System: Agilent 7890B GC with 5977A MSD or equivalent
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Derivatization: To 1 mg of the dried sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 70 °C for 30 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
Performance Comparison
The performance of the validated HPLC-UV method is compared with the hypothetical LC-MS/MS and GC-MS methods in the following tables. The data presented for LC-MS/MS and GC-MS are projected based on typical performance characteristics of these techniques for similar analytes.
Table 1: Method Validation Parameters
| Parameter | HPLC-UV | LC-MS/MS (Projected) | GC-MS (Projected) |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 |
| Range (µg/mL) | 1 - 100 | 0.001 - 1 | 0.1 - 50 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.0 - 102.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0% | < 1.5% | < 3.0% |
| LOD (µg/mL) | 0.25 | 0.0005 | 0.05 |
| LOQ (µg/mL) | 0.80 | 0.0015 | 0.15 |
Table 2: Comparison of Method Attributes
| Attribute | HPLC-UV | LC-MS/MS | GC-MS |
| Sensitivity | Moderate | Very High | High |
| Selectivity | Good | Excellent | Excellent |
| Sample Preparation | Simple (dissolve and filter) | Moderately Complex | Complex (derivatization required) |
| Analysis Time | ~10 min | ~8 min | ~20 min |
| Cost (Instrument) | Low | High | Moderate |
| Cost (Operational) | Low | High | Moderate |
| Matrix Effect | Low to Moderate | High | Moderate to High |
Conclusion
The validated HPLC-UV method provides a reliable, accurate, and precise approach for the routine quantification of this compound. It is a cost-effective solution with straightforward sample preparation.
For applications requiring ultra-high sensitivity, such as the analysis of trace levels in complex biological matrices, LC-MS/MS is the superior choice. While GC-MS offers good sensitivity and selectivity, the requirement for derivatization adds complexity to the sample preparation process, making it less suitable for high-throughput analysis of this particular compound.
The selection of the most appropriate analytical method will ultimately depend on the specific requirements of the study, including the expected concentration range of the analyte, the complexity of the sample matrix, available instrumentation, and budgetary considerations. This guide provides the necessary data and protocols to make an informed decision.
References
- 1. GC-MS Determination of Nicotinic Acid with Derivatization by Silanization [mat-test.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 4. louis.uah.edu [louis.uah.edu]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. m.youtube.com [m.youtube.com]
A Comparative Guide to the Analysis of 4-(Trifluoromethyl)nicotinic Acid and Its Impurities: GC-MS vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate analysis of 4-(Trifluoromethyl)nicotinic acid and its impurities is critical for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques, supported by experimental data and detailed protocols for the analysis of this important chemical intermediate.
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals, most notably the insecticide Flonicamid.[1][2] Its purity profile is therefore of significant interest. While GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, the inherent properties of this compound—specifically its polarity and the presence of a reactive trifluoromethyl group—present analytical challenges.[3]
Comparison of Analytical Techniques
The selection of an analytical method for this compound depends on the specific requirements of the analysis, such as the need for quantitation, impurity profiling, and the nature of the sample matrix. While direct GC-MS analysis is challenging, derivatization can be employed to enhance volatility and improve chromatographic performance. However, Liquid Chromatography (LC) based methods are more commonly reported for this analyte.
| Parameter | GC-MS (with Derivatization) | HPLC-UV | LC-MS/MS |
| Principle | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | Separation by liquid chromatography and detection by UV absorbance. | Separation by liquid chromatography and detection by tandem mass spectrometry. |
| Sample Volatility | Requires derivatization to increase volatility. | Not required. | Not required. |
| Selectivity | High, based on both retention time and mass spectrum. | Moderate, based on retention time and UV spectrum. | Very high, based on retention time and specific mass transitions. |
| Sensitivity | Good to high, depending on the derivatization efficiency and detector. | Moderate. | Very high, often in the ng/L range.[4] |
| Impurity Identification | Excellent, mass spectral libraries can aid in structural elucidation. | Limited, relies on reference standards. | Excellent, fragmentation patterns provide structural information. |
| Matrix Effects | Can be significant, but often mitigated by sample cleanup and derivatization. | Can be significant. | Can be significant, but often addressed with stable isotope-labeled internal standards. |
| Speed | Moderate, sample preparation (derivatization) can be time-consuming.[5] | Relatively fast.[6] | Fast analysis times are achievable.[7] |
| Cost | Moderate to high. | Low to moderate. | High. |
Potential Impurities in this compound
Knowledge of the synthetic route is crucial for identifying potential impurities. Common synthesis pathways for this compound can introduce starting materials, intermediates, by-products, and reagents into the final product.[1][8][9][10]
Potential Impurities from Synthesis:
-
Starting Materials:
-
Ethyl trifluoroacetoacetate
-
Cyanoacetamide
-
Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate
-
4-(Trifluoromethyl)nicotinonitrile
-
3-cyanopyridine
-
Bromotrifluoromethane
-
-
Intermediates:
-
2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine
-
2,6-dichloro-3-cyano-4-trifluoromethylpyridine
-
4-trifluoromethyl-3-cyanopyridine
-
-
By-products:
-
Incompletely hydrolyzed nitrile or ester precursors
-
Products of side reactions (e.g., over-reduction of the pyridine (B92270) ring)
-
Experimental Protocols
Proposed GC-MS Method with Derivatization
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample into a reaction vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile) and vortex to dissolve.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Inlet: Split/splitless injector, 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Alternative Method: LC-MS/MS Analysis
This method is adapted from the analysis of Flonicamid and its metabolites, including this compound (TFNA).[4]
1. Sample Preparation:
-
Dissolve a known amount of the sample in an appropriate solvent mixture (e.g., acetonitrile/water).
-
Perform serial dilutions to achieve the desired concentration range for analysis.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Parameters:
-
Liquid Chromatograph: Agilent 1200 series or equivalent.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Specific transitions for this compound would need to be optimized.
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflows for the GC-MS and LC-MS/MS analysis of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. HPLC-UV Method Development and Validation to Monitor Difluprednate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 9. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 11. GC-MS Determination of Nicotinic Acid with Derivatization by Silanization [mat-test.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
Comparative study of different synthetic routes to 4-(Trifluoromethyl)nicotinic acid
4-(Trifluoromethyl)nicotinic acid is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals, most notably the insecticide Flonicamid. Its synthesis has been approached through several distinct chemical routes, each presenting a unique profile of efficiency, cost-effectiveness, and environmental impact. This guide provides a comparative study of the most prevalent synthetic strategies, offering detailed experimental data and protocols to aid researchers and drug development professionals in selecting the optimal pathway for their needs.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiencies.
| Route | Starting Materials | Key Steps | Overall Yield (%) | Purity (%) | Reference |
| 1 | Ethyl trifluoroacetoacetate, Cyanoacetamide | Cyclization, Chlorination, Hydrogenation, Hydrolysis | 38.6 | Not Reported | [1] |
| 2 | 3-Cyanopyridine (B1664610) | Lithiation, Trifluoromethylation, Hydrolysis | 63-70 | ≥ 98 | [2] |
| 3 | Trifluoro-acetyl chloride, Vinyl ethyl ether, 3-Aminoacrylonitrile | Acylation, Cyclization, Hydrolysis | ~48-88 | Not Reported | [3] |
| 4 | Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate | Catalytic Hydrogenation | 90.4 (single step) | Not Reported | [4][5] |
| 5 | 4-(Trifluoromethyl)nicotinonitrile | Hydrolysis | 98.3 (single step) | Not Reported | [4] |
Visualizing the Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of each major synthetic route.
Caption: Synthetic workflow starting from Ethyl trifluoroacetoacetate.
Caption: Synthetic workflow starting from 3-Cyanopyridine.
Caption: Synthetic workflow starting from Trifluoro-acetyl chloride.
Detailed Experimental Protocols
Route 1: From Ethyl trifluoroacetoacetate and Cyanoacetamide[1]
This is a four-step synthesis with a reported overall yield of 38.6%.[1]
Step 1: Synthesis of 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine
-
In a 250 mL four-necked round-bottomed flask equipped with an electric stirrer, combine 20.0 g (0.11 mol) of ethyl trifluoroacetoacetate, 20 mL of ethanol (B145695), and 9.1 g (0.11 mol) of cyanoacetamide.
-
Heat the mixture to reflux. The solids will gradually dissolve, forming a yellow, clear solution.
-
After 6 hours of reaction, add a solution of 6.4 g (0.11 mol) of potassium hydroxide (B78521) in 20 mL of ethanol dropwise. A white solid will precipitate.
-
Continue to reflux for an additional 8 hours, monitoring the reaction progress with TLC.
-
After completion, distill the solvent under normal pressure, cool the residue, filter, and dry to obtain the product.
-
Yield: 87%
Step 2: Synthesis of 2,6-dichloro-3-cyano-4-trifluoromethylpyridine
-
Dissolve 18.7 g (0.10 mol) of the product from Step 1 in 56 mL of dichloroethane.
-
Add 35.0 g (0.23 mol) of phosphorus oxychloride.
-
At a low temperature (<10°C), add 9.5 g (0.13 mol) of N,N-dimethylformamide dropwise.
-
Heat the mixture to reflux and maintain for 4 hours.
-
Cool the reaction to 70°C and carefully pour it into an ice-water mixture.
-
Stir for 30 minutes, separate the layers, and extract the aqueous layer with dichloroethane (2 x 50 mL).
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield a brown solid.
-
Yield: 72%
Step 3: Synthesis of 3-cyano-4-trifluoromethylpyridine
-
Place 25.9 g (0.10 mol) of the chlorinated intermediate into an autoclave.
-
Add 200 mL of anhydrous methanol, 23.3 g (0.24 mol) of anhydrous sodium carbonate, and 5 g of 5% Pd/C.
-
Replace the atmosphere with N2 twice, then fill with hydrogen to a pressure of 4 MPa.
-
Heat to 80°C and stir for 12 hours.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature, filter, and evaporate the solvent to obtain the product.
-
Yield: 80%
Step 4: Synthesis of this compound
-
In a 100 mL flask, combine 10.0 g (0.05 mol) of the product from Step 3 with 21.32 g (0.16 mol) of a 30% sodium hydroxide solution.
-
Heat to 100°C; the solid will dissolve to form a light yellow, clear solution.
-
Monitor the reaction with TLC. After 4 hours, stop heating and cool to 30°C.
-
Adjust the pH to 3 with concentrated hydrochloric acid.
-
Cool, filter, wash with a small amount of water, and dry to obtain the final product.
-
Yield: 94%
Route 2: From 3-Cyanopyridine[2]
This two-step synthesis offers a higher overall yield of 63-70% and a purity of at least 98%.[2]
Step 1: Synthesis of 4-Trifluoromethyl-3-cyanopyridine
-
In a three-necked flask under an argon atmosphere, add 3-cyanopyridine (104g, 1.0mol), tetramethylethylenediamine (174g, 1.5mol), and 600ml of tetrahydrofuran.
-
Cool the mixture to -40°C.
-
While maintaining the temperature at -40°C, add 2M butyllithium (B86547) (600ml, 1.2mol) and allow the reaction to proceed for 1.5 hours.
-
Cool the resulting solution to -40°C and introduce bromotrifluoromethane (B1217167) (200g, 1.3mol).
-
React at -40°C for 2 hours, then warm to 0°C for 4 hours.
-
Quench the reaction with a saturated ammonium (B1175870) chloride solution, extract with petroleum ether, dry over anhydrous magnesium sulfate, and distill to obtain the product.
Step 2: Synthesis of this compound
-
To a 1000ml three-neck flask, add 100g of 4-trifluoromethyl-3-cyanopyridine, 300ml of water, and 75g of sodium hydroxide.
-
Heat the mixture to 60-100°C for the hydrolysis to complete.
-
After the reaction, adjust the pH to be acidic with an appropriate acid to precipitate the product.
-
Filter and dry the solid to obtain this compound.
-
Overall Yield: 63-70%
-
Purity: ≥ 98%
Route 3: From Trifluoro-acetyl chloride and Vinyl ethyl ether[3]
This three-step route has variable yields depending on the specific reaction conditions.
Step 1: Synthesis of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
-
In a 1000mL closed four-mouth reaction bottle, combine 72.1 g of vinyl ethyl ether, 87.0 g of pyridine, and 500mL of toluene (B28343).
-
Stir the mixture and control the temperature between 0-15°C.
-
Slowly add 145.8 g of trifluoroacetyl chloride dropwise over 1 hour.
-
Continue stirring for 3 hours after the addition is complete.
-
Quench the reaction by adding 300mL of ice water.
-
Wash the organic phase twice with brine and evaporate the toluene under reduced pressure to obtain the product as a light yellow liquid.
-
Yield: 68.5% (at 10-15°C) to 86.7% (at 0-5°C). A yield of 92.3% is also reported under slightly different reactant ratios.[3]
Step 2: Synthesis of 4-(Trifluoromethyl)nicotinonitrile
-
In a 1000mL closed four-mouth reaction bottle, add 168.1 g of the product from Step 1, 68.1 g of 3-aminoacrylonitrile, and 300mL of ethanol.
-
Stir the mixture and heat to reflux for 3 hours.
-
Add 59.4 g of sodium ethoxide in ethanol solution dropwise and continue to reflux for 5 hours.
-
Recover the solvent to obtain a white solid, which is then washed with water and dried.
-
Yield: 96.7%. An alternative procedure using water as a solvent and sodium hydroxide as a catalyst reported a yield of 51.6%.[3]
Step 3: Synthesis of this compound
-
In a 1000mL closed four-mouth reaction bottle, add 150 g of sodium hydroxide and 500mL of water and stir until uniform.
-
Add 172.1 g of 4-(trifluoromethyl)nicotinonitrile.
-
Stir and maintain the temperature at 100°C until the solid dissolves to form a light yellow clear solution.
-
Stop stirring and adjust the pH to less than 1 with hydrochloric acid.
-
Cool and filter to obtain the white solid product.
-
Yield: 98.3%. Lower yields of 76.5% and 84.7% are reported with less sodium hydroxide or lower reaction temperatures.[3]
Conclusion
The choice of synthetic route to this compound depends heavily on the specific requirements of the researcher or manufacturer. The route starting from 3-cyanopyridine offers a high overall yield and purity, making it an attractive option for producing high-quality material. The pathway beginning with ethyl trifluoroacetoacetate and cyanoacetamide is a well-documented, multi-step process suitable for industrial production, although with a lower overall yield. The route utilizing trifluoro-acetyl chloride and vinyl ethyl ether demonstrates high yields in its individual steps, but the overall efficiency can vary based on the chosen conditions. The single-step conversions from advanced intermediates like Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate or 4-(Trifluoromethyl)nicotinonitrile are highly efficient but depend on the commercial availability and cost of these starting materials. Researchers should carefully consider these factors, along with safety and environmental considerations, when selecting a synthetic strategy.
References
- 1. Page loading... [guidechem.com]
- 2. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 158063-66-2 [chemicalbook.com]
Flonicamid vs. Neonicotinoids: A Comparative Efficacy Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative efficacy of flonicamid (B1672840) and neonicotinoid insecticides against sucking insect pests. This guide provides an objective analysis supported by experimental data, detailed methodologies, and visual representations of their distinct modes of action.
Introduction
In the ongoing challenge of managing sucking insect pests such as aphids, whiteflies, and thrips, researchers and crop protection specialists rely on a diverse arsenal (B13267) of insecticides. Among the prominent classes are the neonicotinoids and the unique pyridinecarboxamide, flonicamid. While both are effective against a similar spectrum of pests, their modes of action, efficacy profiles, and impact on non-target organisms differ significantly. This guide provides a detailed comparison of flonicamid and various neonicotinoid insecticides, presenting key experimental findings to aid in research and development.
Mode of Action: Two Distinct Pathways
Flonicamid and neonicotinoid insecticides disrupt the insect nervous system, but through fundamentally different mechanisms.
Flonicamid: Classified under Group 29 by the Insecticide Resistance Action Committee (IRAC), flonicamid is a selective feeding blocker.[1][2] It acts on the chordotonal organs, which are sensory receptors responsible for hearing, balance, and spatial orientation in insects.[3][4] By disrupting these organs, flonicamid rapidly inhibits the insect's ability to penetrate plant tissues with its stylet, leading to a cessation of feeding and subsequent starvation.[3][5] This unique mode of action makes it a valuable tool for resistance management, as it does not share cross-resistance with other insecticide classes.[2]
Neonicotinoids: This class of insecticides, which includes compounds like imidacloprid, thiamethoxam, clothianidin, and acetamiprid, belongs to IRAC Group 4A.[6][7] They act as agonists of the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect's central nervous system.[7][8][9] By binding to these receptors, neonicotinoids cause continuous nerve stimulation, leading to paralysis and death.[7][9] Their high affinity for insect nAChRs over mammalian receptors contributes to their selective toxicity.[10]
References
- 1. FLONICAMID---Systemic insecticide_Chemicalbook [chemicalbook.com]
- 2. iskweb.co.jp [iskweb.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Flonicamid, a novel insecticide with a rapid inhibitory effect on aphid feeding [agris.fao.org]
- 6. mdpi.com [mdpi.com]
- 7. Neonicotinoids Pesticides and Metabolites [sigmaaldrich.com]
- 8. Mode of Action of Neonicotinoid Insecticides Imidacloprid and Thiacloprid to the Cockroach Pameα7 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ctahr.hawaii.edu [ctahr.hawaii.edu]
- 10. A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 4-(Trifluoromethyl)nicotinic Acid Derivatives and Other Nicotinic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 4-(Trifluoromethyl)nicotinic acid derivatives and other analogs of nicotinic acid (also known as niacin or vitamin B3). While direct comparative studies with quantitative data across a broad range of activities are limited, this document synthesizes available information to highlight the distinct and overlapping pharmacological profiles of these compound classes. The inclusion of a trifluoromethyl group can significantly alter the physicochemical properties of a molecule, often leading to enhanced biological activity and metabolic stability[1][2].
GPR109A Receptor Activation and Signaling
Nicotinic acid and many of its analogs exert their effects, including lipid-lowering and anti-inflammatory actions, through the activation of the G protein-coupled receptor 109A (GPR109A)[3]. The activation of GPR109A in adipocytes inhibits lipolysis, reducing the release of free fatty acids into the bloodstream[1]. In immune cells, GPR109A activation can lead to anti-inflammatory responses[1].
Table 1: GPR109A Activation by Nicotinic Acid and its Analogs
| Compound | Receptor | Assay Type | EC50 | Reference |
| Nicotinic Acid | Human GPR109A | Calcium Mobilization | 52 nM | [2] |
| 5-methylpyrazinoic acid | Human GPR109A | NEFA lowering in rats | Not specified | [4] |
| Acipimox | Human GPR109A | Antilipolytic activity | More potent than Nicotinic Acid | [4] |
| Pyrazole-tetrazole derivatives | Human GPR109A | Agonist activity | Potent agonists | [5] |
| Fluorinated pyrazole (B372694) acids | Human GPR109A | Agonist activity | Potent and selective | [6] |
GPR109A Signaling Pathway
The activation of GPR109A by an agonist like nicotinic acid initiates a cascade of intracellular events. The primary pathway involves the coupling to a Gi protein, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This reduction in cAMP is responsible for the antilipolytic effects in adipocytes. A secondary pathway involves the recruitment of β-arrestin, which can mediate other signaling events, including the flushing response associated with niacin treatment.
Antimicrobial Activity
Several derivatives of nicotinic acid have been investigated for their antimicrobial properties. The introduction of different substituents on the pyridine (B92270) ring can modulate the spectrum and potency of this activity.
Table 2: Antimicrobial Activity of 4-(Trifluoromethyl)pyridine (B1295354) Nucleosides
| Compound | Staphylococcus aureus (MIC, μg/mL) | Bacillus infantis (MIC, μg/mL) | Escherichia coli (MIC, μg/mL) | Stenotrophomonas maltophilia (MIC, μg/mL) | Reference |
| Compound 4 | 1.3 | 2.1 | 3.5 | 4.9 | [7] |
| Compound 5 | 1.5 | 2.3 | 3.8 | 4.7 | [7] |
| Compound 6 | 1.8 | 2.5 | 4.1 | 5.2 | [7] |
| Compound 7 | 1.6 | 2.4 | 3.9 | 5.1 | [7] |
| Compound 8a | 1.8 | 2.9 | 4.5 | 5.5 | [7] |
| Compound 8b | 2.1 | 3.2 | 4.8 | 5.3 | [7] |
| Amoxicillin (Control) | 1.0 | 1.5 | 2.0 | 1.8 | [7] |
Table 3: Antimicrobial Activity of Other Nicotinic Acid Analogs
| Compound Class | Bacterial/Fungal Strain | MIC Range (μg/mL) | Reference |
| Imidazo[2,1-b][8][9][10]thiadiazole pyridine derivatives | Various bacteria and fungi | 0.5 - >128 | [11] |
| Substituted benzylidenehydrazinylpyridinium derivatives | S. aureus, E. coli, P. aeruginosa, C. albicans | Not specified | [4] |
| Pyridine derivatives containing imidazo[2,1-b][8][9][10]thiadiazole | Various bacteria and fungi | 0.5 - >128 | [11] |
Experimental Workflow for Antimicrobial Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The broth microdilution method is a common technique used to determine the MIC.
Vasodilatory Effects
Nicotinic acid is a known vasodilator, an effect that contributes to the common side effect of flushing. This vasodilatory action is mediated, at least in part, by the release of prostaglandins. The trifluoromethyl group in this compound derivatives may influence their vasodilatory properties.
Table 4: Vasodilatory Activity of Thionicotinic Acid Analogs
| Compound | Vasorelaxant Activity (ED50) | Antioxidant Activity (DPPH assay) | Reference |
| 2-(1-adamantylthio)nicotinic acid | 21.3 nM | Most potent | [3] |
| 2-(1-adamantylthio)nicotinamide | Less potent than the acid | Weak activity | [3] |
| 2-(1-adamantylthio)nicotinonitrile | Less potent than the acid | Weak activity | [3] |
Experimental Workflow for Vasodilation Assay
The vasodilatory effects of compounds are often assessed using isolated arterial rings, such as the rat aorta, mounted in an organ bath.
Experimental Protocols
GPR109A Receptor Activation Assay (Calcium Mobilization)
Objective: To determine the potency of a compound in activating the GPR109A receptor.
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing human GPR109A are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and the cells are washed. A baseline fluorescence is measured using a fluorescence plate reader. The test compounds, serially diluted to various concentrations, are then added to the wells.
-
Signal Detection: The change in intracellular calcium concentration upon receptor activation is measured as a change in fluorescence intensity over time.
-
Data Analysis: The concentration-response curves are generated, and the EC50 values (the concentration of the compound that produces 50% of the maximal response) are calculated using non-linear regression analysis.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Methodology:
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a microtiter plate.
-
Compound Dilution: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (microorganism only) and negative (medium only) control wells are also included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Vasodilation Assay (Isolated Rat Aorta)
Objective: To assess the vasodilatory effect of a compound on isolated arterial tissue.
Methodology:
-
Tissue Preparation: A male Wistar rat is euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adhering connective and adipose tissue, and cut into rings of 4-5 mm in length.
-
Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. The upper hook is connected to an isometric force transducer to record changes in tension.
-
Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being changed every 15-20 minutes.
-
Viability and Endothelium Integrity Check: The viability of the smooth muscle is tested by contracting the rings with a high concentration of potassium chloride (KCl). The integrity of the endothelium is assessed by the ability of acetylcholine (B1216132) to induce relaxation in rings pre-contracted with phenylephrine.
-
Experimental Protocol: After washing and re-equilibration, the aortic rings are pre-contracted with a submaximal concentration of a vasoconstrictor agent like phenylephrine. Once a stable contraction is achieved, the test compound is added to the organ bath in a cumulative manner, and the relaxation response is recorded.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine. Concentration-response curves are constructed, and the EC50 values (the concentration of the compound that produces 50% of the maximal relaxation) are calculated.
Conclusion
The available data suggests that both this compound derivatives and other nicotinic acid analogs possess a wide range of biological activities. The trifluoromethyl group is known to enhance the biological profile of molecules, and the limited data on 4-(trifluoromethyl)pyridine nucleosides indicates potent antimicrobial activity. However, a comprehensive, direct comparison with other nicotinic acid analogs across various biological targets is necessary to fully elucidate the structure-activity relationships and the specific advantages conferred by the trifluoromethyl substitution. Further research providing quantitative data, such as IC50 and EC50 values, for this compound derivatives on key targets like the GPR109A receptor, is crucial for advancing the development of this class of compounds for therapeutic applications.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. GPR109a agonists. Part 1: 5-Alkyl and 5-aryl-pyrazole-tetrazoles as agonists of the human orphan G-protein coupled receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 158063-66-2 [chemicalbook.com]
- 11. Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1,3,4]Thiadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny: Unveiling the Molecular Architecture of 4-(Trifluoromethyl)nicotinic Acid
A Comparative Guide to Structural Confirmation
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of spectroscopic data for 4-(Trifluoromethyl)nicotinic acid, a key building block in medicinal chemistry, against two relevant alternatives: the parent compound, nicotinic acid, and a positional isomer, 5-(Trifluoromethyl)pyridine-2-carboxylic acid. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, we present a clear methodology for structural verification.
Comparative Spectroscopic Data Analysis
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry for this compound and its structural analogs. This side-by-side comparison highlights the distinct spectroscopic signatures arising from the unique arrangement of functional groups in each molecule.
Table 1: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration |
| This compound | ~9.1 (s, 1H, H-2), ~8.9 (d, J ≈ 5 Hz, 1H, H-6), ~7.9 (d, J ≈ 5 Hz, 1H, H-5) |
| Nicotinic Acid | 13.5 (br s, 1H, COOH), 9.13 (s, 1H, H-2), 8.83 (d, J = 4.0 Hz, 1H, H-6), 8.32 (d, J = 8.0 Hz, 1H, H-4), 7.58 (dd, J = 8.0, 4.0 Hz, 1H, H-5)[1] |
| 5-(Trifluoromethyl)pyridine-2-carboxylic acid | No experimental data found. |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Compound | Chemical Shift (δ) ppm |
| This compound | No experimental data found. |
| Nicotinic Acid | 166.2, 153.2, 150.2, 136.9, 126.7, 123.7[2] |
| 5-(Trifluoromethyl)pyridine-2-carboxylic acid | No experimental data found. |
Table 3: FTIR Absorption Data (Solid State)
| Compound | Key Absorption Peaks (cm⁻¹) and Functional Group Assignments |
| This compound | No experimental data found. |
| Nicotinic Acid | 3160-3367 (O-H and C-H stretch), 1698 (C=O stretch), 1617 (C=N stretch)[3] |
| 5-(Trifluoromethyl)pyridine-2-carboxylic acid | No experimental data found. |
Table 4: Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Predicted m/z for [M+H]⁺ |
| This compound | 191.11 | 192.02 |
| Nicotinic Acid | 123.11 | 124.04 |
| 5-(Trifluoromethyl)pyridine-2-carboxylic acid | 191.11 | 192.02 |
Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of a synthesized organic compound like this compound.
References
Purity Analysis of Commercially Available 4-(Trifluoromethyl)nicotinic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of synthesized compounds. This guide provides a comparative analysis of the stated purity of commercially available 4-(Trifluoromethyl)nicotinic acid from various suppliers. The information is compiled from publicly available data sheets and certificates of analysis. Furthermore, standardized experimental protocols for key analytical techniques are detailed to enable independent verification of purity.
Comparative Purity of Commercial this compound
The following table summarizes the stated purity levels of this compound from different commercial suppliers. It is important to note that these values are as reported by the suppliers and may vary between batches. Independent analytical verification is always recommended.
| Supplier | Stated Purity | Analysis Method | Catalog Number |
| Thermo Scientific Chemicals | ≥97.5% to ≤102.5% | Aqueous acid-base Titration | L19553.03[1] |
| Thermo Scientific Chemicals | ≥97.5% | GC | L19553.03[1] |
| Thermo Scientific Chemicals | 98% | Not Specified | AC128291000[2] |
| Cayman Chemical | ≥98% | Not Specified | Not Specified[3] |
| Tokyo Chemical Industry (TCI) | >98.0% | GC (T) | T2742[4] |
| Lab Pro Inc | Min. 98.0% | GC (T) | T2742-1G[5] |
| ChemScene | 98.24% | HPLC | CS-W019964[6] |
| Dideu Industries Group Limited | 99.00% | Not Specified | Not Specified[7] |
| Hebei Chuanghai Biotechnology Co., Ltd | 99% | Not Specified | Not Specified[8] |
Experimental Protocols
To facilitate the independent verification of the purity of this compound, detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are provided below. These methods are standard for the analysis of organic compounds.[9]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary method for determining the purity of non-volatile and thermally labile compounds.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 10% Acetonitrile
-
5-25 min: 10-90% Acetonitrile
-
25-30 min: 90% Acetonitrile
-
30-35 min: 90-10% Acetonitrile
-
35-40 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 267 nm[3]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks detected.
Gas Chromatography (GC) for Purity Analysis
GC is suitable for volatile and thermally stable compounds.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
Injection Volume: 1 µL
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent like methanol (B129727) or ethyl acetate. Derivatization with a silylating agent may be necessary to increase volatility.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative purity assessment (qNMR).
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
¹H NMR:
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).
-
Procedure: Dissolve a few milligrams of the sample in the deuterated solvent. Acquire the ¹H NMR spectrum. The spectrum should be consistent with the structure of this compound.[6]
-
-
Quantitative NMR (qNMR):
-
Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Procedure: Accurately weigh a known amount of the sample and the internal standard and dissolve them in a known volume of a deuterated solvent. Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.
-
Data Analysis: The purity of the sample is calculated by comparing the integral of a characteristic proton signal of the analyte with the integral of a known proton signal of the internal standard.
-
Experimental Workflow
The following diagram illustrates a general workflow for the purity analysis of a commercially acquired sample of this compound.
Caption: Workflow for Purity Analysis of this compound.
References
- 1. 4Acide nicotinique-(trifluorométhyle), 98 %, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 2. This compound, 98% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound 158063-66-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. labproinc.com [labproinc.com]
- 6. file.chemscene.com [file.chemscene.com]
- 7. This compound | 158063-66-2 [chemicalbook.com]
- 8. Top quality this compound with good price | China | Manufacturer | Hebei Chuanghai Biotechnology Co., Ltd [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for 4-(Trifluoromethyl)nicotinic Acid in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4-(Trifluoromethyl)nicotinic acid (4-TFNA), a key metabolite of several pharmacologically active compounds, in complex biological matrices such as plasma, urine, and tissue homogenates is critical for pharmacokinetic, toxicokinetic, and metabolism studies. The selection of a robust and reliable analytical method is paramount for generating high-quality data to support drug development and ensure regulatory compliance. This guide provides a comparative overview of principal analytical methodologies, focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and outlines the essential validation parameters.
While specific validated methods for 4-TFNA in all complex biological matrices are not extensively published, this guide draws upon established methods for the parent compound, nicotinic acid, and its other metabolites.[1][2][3] These serve as a strong foundation for developing and validating methods for 4-TFNA.
Comparison of Analytical Methodologies
The two most prevalent techniques for the analysis of small molecules like 4-TFNA in biological samples are HPLC-UV and LC-MS/MS. The choice between them often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on the analyte's physicochemical properties and detection via absorption of UV light. | Separation based on physicochemical properties, followed by detection based on the mass-to-charge ratio of the analyte and its fragments. |
| Selectivity | Moderate. Relies on chromatographic separation to distinguish the analyte from matrix components. Co-eluting compounds can interfere. | High to Very High. Provides structural confirmation and can resolve the analyte from co-eluting interferences through mass filtering. |
| Sensitivity | Generally in the microgram to high nanogram per milliliter range (µg/mL - high ng/mL).[4] | High. Typically in the low nanogram to picogram per milliliter range (low ng/mL - pg/mL).[1][5] |
| Linearity (R²) | Typically ≥0.99.[4][6] | Typically ≥0.99.[1][2] |
| Matrix Effect | Less susceptible to signal suppression or enhancement from matrix components compared to LC-MS/MS. | Can be significantly affected by ion suppression or enhancement from endogenous matrix components, requiring careful method development and internal standard use.[7] |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and more complex maintenance. |
| Throughput | Can be high, with typical run times of 5-15 minutes. | Can be very high, with modern UPLC systems enabling run times of 2-5 minutes.[5] |
| Ideal Application | Suitable for later-stage studies where analyte concentrations are higher, or for matrices with lower complexity. | The gold standard for early-stage discovery, bioequivalence, and toxicokinetic studies where low detection limits are crucial. |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of an analytical method. Below are representative protocols for sample preparation and analysis, which can be adapted for 4-TFNA.
Method 1: HPLC-UV
This method is adapted from established protocols for nicotinic acid and related compounds.[4][8][9]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 200 µL of acetonitrile (B52724) to precipitate proteins.[1][2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of a suitable buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution.[8]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Determined by scanning a standard solution of 4-TFNA (likely around 260 nm, similar to nicotinic acid).[4][9]
Method 2: LC-MS/MS
This protocol is based on highly sensitive methods for the analysis of nicotinic acid and its metabolites in plasma.[1][2][3]
1. Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 100 µL of plasma, add an internal standard.
-
Add 50 µL of a pH-adjusting buffer to optimize the extraction of the acidic 4-TFNA.
-
Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A UPLC or HPLC system.
-
Column: A suitable C18 or phenyl reverse-phase column for fast separations (e.g., 2.1 x 50 mm, 1.7 µm).[5]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode (to be determined based on 4-TFNA's properties).
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for 4-TFNA and the internal standard.
Validation Parameters Summary
Method validation must be performed according to regulatory guidelines (e.g., FDA, ICH) to ensure the reliability of the data.[10][11]
| Validation Parameter | Acceptance Criteria |
| Linearity | R² ≥ 0.99 over a defined concentration range. |
| Accuracy | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). |
| Precision (Intra- and Inter-day) | The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ). |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Recovery | The extraction efficiency should be consistent and reproducible. |
| Matrix Effect | Assessed to ensure that ion suppression or enhancement is minimal and controlled, often through the use of a stable isotope-labeled internal standard.[7] |
| Stability | Analyte stability should be demonstrated under various conditions: bench-top, freeze-thaw cycles, and long-term storage.[1][2] |
Visualizations
Experimental Workflow
Caption: General workflow for the analysis of 4-TFNA in biological matrices.
Method Selection Logic
Caption: Decision tree for selecting an analytical method for 4-TFNA.
References
- 1. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bevital.no [bevital.no]
- 3. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. criver.com [criver.com]
- 6. ijpsr.com [ijpsr.com]
- 7. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 8. Development and validation of an eco-friendly HPLC–UV method for determination of atorvastatin and vitamin D3 in pure form and pharmaceutical formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rr-americas.woah.org [rr-americas.woah.org]
- 11. s27415.pcdn.co [s27415.pcdn.co]
Bioisosteric Replacement of the Carboxylic Acid Group in 4-(Trifluoromethyl)nicotinic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of lead compounds is a cornerstone of modern drug discovery. Bioisosteric replacement, the substitution of a functional group with another that retains similar biological activity while favorably altering physicochemical properties, is a key tactic in this process. This guide provides a comparative analysis of common bioisosteric replacements for the carboxylic acid moiety in 4-(trifluoromethyl)nicotinic acid, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] While direct experimental data on bioisosteric replacements for this specific molecule is limited, this guide draws upon data from structurally related nicotinic acid derivatives and other relevant compounds to provide a valuable resource for researchers in the field.
The primary rationale for replacing the carboxylic acid group includes improving metabolic stability by avoiding the formation of reactive acyl glucuronides, enhancing membrane permeability, and modulating potency and selectivity for the target receptor, often the G-protein coupled receptor GPR109A (also known as HCA2), the receptor for nicotinic acid.[3][4][5]
Comparison of Key Bioisosteres
This section details the most common bioisosteric replacements for carboxylic acids: tetrazoles, acylsulfonamides, and hydroxamic acids. Their performance is compared based on available data for nicotinic acid analogs and other relevant molecules.
Tetrazoles: A Well-Established Mimic
The 5-substituted 1H-tetrazole is a widely recognized and successful bioisostere of the carboxylic acid group.[6] Its pKa is comparable to that of a carboxylic acid, and the tetrazolate anion can effectively mimic the carboxylate in binding to biological targets.[7][8]
Key Advantages:
-
Metabolic Stability: Tetrazoles are generally resistant to the Phase II metabolism (e.g., glucuronidation) that carboxylic acids undergo, often leading to a longer biological half-life.[4][7]
-
Potency: In several instances, tetrazole analogs of nicotinic acid derivatives have demonstrated potent agonism at the GPR109A receptor.[9][10]
-
Improved Pharmacokinetics: The increased metabolic stability can contribute to improved oral bioavailability.[7]
Considerations:
-
While often improving metabolic stability, the replacement of a carboxylic acid with a tetrazole does not always lead to enhanced permeability. This may be due to stronger hydrogen bond interactions of the tetrazole with the solvent, resulting in a higher desolvation energy.
Acylsulfonamides: Modulating Acidity and Lipophilicity
N-acylsulfonamides are another important class of carboxylic acid bioisosteres.[11] Their acidity can be tuned by modifying the substituents on the sulfonamide nitrogen, offering a handle to modulate physicochemical properties.
Key Advantages:
-
Tunable Acidity: The pKa of acylsulfonamides can be modulated to be in a similar range as carboxylic acids.[11]
-
Increased Stability: Acylsulfonamides generally exhibit greater hydrolytic and enzymatic stability compared to carboxylic acids.[11]
-
Structural Diversity: The sulfonamide moiety provides additional points for chemical modification to explore structure-activity relationships.[11]
Considerations:
-
The introduction of a sulfonamide group can increase the molecular weight and potentially alter the conformation of the molecule, which may impact receptor binding.
Hydroxamic Acids: Metal Chelating Properties
Hydroxamic acids are known for their ability to chelate metal ions, which can be a key interaction in certain biological targets.[12] They are also considered bioisosteres of carboxylic acids due to their acidic proton.
Key Advantages:
-
Metal Chelation: The hydroxamate group can form strong interactions with metal ions like zinc in the active sites of metalloenzymes.[12]
-
Versatile Synthesis: Various synthetic routes are available for the preparation of hydroxamic acid derivatives.[13]
Considerations:
-
Hydroxamic acids can be susceptible to metabolic instability, including hydrolysis back to the carboxylic acid.[12]
-
Their pKa is generally higher (less acidic) than carboxylic acids, which may affect their interaction with target receptors.[12]
Quantitative Data Comparison
The following table summarizes key physicochemical and biological data for the parent carboxylic acid and its bioisosteric replacements, based on data from nicotinic acid and its analogs.
| Property | This compound (Parent) | Tetrazole Analog | Acylsulfonamide Analog | Hydroxamic Acid Analog |
| pKa | ~3-4 | ~4.5-5.5[7] | ~3.5-5.5 (tunable)[11] | ~8.5-9.5[12] |
| Target Binding Affinity (Ki) | Varies with target | Comparable to or slightly lower than -COOH[7] | Varies with structure | Varies with structure |
| In Vitro Potency (EC50/IC50) | Varies with target | Often comparable to or better than -COOH[10] | Varies with structure | Varies with structure |
| Metabolic Stability (t½) | Susceptible to glucuronidation[3] | Generally higher than -COOH[4][7] | Generally higher than -COOH[11] | Can be metabolically labile[12] |
| Oral Bioavailability (%F) | Moderate | Often improved compared to -COOH[7] | Potentially improved | Varies |
Experimental Protocols
Synthesis of 5-Substituted-1H-tetrazoles from Nitriles
This protocol describes a common method for synthesizing tetrazole analogs from the corresponding nitrile precursor of this compound.
Materials:
-
Sodium azide (B81097) (NaN₃)
-
Triethylamine (B128534) hydrochloride or Ammonium (B1175870) chloride
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (B1210297) (for extraction)
-
Brine
Procedure:
-
Dissolve 4-(trifluoromethyl)nicotinonitrile in DMF.
-
Add sodium azide and triethylamine hydrochloride (or ammonium chloride).
-
Heat the reaction mixture (typically 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with hydrochloric acid to a pH of ~2-3 to precipitate the tetrazole product.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
In Vitro GPR109A Receptor Binding Assay
This protocol outlines a radioligand binding assay to determine the affinity of test compounds for the GPR109A receptor.
Materials:
-
Membrane preparations from cells expressing human GPR109A
-
Radioligand (e.g., [³H]-Nicotinic Acid)
-
Test compounds (parent acid and bioisosteres)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate the cell membrane preparation with various concentrations of the test compound and a fixed concentration of the radioligand in the assay buffer.
-
For non-specific binding determination, include a high concentration of a known GPR109A ligand (e.g., unlabeled nicotinic acid).
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki values for the test compounds by analyzing the competition binding data using appropriate software (e.g., Prism).
Visualizations
Logical Workflow for Bioisosteric Replacement
Caption: A logical workflow for the bioisosteric replacement of a carboxylic acid.
Signaling Pathway of GPR109A Activation
Caption: Simplified signaling pathway of GPR109A activation in adipocytes.
References
- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Nicotinic Acid: Pharmacological Effects and Mechanisms of Action | Annual Reviews [annualreviews.org]
- 6. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. GPR109a agonists. Part 1: 5-Alkyl and 5-aryl-pyrazole-tetrazoles as agonists of the human orphan G-protein coupled receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent tricyclic pyrazole tetrazole agonists of the nicotinic acid receptor (GPR109a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Hydroxamic Acid Derivatives Using Blocked (Masked) O-Isocyanate Precursors [organic-chemistry.org]
A Comparative Analysis of the Insecticidal Spectrum of Flonicamid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the insecticidal spectrum of flonicamid (B1672840) and its analogs, supported by experimental data. Flonicamid is a selective insecticide effective against a wide range of sucking insects. This document delves into its performance, mode of action, and compares it with its known metabolites and developmental analogs.
Introduction to Flonicamid
Flonicamid is a pyridinecarboxamide insecticide that rapidly inhibits the feeding behavior of sucking insects.[1] It exhibits systemic and translaminar activity, providing long-lasting control.[1] Its unique mode of action makes it a valuable tool in integrated pest management (IPM) and resistance management programs.[1]
Comparative Insecticidal Spectrum
Flonicamid is highly effective against a broad spectrum of piercing-sucking insects.[2] The following table summarizes the median lethal concentration (LC50) values of flonicamid against various insect pests, providing a quantitative measure of its potency.
| Pest Species | Common Name | LC50 (ppm or mg/L) | Exposure Time | Bioassay Method |
| Myzus persicae | Green Peach Aphid | 0.6 - 2.0[3] | 5 days | Leaf Dip[3] |
| Aphis gossypii | Cotton Aphid | 0.6 - 2.0[3] | 5 days | Leaf Dip[3] |
| 14.204[4] | - | - | ||
| Rhopalosiphum padi | Bird Cherry-Oat Aphid | 0.6 - 2.0[3] | 5 days | Leaf Dip[3] |
| Schizaphis graminum | Greenbug | 0.6 - 2.0[3] | 5 days | Leaf Dip[3] |
| Lipaphis erysimi | Turnip Aphid | 5.79[3] | - | - |
| 0.6 - 2.0[3] | 5 days | Leaf Dip[3] | ||
| Aphis craccivora | Cowpea Aphid | 0.079[5] | 24 hours | Residual Film[5] |
| 0.068[5] | 48 hours | Residual Film[5] | ||
| Rhopalosiphum maidis | Corn Leaf Aphid | 6.682[4] | - | - |
| Nilaparvata lugens | Brown Planthopper | 44.6 - 46.0[3] | 5 days | - |
| Bemisia tabaci | Silverleaf Whitefly | - | - | - |
| Trialeurodes vaporariorum | Greenhouse Whitefly | - | - | - |
| Frankliniella occidentalis | Western Flower Thrips | - | - | - |
Flonicamid Analogs and Metabolites
Flonicamid is considered a pro-insecticide, meaning it is converted into a more active form within the target organism or environment.[6] Its primary active metabolite is 4-trifluoromethylnicotinamide (TFNA-AM).[6] Other significant metabolites include 4-trifluoromethylnicotinic acid (TFNA) and N-(4-trifluoromethylnicotinoyl)glycine (TFNG).[7]
The development of synthetic analogs of flonicamid has focused on modifications of the trifluoromethylpyridine core. While many such analogs have been synthesized, comprehensive, publicly available comparative data on their insecticidal spectrum remains limited.
Mode of Action and Signaling Pathway
Flonicamid's mode of action is distinct from many other classes of insecticides.[2] It is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 29 insecticide, acting on chordotonal organs.[6] Recent research suggests that flonicamid acts as a pro-insecticide, being metabolized to TFNA-AM.[6] TFNA-AM then modulates the function of chordotonal organs, which are sensory organs in insects responsible for hearing, balance, and spatial orientation. This disruption leads to a rapid cessation of feeding, ultimately resulting in starvation and death.[3]
The precise molecular target within the chordotonal organs is still under investigation, with evidence pointing towards the involvement of inwardly rectifying potassium (Kir) channels and nicotinamidase. The current understanding of the proposed signaling pathway is depicted below.
References
- 1. Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iskweb.co.jp [iskweb.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. entomoljournal.com [entomoljournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Stability Testing of 4-(Trifluoromethyl)nicotinic Acid: A Comparative Guide Under ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability testing of 4-(Trifluoromethyl)nicotinic acid, a key intermediate in pharmaceutical synthesis, following the International Council for Harmonisation (ICH) guidelines. Through a detailed examination of forced degradation studies, this document compares the stability of this compound under various stress conditions, offering valuable insights for formulation development, shelf-life determination, and regulatory submissions.
Comparative Stability Profile
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute. Forced degradation studies are essential to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[1][2][3] This section compares the stability of this compound to a related compound, Nicotinic Acid, under ICH-prescribed stress conditions. The data presented is representative and intended to illustrate expected stability profiles.
Table 1: Forced Degradation Study of this compound vs. Nicotinic Acid
| Stress Condition | Parameters | This compound (% Degradation) | Nicotinic Acid (% Degradation) | Major Degradants Observed for this compound |
| Acid Hydrolysis | 0.1 M HCl, 80°C, 24h | 8.5 | 12.2 | Decarboxylation product, hydrolysis of CF3 group |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 12h | 15.2 | 18.5 | Formation of sodium salt, potential ring opening |
| Oxidative | 3% H₂O₂, RT, 24h | 5.1 | 7.8 | N-oxide formation |
| Thermal | 105°C, 48h (Solid State) | 2.3 | 3.5 | Minimal decomposition |
| Photostability | ICH Q1B Option II, 1.2 million lux hours, 200 W h/m² | 4.5 | 6.1 | Photolytic cleavage products |
Note: The degradation percentages are hypothetical and for illustrative purposes. Actual results may vary based on experimental conditions.
The trifluoromethyl group, being a strong electron-withdrawing group, is known to influence the chemical stability of adjacent functional groups.[4] In the case of this compound, this substitution is expected to enhance stability against certain degradation pathways compared to unsubstituted nicotinic acid.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to generating reliable stability data. The following methodologies are based on ICH guidelines and standard industry practices.[1][5]
Forced Degradation (Stress Testing)
Forced degradation studies are performed to identify the likely degradation products and to establish the intrinsic stability of the molecule.[1][2][3]
-
Acid Hydrolysis: 10 mg of this compound is dissolved in 10 mL of 0.1 M hydrochloric acid. The solution is heated at 80°C for 24 hours. Samples are withdrawn at appropriate time points, neutralized, and diluted for analysis.
-
Base Hydrolysis: 10 mg of the substance is dissolved in 10 mL of 0.1 M sodium hydroxide. The solution is maintained at 60°C for 12 hours. Samples are taken, neutralized, and prepared for analysis.
-
Oxidative Degradation: 10 mg of the compound is dissolved in 10 mL of 3% hydrogen peroxide and kept at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solid State): A thin layer of solid this compound is exposed to a temperature of 105°C in a calibrated oven for 48 hours.
-
Photostability Testing: The sample is exposed to light as per ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[6][7] A control sample is kept in the dark under the same temperature conditions.
Stability-Indicating Analytical Method
A validated stability-indicating HPLC method is crucial for separating and quantifying the parent drug from its degradation products.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: Gradient elution with a mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 262 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Experimental Workflow and Data Analysis
The overall process for stability testing, from sample preparation to data evaluation, follows a systematic workflow to ensure data integrity and compliance with regulatory expectations.
Signaling Pathways and Degradation Mechanisms
Understanding the degradation pathways is critical for developing stable formulations. The primary degradation pathways for this compound under stress conditions are hypothesized below.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. biopharminternational.com [biopharminternational.com]
- 3. sgs.com [sgs.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Quantification of 4-(Trifluoromethyl)nicotinic Acid in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 4-(trifluoromethyl)nicotinic acid (4-TFNA) in environmental samples. As a key metabolite of the insecticide flonicamid (B1672840), monitoring its presence in soil and water is crucial for environmental risk assessment. This document compares the performance of the primary analytical technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with alternative methods, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Total Organic Fluorine (TOF) analysis.
Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of 4-TFNA depends on the specific requirements of the study, including sensitivity, selectivity, and the nature of the environmental matrix. Below is a summary of the key performance characteristics of the compared methods.
| Parameter | LC-MS/MS | HPLC-UV | Total Organic Fluorine (TOF) Analysis |
| Principle | Separation by liquid chromatography followed by highly selective and sensitive detection based on mass-to-charge ratio. | Separation by liquid chromatography with detection based on the absorption of ultraviolet light by the analyte. | Non-specific method measuring the total amount of organically bound fluorine in a sample, typically by combustion ion chromatography (CIC). |
| Specificity | Very High (can distinguish 4-TFNA from other compounds, including isomers). | Moderate to Low (risk of interference from co-eluting compounds that absorb at the same wavelength). | None (measures all organofluorine compounds, does not identify individual substances). |
| Sensitivity (LOD/LOQ) | Very High (typically in the low µg/kg or ng/L range).[1][2][3] | Moderate (typically in the mg/kg or µg/L range). | Moderate (dependent on the specific instrumentation, typically in the µg/L range for fluorine). |
| Applicability | Target compound quantification in complex matrices. | Quantification of less complex samples or when high sensitivity is not required. | Screening tool for total organofluorine contamination.[4] |
| Matrix Effects | Can be significant, often requiring matrix-matched standards or internal standards for accurate quantification.[5] | Can be significant, requiring robust sample cleanup procedures. | Less susceptible to matrix effects on the final fluorine measurement, but the initial adsorption step can be affected. |
| Cost & Complexity | High initial investment and operational cost; requires skilled personnel. | Lower initial and operational cost; relatively simpler to operate. | High initial investment for combustion IC systems; requires specialized equipment. |
Experimental Protocols
Detailed methodologies for the primary and alternative analytical approaches are outlined below.
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is the gold standard for the trace-level quantification of 4-TFNA in environmental samples due to its high sensitivity and selectivity.
1. Sample Preparation (QuEChERS for Soil)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.[6][7] For acidic pesticides like 4-TFNA, an acidified version is often employed to ensure good recovery.[8]
-
Extraction: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. Add 10 mL of water (if the sample is dry) and vortex. Add 10 mL of acetonitrile (B52724) containing 1% formic acid. Shake vigorously for 1 minute. Add a salt mixture (e.g., 4 g MgSO₄ and 1 g NaCl) and shake again for 1 minute.[8]
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent material (e.g., PSA and C18) to remove interferences. Vortex for 30 seconds and centrifuge.
-
Final Extract: The resulting supernatant is ready for LC-MS/MS analysis, potentially after dilution with the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm) is commonly used.[1][9]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile or methanol (B129727) (B) is typical.[1][5]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is suitable for the acidic 4-TFNA.[10]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to a specific product ion (e.g., m/z 190 -> 146).
-
Performance Data (LC-MS/MS for Flonicamid and its Metabolites)
| Parameter | Value | Matrix | Reference |
| Recovery | 81.3 - 94.8% | Vegetables | [1] |
| Recovery | 82.9 - 104.1% | Cucumbers and Apples | [3] |
| Recovery | 75.14 - 92.72% | Tea | [11] |
| Linearity (r²) | > 0.998 | Vegetables | [1] |
| LOQ | 0.004 - 0.040 mg/kg | Tea | [11] |
| LOQ | 0.01 mg/kg | Various Crops | [9] |
Alternative Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A more accessible but less sensitive alternative to LC-MS/MS.
1. Sample Preparation
Sample preparation would follow a similar extraction and cleanup procedure as for LC-MS/MS to minimize matrix interferences.
2. HPLC-UV Analysis
-
Liquid Chromatography:
-
UV Detection:
-
Wavelength: Detection at a wavelength of maximum absorbance for 4-TFNA (e.g., around 250 nm).[12]
-
Expected Performance: The sensitivity of HPLC-UV is generally lower than LC-MS/MS. The limit of detection would likely be in the low mg/L or high µg/L range, making it suitable for more contaminated samples.
Alternative Method 2: Total Organic Fluorine (TOF) Analysis
This non-specific method provides a measure of the total concentration of all organic compounds containing fluorine in a sample.
1. Sample Preparation and Analysis
-
Adsorption: The water sample is passed through a column containing an adsorbent material like granular activated carbon (GAC) to retain organic compounds.
-
Combustion: The GAC is then combusted at a high temperature in an oxygen-rich atmosphere, which converts all organically bound fluorine into hydrogen fluoride (B91410) (HF).
-
Ion Chromatography: The resulting HF is captured in an absorption solution and analyzed by ion chromatography to quantify the fluoride ion concentration.
Interpretation: The result is reported as the total concentration of organic fluorine. This value represents the sum of 4-TFNA and any other fluorinated organic compounds present in the sample. It can serve as a screening tool to assess the overall level of organofluorine contamination.[4]
Visualizations
Caption: Experimental workflow for the quantification of 4-TFNA.
Caption: Logical relationship of analytical methods and their attributes.
References
- 1. Simultaneous determination of flonicamid and its metabolites in vegetables using QuEChERS and reverse-phase liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Simultaneous determination of flonicamid and its metabolites in cucumbers and apples by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TOF: the sum parameter and its analysis, explained straightforwardly [qa-group.com]
- 5. agilent.com [agilent.com]
- 6. weber.hu [weber.hu]
- 7. QuEChERS approach for the determination of pesticide residues in soil | Separation Science [sepscience.com]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. Dissipation Kinetics and Safety Evaluation of Flonicamid in Four Various Types of Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
Benchmarking the performance of different catalysts for 4-(Trifluoromethyl)nicotinic acid synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-(Trifluoromethyl)nicotinic acid is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals, including the insecticide Flonicamid.[1] This guide provides a comparative analysis of different catalytic methods for its synthesis, focusing on performance metrics and detailed experimental protocols.
Performance Benchmark of Synthetic Routes
The synthesis of this compound is predominantly achieved through two main catalytic pathways: the hydrodechlorination of a chlorinated precursor and the hydrolysis of a nitrile intermediate. The choice of catalyst and reaction conditions significantly impacts the yield and efficiency of these transformations.
| Synthetic Route | Starting Material | Catalyst/Reagent | Reaction Time | Temperature | Yield (%) |
| Catalytic Hydrodechlorination | Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate | 10% Pd/C, CH₃COONa·3H₂O | 8 hours | Room Temp. | 90.4%[2] |
| Base-Mediated Hydrolysis | 4-(Trifluoromethyl)nicotinonitrile (B82138) | Sodium Hydroxide (B78521) (NaOH) | Not specified | 100 °C | 98.3%[2] |
| Multi-step Synthesis | Ethyl trifluoroacetoacetate and cyanoacetamide | Multiple, including Pd/C | Not specified | Various | ~38.6% (overall) |
Note: The yields and conditions are based on reported experimental data and may vary.
Experimental Protocols and Workflows
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are the protocols for the two primary catalytic routes to this compound.
Synthesis via Catalytic Hydrodechlorination
This method involves the palladium-catalyzed removal of chlorine atoms from a precursor molecule.
Experimental Protocol:
-
Reaction Setup: In a 100mL three-necked flask, add 5g (0.0192 mol) of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate, 0.3g of 10% Pd/C (with a water content of 63.45%), 5.25g (0.0389 mol) of sodium acetate (B1210297) trihydrate (CH₃COONa·3H₂O), and 20mL of ethanol.[2]
-
Inerting: Stir the mixture to dissolve the solids. Purge the flask with nitrogen gas three times to remove air, followed by two purges with hydrogen gas.[2]
-
Hydrogenation: Maintain a hydrogen atmosphere and stir the reaction mixture at room temperature for 8 hours, or until the consumption of hydrogen ceases.[2]
-
Work-up: Recover the Pd/C catalyst by suction filtration and wash the filter cake three times with ethanol.[2]
-
Isolation: Combine the filtrates and remove the solvent by rotary evaporation. To the resulting solid, add 20 mL of water and dissolve it completely by shaking.[2]
-
Precipitation: Adjust the pH of the aqueous solution to 2-3 with hydrochloric acid to precipitate the product.[2]
-
Extraction and Drying: Extract the product three times with ethyl acetate. Combine the organic phases and wash them three times with saturated brine. Dry the organic layer over anhydrous sodium sulfate.[2]
-
Final Product: Filter and remove the solvent by rotary evaporation to obtain the final product. A yield of 90.4% has been reported for this procedure.[2]
Synthesis via Hydrolysis of Nitrile Precursor
This route involves the hydrolysis of 4-(trifluoromethyl)nicotinonitrile to the corresponding carboxylic acid, typically under basic conditions.
Experimental Protocol:
-
Reaction Setup: In a 1000 mL sealed four-neck reaction flask, add 150 g of sodium hydroxide and 500 mL of water. Stir until the sodium hydroxide is completely dissolved.[2][5]
-
Addition of Starting Material: Add 172.1 g of 4-(trifluoromethyl)nicotinonitrile to the sodium hydroxide solution.[2][5]
-
Hydrolysis: Heat the mixture to 100 °C with stirring. Continue heating until the solid dissolves completely, resulting in a pale yellow, clear solution.[2][5]
-
Precipitation: Stop stirring and allow the reaction mixture to cool. Adjust the pH to less than 1 with concentrated hydrochloric acid to precipitate the product.[5]
-
Isolation: Collect the resulting white solid by filtration and dry it to obtain this compound. A yield of 98.3% has been reported using this method.[2][5]
Conclusion
The synthesis of this compound can be achieved with high yields through different catalytic strategies. The hydrolysis of 4-(trifluoromethyl)nicotinonitrile offers a very high yield in a straightforward procedure. The palladium-catalyzed hydrodechlorination of a chlorinated precursor is also highly efficient and operates at room temperature. The choice of the optimal synthetic route will depend on the availability of starting materials, cost considerations, and the desired scale of production. Further research into alternative, more sustainable, and cost-effective catalysts for these transformations could provide additional advantages for industrial applications.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts | Semantic Scholar [semanticscholar.org]
- 4. Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 4-(Trifluoromethyl)nicotinic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 4-(Trifluoromethyl)nicotinic acid, ensuring the safety of laboratory personnel and environmental compliance.
Researchers, scientists, and drug development professionals handling this compound must be aware of its specific hazards to ensure its safe disposal. This compound is classified as a hazardous substance, and adherence to proper disposal protocols is crucial.
Hazard Profile and Safety Precautions
This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
| Hazard Classification | GHS Hazard Statements | Recommended Personal Protective Equipment (PPE) |
| Skin Irritant (Category 2) | H315: Causes skin irritation[2][4] | Protective gloves (inspected prior to use), suitable protective clothing[1][4] |
| Eye Irritant (Category 2A) | H319: Causes serious eye irritation[2][4] | Chemical goggles or safety glasses, face shield[1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[2][4] | Use only in a well-ventilated area; wear respiratory protection in case of inadequate ventilation[1] |
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[2] Emergency eyewash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[1]
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service or an approved waste disposal plant.[1][2]
1. Waste Collection and Storage:
-
Container: Place waste this compound in a suitable, clearly labeled, and closed container.
-
Compatibility: Ensure the container is compatible with the chemical and there is no contamination with incompatible materials, such as strong oxidizing agents.[1]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1][5]
2. Spill Management:
-
In the event of a spill, avoid breathing dust and ensure adequate ventilation.[2][3]
-
Wearing appropriate PPE, sweep or shovel the spilled solid material into a suitable container for disposal.[1][4]
-
Take care to minimize the generation of dust during cleanup.[1]
-
Do not allow the spilled material to enter drains or waterways.[2]
3. Final Disposal:
-
Professional Disposal Service: Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.[2] This is the most common and recommended practice in a laboratory setting.
-
Incineration: An alternative disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and a scrubber.[2] Another source suggests removal to an authorized incinerator equipped with an afterburner and flue gas scrubber.[1] This should only be carried out by authorized and trained personnel at a designated facility.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the product in use and adherence to all local, state, and federal regulations.
References
Personal protective equipment for handling 4-(Trifluoromethyl)nicotinic acid
Essential Safety and Handling Guide for 4-(Trifluoromethyl)nicotinic Acid
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 158063-66-2). Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure risks.
Hazard Identification and Classification
This compound is a chemical irritant that requires careful handling.[1] The primary hazards are associated with skin, eye, and respiratory contact.[2][3][4][5]
Hazard Summary
| Hazard Classification | GHS Code | Description | Citations |
|---|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][3][4][6][7] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [2][3][4][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |[3][4][5][6] |
Personal Protective Equipment (PPE) Plan
The use of appropriate personal protective equipment is mandatory to prevent direct contact and inhalation.[1] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]
Required PPE for Handling this compound
| Protection Type | Required Equipment | Standards & Specifications | Citations |
|---|---|---|---|
| Eye & Face | Chemical safety goggles | Must meet European standard EN 166 or ANSI/ISEA Z87.1 rating.[6][8] | [6][8] |
| Face shield | Recommended when there is a significant risk of splashing.[3][9] | [3][9] | |
| Hand | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Inspect gloves for integrity before each use.[2][10] | [2][7][10][11] |
| Body | Laboratory coat | Standard lab coat for handling small quantities.[11][12] | [6][11][12] |
| Impervious clothing / apron | Required when handling larger quantities or during transfers where splashing may occur.[2][11] | [2][11] | |
| Respiratory | Local Exhaust Ventilation | A fume hood is essential to control exposure.[2][6] | [2][4][6] |
| | NIOSH/MSHA-approved respirator | Required if ventilation is inadequate or if dust concentrations are high.[5][6][10] |[5][6][10] |
Operational and Disposal Plans
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][4][6]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[3][4][11]
-
PPE Inspection: Before starting, inspect all required PPE for damage or defects. Don proper PPE as outlined in the table above.[2]
-
Secondary Containment: When transporting breakable containers of the acid, use non-breakable secondary containers to prevent spills.[11]
2. Handling the Solid Compound:
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[2][4][6] Use tools like a spatula for transfers.
-
Avoid Contact: Prevent all contact with skin and eyes.[2][3] Do not breathe in the dust.[2][3][4]
-
Adding to Solvents: When dissolving, always add the acid to the water or solvent, not the other way around, to control any exothermic reactions.[11]
3. Post-Handling and Storage:
-
Decontamination: After handling, wash hands and any exposed skin thoroughly with soap and water.[3][4][7]
-
Glove Removal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2]
-
Storage: Store the chemical in a cool, dry, and well-ventilated place.[2][7] Keep the container tightly closed to prevent moisture absorption and contamination.[2][5][7]
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and amines.[3][5]
Disposal Plan: Waste and Spill Management
1. Waste Disposal:
-
Containerization: Dispose of unused product and contaminated materials (e.g., gloves, weighing paper) in a suitable, closed, and clearly labeled container for chemical waste.[2]
-
Disposal Method: All waste must be disposed of via an approved waste disposal plant.[4][5] A common method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][3]
-
Environmental Precaution: Do not allow the product or its containers to enter drains or waterways.[2]
2. Spill Response:
-
Evacuation: Evacuate non-essential personnel from the immediate spill area.[2]
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Wearing full PPE, prevent the further spread of the spill.
-
Cleanup: For solid spills, carefully sweep or shovel the material into a suitable container for disposal.[2][4][6] Take care to minimize the generation of dust during this process.[3][4][6]
-
Decontamination: Clean the spill area thoroughly once the material has been removed.
Safe Handling Workflow
Caption: Safe Handling Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.it [fishersci.it]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 7 Critical Pieces of Chemistry Lab Safety Equipment [scisure.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. leelinework.com [leelinework.com]
- 11. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
